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Core Science & Biosynthesis

Foundational

Comprehensive Characterization of 2,7-Diaminopyrene-4,5,9,10-tetraone (DAPT) in Advanced Materials

Executive Summary The rational design of redox-active organic molecules is a cornerstone of modern materials science, bridging the gap between organic optoelectronics and next-generation energy storage. Among these, 2,7-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of redox-active organic molecules is a cornerstone of modern materials science, bridging the gap between organic optoelectronics and next-generation energy storage. Among these, 2,7-Diaminopyrene-4,5,9,10-tetraone (DAPT) has emerged as a highly versatile, n-type (electron-accepting) building block. Characterized by its highly conjugated pyrene core, four redox-active carbonyl groups in the K-region, and two functionalizable amino groups, DAPT is uniquely suited for the bottom-up synthesis of Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs).

This technical guide provides an authoritative, step-by-step framework for the synthesis, structural validation, and electrochemical characterization of DAPT. By detailing the causality behind specific methodological choices, this document serves as a self-validating blueprint for integrating DAPT into high-performance applications, particularly in symmetric all-organic lithium-ion batteries (SAOBs) and fluorescent bio-imaging.

Chemical Identity & Structural Significance

DAPT (CAS: 2459874-51-0) derives its utility from its dual-functional nature. The amino groups at the 2,7-positions enable precise polycondensation reactions (such as Schiff-base formations), while the 4,5,9,10-tetraone core acts as a dense reservoir for electron and ion storage. As documented by 1, these functional groups facilitate highly specific interactions with target molecules, making it invaluable for both optoelectronic tuning and biomedical fluorescence labeling.

Quantitative Data Summary

To establish a baseline for characterization, the critical physicochemical and electrochemical metrics of DAPT and its derivative frameworks are summarized below:

Property / MetricValue / ObservationPrimary Analytical Method
Molecular Weight 292.25 g/mol Mass Spectrometry
C=O Stretching Frequency ~1675 cm⁻¹FT-IR Spectroscopy
Redox Capacity 4 e⁻ / 4 Li⁺ per DAPT unitCyclic Voltammetry (CV)
HOMO / LUMO Levels (Polymer) -5.61 eV / -3.51 eVDensity Functional Theory (DFT)
Pore Size (in COFs) ~2.17 nm – 2.49 nmNLDFT (N₂ Adsorption Isotherms)
Specific Capacity (COF Cathode) Up to 353 mAh g⁻¹ (at 0.1 A g⁻¹)Galvanostatic Charge-Discharge

Scalable Synthesis Workflow & Mechanistic Causality

Direct functionalization of the 4,5,9,10 positions (the K-region) of unsubstituted pyrene is sterically and electronically hindered. Therefore, synthesizing DAPT requires a highly controlled, sequential oxidation strategy followed by targeted amination.

Protocol: Gram-Scale Synthesis of the Tetraone Core

Reference standard adapted from recent improvements in K-region oxidations published in 2.

  • Primary Oxidation (Dione Formation): Suspend pyrene in a biphasic CH₂Cl₂/H₂O mixture containing K₂CO₃. Add RuO₂·nH₂O (catalyst) and potassium persulfate (K₂S₂O₈, oxidant).

    • Causality: RuO₄ (generated in situ) offers unmatched reactivity for selective aromatic ring cleavage at the K-region. K₂S₂O₈ is chosen over traditional NaIO₄ because it avoids heavy metal waste and drastically simplifies product isolation.

    • Self-Validation Check: Extract the organic layer and perform a rapid FT-IR scan. The emergence of a strong C=O stretch confirms the successful formation of pyrene-4,5-dione. If unreacted pyrene remains, the spectrum will lack this critical peak, indicating incomplete oxidation.

  • Secondary Oxidation (Tetraone Formation): Reflux the isolated dione with anhydrous CrO₃ in glacial acetic acid.

  • Precipitation & Isolation: Dilute the reaction mixture with cold water.

    • Causality: Pyrene-4,5,9,10-tetraone is poorly soluble in water. Dilution forces the highly pure tetraone to spontaneously precipitate, entirely eliminating the need for complex, yield-reducing chromatographic purification.

Protocol: 2,7-Amination and COF Integration

Following the synthesis of the tetraone core, the 2,7-positions are aminated (often via halogenation and subsequent cross-coupling) to yield DAPT. DAPT is then polymerized via Schiff-base condensation with a tri-aldehyde, such as triformylphloroglucinol (TFG).

  • Causality: The initial imine condensation with TFG is followed by an irreversible keto-enol tautomerization. This structural locking mechanism drastically enhances the chemical stability of the resulting COF (e.g., PT-COF) against harsh battery electrolytes, as demonstrated in the 3.

SynthesisWorkflow Pyrene Pyrene Core Oxidation1 RuO2 / K2S2O8 Oxidation Pyrene->Oxidation1 Dione Pyrene-4,5-dione Oxidation1->Dione K-region targeted Oxidation2 CrO3 / AcOH Oxidation Dione->Oxidation2 Tetraone Pyrene-4,5,9,10-tetraone Oxidation2->Tetraone Gram-scale yield Amination 2,7-Amination Tetraone->Amination DAPT DAPT (CAS 2459874-51-0) Amination->DAPT 2,7-functionalization SchiffBase Schiff-Base Condensation DAPT->SchiffBase COF Redox-Active COF SchiffBase->COF Keto-enol tautomerization

Synthesis and integration workflow of DAPT into redox-active Covalent Organic Frameworks (COFs).

Structural Characterization Protocols

Validating the structural integrity of DAPT and its polymeric derivatives requires a multi-modal spectroscopic approach.

FT-IR & Solid-State NMR Spectroscopy

To confirm the chemical composition and polycondensation efficiencies of DAPT-based frameworks, FT-IR is the primary diagnostic tool.

  • Monomer Validation: The pristine DAPT monomer exhibits a distinct C=O stretching band at ~1675 cm⁻¹ and N-H stretching bands at 3311–3473 cm⁻¹.

  • Polymer Validation: Upon successful Schiff-base condensation, the N-H stretching bands must completely disappear. Simultaneously, new strong C–N stretching bands emerge at approximately 1253–1262 cm⁻¹. This confirms the resonant structure of β-ketoenamines, a hallmark of successful framework engineering as noted in 4.

  • ¹³C CP-MAS Solid-State NMR: Employed to conclusively verify the keto-enol tautomerization state in the solid phase, ensuring the framework will not degrade via hydrolysis during electrochemical cycling.

Electrochemical Characterization & Energy Storage Mechanisms

DAPT is a powerhouse for organic energy storage because all four carbonyl groups in the pyrene-4,5,9,10-tetraone unit can be utilized as redox-active sites without decomposing the structure, facilitating a theoretical 4e⁻/4Li⁺ redox process.

Protocol: Operando Raman Spectroscopy
  • Objective: Track the reversible transformation of redox-active carbonyl groups in real-time during lithiation and delithiation.

  • Causality: Ex-situ characterization often suffers from atmospheric contamination or structural relaxation once the applied potential is removed. Operando techniques provide a direct, artifact-free observation of the C=O bond dynamics.

  • Steps:

    • Cell Assembly: Assemble a modified coin cell equipped with a quartz window. Use the DAPT-COF as the working electrode, lithium metal as the counter electrode, and a standard LiPF₆-based electrolyte.

    • Calibration & OCV Check: Focus the Raman laser (532 nm) onto the working electrode. Self-Validation Check: Record the Open Circuit Voltage (OCV) for 2 hours. A perfectly stable OCV confirms a hermetic seal, ensuring no moisture ingress will skew the redox kinetics.

    • Galvanostatic Cycling: Apply a constant current density (e.g., 200 mA g⁻¹) to discharge the cell to 1.5 V, acquiring Raman spectra every 10 minutes.

    • Data Interpretation: Monitor the ~1675 cm⁻¹ peak. The complete disappearance of this peak at 1.5 V, followed by its 100% recovery upon recharging to 3.5 V, validates the highly reversible utilization of all four carbonyl sites.

Cyclic Voltammetry (CV) Analysis

Kinetic analyses of DAPT-based electrodes utilizing CV peak currents indicate that the redox chemistry is highly surface-controlled and not limited by solid-state diffusion. Symmetrical redox peaks (e.g., at 0.28/0.24 V and 0.37/0.33 V) maintained even at high scan rates (up to 1000 mV s⁻¹) demonstrate intrinsically fast reaction kinetics, making DAPT ideal for high-rate-capacity applications 5.

RedoxMechanism State1 DAPT Core (4 C=O groups) State2 Intermediate State (2 C=O, 2 C-O-Li) State1->State2 +2e-, +2Li+ (Discharge) State2->State1 -2e-, -2Li+ (Charge) State3 Fully Lithiated (4 C-O-Li groups) State2->State3 +2e-, +2Li+ (Discharge) State3->State2 -2e-, -2Li+ (Charge)

Electrochemical 4e⁻/4Li⁺ redox mechanism of the DAPT tetraone core during charge and discharge.

Conclusion

2,7-Diaminopyrene-4,5,9,10-tetraone (DAPT) represents a paradigm shift in the design of redox-active organic materials. By leveraging its unique K-region tetraone core and functionalizable 2,7-amino groups, researchers can engineer highly stable, fast-kinetic Covalent Organic Frameworks. Adhering to the stringent synthesis, validation, and operando characterization protocols outlined in this guide ensures that the theoretical maximum of its 4e⁻/4Li⁺ capacity is translated into practical, high-energy-density devices.

References

  • Title: A Pyrene-4,5,9,10-Tetraone-Based Covalent Organic Framework Delivers High Specific Capacity as a Li-Ion Positive Electrode Source: Journal of the American Chemical Society (ACS) URL: 3

  • Title: Skeleton Engineering of Isostructural 2D Covalent Organic Frameworks: Orthoquinone Redox-Active Sites Enhanced Energy Storage Source: CCS Chemistry - Chinese Chemical Society URL: 4

  • Title: Syntheses of Pyrene-4,5-dione and Pyrene-4,5,9,10-tetraone Source: PMC / Journal of Organic Chemistry URL: 2

  • Title: Bipolar conjugated microporous polymer with intrinsically fast reaction kinetics for high-energy-density and high-rate-capacity symmetric all-organic lithium-ion batteries Source: RSC Publishing URL: 5

  • Title: 2,7-diaminopyrene-4,5,9,10-tetraone CAS 2459874-51-0 Product Information Source: Warshel Chemical Ltd. URL: 1

Sources

Exploratory

2,7-Diaminopyrene-4,5,9,10-tetraone molecular structure and analysis

An In-Depth Technical Guide to 2,7-Diaminopyrene-4,5,9,10-tetraone: Structure, Analysis, and Applications Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2,7-Diaminopy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2,7-Diaminopyrene-4,5,9,10-tetraone: Structure, Analysis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,7-Diaminopyrene-4,5,9,10-tetraone (DAPTO), a molecule of significant interest in materials science and drug development. We will delve into its molecular structure, analytical characterization, synthesis, and key applications, with a focus on providing practical insights for researchers and scientists.

Introduction: The Scientific Significance of 2,7-Diaminopyrene-4,5,9,10-tetraone

2,7-Diaminopyrene-4,5,9,10-tetraone (DAPTO) is a polycyclic aromatic hydrocarbon derivative characterized by a pyrene core functionalized with two amino groups and four ketone groups.[1] This unique combination of electron-donating amino groups and electron-withdrawing tetraone moieties imparts distinct electronic and chemical properties, making it a valuable building block for advanced materials.[2] The planar structure of the pyrene backbone, coupled with its redox-active nature, has positioned DAPTO and its parent compound, pyrene-4,5,9,10-tetraone (PTO), as promising candidates for applications in energy storage and molecular electronics.[3][4]

The core of DAPTO's utility lies in its ability to undergo reversible redox reactions, a property critical for its function in lithium-ion batteries and other energy storage devices.[4][5] Furthermore, the presence of amino groups provides reactive sites for polymerization and functionalization, enabling the construction of larger, more complex architectures such as Covalent Organic Frameworks (COFs).[6][7]

This guide will provide a detailed exploration of DAPTO, from its fundamental molecular characteristics to its practical applications, offering a knowledge base for researchers looking to leverage this versatile molecule in their work.

Molecular Structure and Physicochemical Properties

The molecular structure of DAPTO is central to its functionality. The pyrene core provides a rigid, planar framework, while the amino and ketone groups dictate its reactivity and electronic behavior.

PropertyValueSource
Molecular Formula C₁₆H₈N₂O₄[1][8][9]
Molecular Weight 292.25 g/mol [1][8][9]
CAS Number 2459874-51-0[1][10]
Appearance Solid
SMILES C1=C(C=C2C3=C1C(=O)C(=O)C4=C3C(=CC(=C4)N)C(=O)C2=O)N[1]
InChI Key IKBICLVLEOZSQF-UHFFFAOYSA-N[1]

The presence of both hydrogen bond donors (amino groups) and acceptors (ketone groups) suggests the potential for strong intermolecular interactions, influencing its solubility and thermal stability. These properties are critical considerations in the design of materials and experimental protocols involving DAPTO.

Synthesis of 2,7-Diaminopyrene-4,5,9,10-tetraone

While the direct synthesis of DAPTO is not extensively detailed in publicly available literature, a plausible and scientifically sound approach involves a multi-step process starting from pyrene. This proposed synthesis leverages established methods for the functionalization of pyrene derivatives.[11]

Conceptual Synthesis Workflow

Synthesis_Workflow Pyrene Pyrene PD Pyrene-4,5-dione Pyrene->PD Oxidation (e.g., RuO₂/NaIO₄) PTO Pyrene-4,5,9,10-tetraone PD->PTO Further Oxidation (e.g., CrO₃/HOAc) DNPT 2,7-Dinitropyrene-4,5,9,10-tetraone PTO->DNPT Nitration (e.g., HNO₃/H₂SO₄) DAPTO 2,7-Diaminopyrene-4,5,9,10-tetraone DNPT->DAPTO Reduction (e.g., SnCl₂/HCl)

Caption: Proposed synthetic pathway for DAPTO from pyrene.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Pyrene-4,5,9,10-tetraone (PTO)

  • Oxidation of Pyrene to Pyrene-4,5-dione: Pyrene is first oxidized to pyrene-4,5-dione. A well-established method involves using potassium persulfate as the oxidant with a catalytic amount of RuO₂·nH₂O in a biphasic solvent system (e.g., CH₂Cl₂/H₂O) with a base like K₂CO₃.[11]

  • Oxidation of Pyrene-4,5-dione to PTO: The resulting pyrene-4,5-dione is then further oxidized to PTO. A robust method for this transformation is the use of chromium trioxide (CrO₃) in glacial acetic acid at reflux.[11] The highly pure PTO product typically precipitates upon the addition of water, simplifying purification.[11]

Step 2: Nitration of PTO

  • The synthesized PTO is subjected to nitration to introduce nitro groups at the 2 and 7 positions. This can be achieved using a standard nitrating mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to favor disubstitution.

Step 3: Reduction to DAPTO

  • The resulting 2,7-dinitropyrene-4,5,9,10-tetraone is then reduced to DAPTO. A common method for the reduction of aromatic nitro compounds is the use of a reducing agent like tin(II) chloride (SnCl₂) in the presence of hydrochloric acid.

  • Following the reduction, the reaction mixture is neutralized to precipitate the DAPTO product. The crude product can then be purified by recrystallization or column chromatography.

Analytical Characterization of DAPTO

A thorough analytical characterization is crucial to confirm the identity and purity of synthesized DAPTO. The following techniques are recommended:

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Due to the symmetry of the molecule, the proton NMR spectrum is expected to be relatively simple. Signals corresponding to the aromatic protons on the pyrene core would be observed. The chemical shifts of these protons would be influenced by the electron-donating amino groups and electron-withdrawing ketone groups. The protons of the amino groups will also produce a distinct signal.

    • ¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbons, the carbons bearing the amino groups, and the other aromatic carbons. Solid-state ¹³C CP-MAS NMR can be particularly useful, especially given the potential for low solubility.[6][7]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • FT-IR spectroscopy is a powerful tool for identifying the functional groups present in DAPTO. Key expected vibrational bands include:

      • N-H stretching vibrations from the amino groups (typically in the range of 3300-3500 cm⁻¹).

      • C=O stretching vibrations from the ketone groups (around 1650-1700 cm⁻¹).[12]

      • C=C stretching vibrations from the aromatic pyrene core.

  • UV-Visible (UV-Vis) Spectroscopy:

    • The extended π-conjugated system of the pyrene core is expected to give rise to strong absorptions in the UV-Vis region. The position and intensity of these absorptions provide information about the electronic structure of the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of DAPTO (292.25 g/mol ) and to determine its elemental composition.[1]

Elemental Analysis

Combustion analysis can be performed to determine the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the molecular formula C₁₆H₈N₂O₄.

Applications in Materials Science: Covalent Organic Frameworks (COFs)

A significant application of DAPTO is as a monomer for the synthesis of Covalent Organic Frameworks (COFs).[6][7] COFs are a class of crystalline porous polymers with well-defined structures, making them attractive for a variety of applications, including energy storage.[7]

Synthesis of a DAPTO-based COF (PT-COF)

DAPTO can be reacted with a complementary linker molecule, such as triformylphloroglucinol (TFG), through a Schiff-base condensation reaction to form a COF, often denoted as PT-COF.[6][7]

COF_Synthesis cluster_reactants Monomers cluster_product Product DAPTO 2,7-Diaminopyrene- 4,5,9,10-tetraone (DAPTO) PT_COF PT-COF DAPTO->PT_COF TFG Triformylphloroglucinol (TFG) TFG->PT_COF +

Caption: Synthesis of PT-COF from DAPTO and TFG monomers.

Protocol for PT-COF Synthesis
  • DAPTO and TFG are combined in a suitable solvent mixture, such as mesitylene and 1,4-dioxane.[6][7]

  • The mixture is heated, typically at 120 °C, to drive the Schiff-base condensation reaction.[6][7]

  • The resulting imine linkages can undergo keto-enol tautomerization, which enhances the chemical stability of the COF.[6][7]

  • The solid PT-COF product is then isolated, washed, and dried.

The resulting PT-COF material has shown promise as a positive electrode in Li-ion batteries, demonstrating high specific capacity due to the redox-active tetraone units.[6] The porous structure of the COF facilitates ion transport to these active sites.[7]

Safety and Handling

  • General Precautions: Avoid contact with skin and eyes.[8] Avoid the formation of dust and aerosols.[8] Use in a well-ventilated area or with appropriate exhaust ventilation.[8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dark place under an inert atmosphere.[9]

Based on available safety data sheets for similar compounds, DAPTO may be harmful if swallowed, and may cause skin, eye, and respiratory irritation.

Conclusion and Future Outlook

2,7-Diaminopyrene-4,5,9,10-tetraone is a molecule with significant potential, particularly in the realm of materials science. Its unique electronic and structural features make it an excellent building block for advanced functional materials like COFs for energy storage applications. Future research may explore the derivatization of DAPTO to fine-tune its properties for specific applications, such as organic electronics or sensing. The continued investigation of DAPTO and related pyrene-tetraone derivatives is likely to yield further innovations in the development of high-performance organic materials.

References

  • 2,7-Diaminopyrene-4,5,9,10-tetraone | C16H8N2O4 | CID 101791669. PubChem. [Link]

  • A Pyrene-4,5,9,10-Tetraone-Based Covalent Organic Framework Delivers High Specific Capacity as a Li-Ion Positive Electrode. Journal of the American Chemical Society. [Link]

  • A Pyrene-4,5,9,10-Tetraone-Based Covalent Organic Framework Delivers High Specific Capacity as a Li-Ion Positive Electrode. Heriot-Watt University Research Portal. [Link]

  • Redox-active a pyrene-4,5,9,10-tetraone and thienyltriazine-based conjugated microporous polymers. Journal of Power Sources. [Link]

  • Design of new pyrene-4,5,9,10-tetraone-based heterocyclic derivatives as high-capacity organic cathode materials: a density functional theory study. European Union Contest for Young Scientists 2024. [Link]

  • Pyrene-4,5,9,10-Tetrachalcogenone Derivatives: A Computational Study on Their Potential Use as Materials for Batteries. MDPI. [Link]

  • Four-Electron-Transferred Pyrene-4,5,9,10-tetraone Derivatives Enabled High-Energy-Density Aqueous Organic Flow Batteries. Journal of the American Chemical Society. [Link]

  • Electron donors and acceptors based on 2,7-functionalized pyrene-4,5,9,10-tetraone. Chemical Communications. [Link]

  • Syntheses of Pyrene-4,5-dione and Pyrene-4,5,9,10-tetraone. ACS Omega. [Link]

Sources

Foundational

Spectroscopic Profiling and Electrochemical Dynamics of 2,7-Diaminopyrene-4,5,9,10-tetraone (DAPT)

Executive Summary The pursuit of high-energy-density, sustainable organic energy storage systems has driven the development of multi-electron redox-active molecules. Among these, 2,7-Diaminopyrene-4,5,9,10-tetraone (DAPT...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of high-energy-density, sustainable organic energy storage systems has driven the development of multi-electron redox-active molecules. Among these, 2,7-Diaminopyrene-4,5,9,10-tetraone (DAPT) —also referred to as PT-NH₂—stands out as a premier building block for Covalent Organic Frameworks (COFs) and symmetric all-organic batteries. By integrating four redox-active carbonyl groups within a rigid pyrene core, DAPT enables a highly reversible 4e⁻/4Li⁺ redox mechanism.

This whitepaper provides an in-depth technical analysis of the spectroscopic signatures (Solid-State NMR and FT-IR) of DAPT and its polymerized derivatives (e.g., PT-COF, PTTA). Furthermore, it establishes self-validating experimental protocols for synthesizing these frameworks and analyzing their operando electrochemical behavior, ensuring researchers can confidently benchmark their material synthesis and battery cell designs.

The Chemical Logic of DAPT Integration

DAPT is rarely used as a standalone monomer in liquid electrolytes due to the severe dissolution of orthoquinone molecules, which rapidly degrades cycle life. Instead, it is copolymerized with nodes like 2,4,6-triformylphloroglucinol (TFG) to form crystalline, insoluble networks like PT-COF .

The causality behind this specific chemical pairing lies in keto-enol tautomerization . The initial Schiff-base condensation forms an unstable imine linkage. However, the hydroxyl groups on the TFG node drive a spontaneous tautomerization into a β-ketoenamine linkage. This irreversible structural lock prevents hydrolysis and secures the DAPT units in a highly conductive, porous matrix, allowing 100% utilization of the tetraone redox sites .

G A DAPT + TFG Monomers (N-H and C=O active) B Solvothermal Condensation (120°C, Mesitylene/Dioxane) A->B C Imine-Linked Intermediate (Unstable) B->C D Keto-Enol Tautomerization (Irreversible) C->D E PT-COF (β-Ketoenamine) (Chemically Stable) D->E

Workflow of PT-COF synthesis highlighting the keto-enol tautomerization step.

Spectroscopic Signatures: Validating Structural Integrity

Because DAPT-based polymers are highly cross-linked and insoluble, traditional solution-state NMR is ineffective. We must rely on Solid-State ¹³C CP-MAS NMR and Fourier Transform Infrared (FT-IR) Spectroscopy to validate polycondensation efficiency and structural integrity.

FT-IR Wavenumber Assignments

FT-IR is the primary diagnostic tool for confirming the consumption of the DAPT monomer. The disappearance of the primary amine N-H stretch acts as an internal validation checkpoint for the reaction's completion.

Table 1: FT-IR Diagnostic Peaks for DAPT and PT-COF

Functional GroupMonomer (DAPT) (cm⁻¹)Polymer (PT-COF) (cm⁻¹)Chemical Significance & Causality
N-H Stretch 3311–3473AbsentComplete disappearance validates 100% polycondensation efficiency.
C=O (Quinone) ~1675~1675Preservation of this peak confirms the tetraone core survived polymerization.
C-N (Enamine) Absent1253–1262Emergence of this strong band confirms successful keto-enol tautomerization.
C=C (Aromatic) ~15801560–1580Baseline structural indicator; shifts during electrochemical discharge.
Solid-State ¹³C CP-MAS NMR Shifts

Cross-Polarization Magic Angle Spinning (CP-MAS) NMR is deployed not merely for structural confirmation, but to definitively map the electronic environment of the redox-active centers .

Table 2: ¹³C CP-MAS NMR Chemical Shifts for DAPT-based Polymers

Carbon EnvironmentChemical Shift (ppm)Diagnostic Value
C=O (Carbonyl) ~176Validates the preservation of the orthoquinone/tetraone active sites.
C=N / C-N ~147Confirms the β-ketoenamine linkage formation connecting the nodes.
C=C (Aromatic) ~128Confirms the structural integrity of the conjugated pyrene ring.

Operando Spectroscopic Analysis of the Redox Mechanism

The true value of DAPT lies in its electrochemical behavior. During discharge in a Li-ion cell, the pyrene-4,5,9,10-tetraone unit undergoes a sequential reduction, coordinating up to four Li⁺ ions.

Operando FT-IR provides real-time validation of this mechanism. As the cell discharges to 1.5 V vs Li/Li⁺, the characteristic C=O peak at 1675 cm⁻¹ progressively disappears, indicating the transition from a 1,2-diketone group to a Li-coordinated enolate (C-O-Li). Simultaneously, the C=C aromatic peak shifts to lower wavenumbers (~1560 cm⁻¹), proving that the injected electrons are delocalized across the pyrene core, which stabilizes the intermediate states . Upon charging, the 1675 cm⁻¹ peak fully reforms, proving the absolute reversibility of the system.

G Pristine Pristine PT-COF (4 C=O Groups) FT-IR: 1675 cm⁻¹ Intermediate 2e⁻/2Li⁺ Reduction Delocalized Charge Pristine->Intermediate + 2 Li⁺ / 2 e⁻ Discharged Fully Discharged (4 C-O-Li Groups) FT-IR: C=O Absent Intermediate->Discharged + 2 Li⁺ / 2 e⁻ Discharged->Pristine Charge (Oxidation)

Reversible 4e⁻/4Li⁺ redox mechanism of the pyrene-4,5,9,10-tetraone unit.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. If a checkpoint fails, the protocol must be aborted and restarted.

Protocol A: Solvothermal Synthesis of PT-COF

Causality: The choice of a mesitylene/1,4-dioxane solvent mixture is not arbitrary; it precisely balances the solubility of the DAPT monomer with the crystallization rate of the growing polymer, preventing the rapid crash-out of amorphous material.

  • Precursor Loading: In a Pyrex tube, combine DAPT (0.1 mmol) and TFG (0.067 mmol).

  • Solvent Addition: Add a solvent mixture of mesitylene and 1,4-dioxane (1:4 v/v, 1 mL total) followed by 0.1 mL of aqueous acetic acid (3 M) as a catalyst.

  • Degassing: Sonicate for 10 minutes, then subject the tube to three freeze-pump-thaw cycles to remove oxygen, which would otherwise degrade the orthoquinone groups at high temperatures. Flame-seal the tube under a vacuum.

  • Polycondensation: Heat the sealed tube at 120 °C for 72 hours undisturbed.

  • Purification: Cool to room temperature, filter the precipitate, and wash extensively with anhydrous THF and acetone via Soxhlet extraction for 24 hours to remove unreacted monomers.

  • Validation Checkpoint: Perform FT-IR on the dried powder. If the N-H stretch at 3311 cm⁻¹ persists, the reaction is incomplete. If the C-N stretch at 1253 cm⁻¹ is absent, the keto-enol tautomerization failed. Do not proceed to electrochemical testing unless both conditions are met.

Protocol B: Operando FT-IR Cell Assembly and Measurement

Causality: Standard coin cells block IR beams. A specialized operando cell with an IR-transparent window is required to monitor the transient C=O bond dynamics during cycling.

  • Electrode Preparation: Slurry-cast the validated PT-COF powder, conductive carbon (e.g., CNTs), and PVDF binder (6:3:1 ratio) onto a stainless-steel mesh current collector. The mesh allows the IR beam to penetrate the active material.

  • Cell Assembly: Assemble the operando cell in an Ar-filled glovebox using a ZnSe window. Use Li metal as the counter electrode and 1 M LiTFSI in DOL/DME as the electrolyte.

  • Cycling & Acquisition: Connect the cell to a potentiostat and mount it in the FT-IR spectrometer. Cycle the cell galvanostatically from 1.5 V to 3.5 V vs Li/Li⁺ at a slow rate (e.g., 50 mA/g) to ensure uniform bulk lithiation. Acquire an IR spectrum every 10 minutes.

  • Validation Checkpoint: Monitor the 1675 cm⁻¹ band. Complete disappearance at 1.5 V validates 100% utilization of the redox-active sites. If a residual peak remains at full discharge, it indicates electrochemically dead material, usually caused by poor conductive network dispersion in Step 1.

References

  • Gao, H., et al. "A Pyrene-4,5,9,10-Tetraone-Based Covalent Organic Framework Delivers High Specific Capacity as a Li-Ion Positive Electrode." Journal of the American Chemical Society, 2022.[Link]

  • "Skeleton Engineering of Isostructural 2D Covalent Organic Frameworks: Orthoquinone Redox-Active Sites Enhanced Energy Storage." CCS Chemistry, 2020.[Link]

  • "Bipolar conjugated microporous polymer with intrinsically fast reaction kinetics for high-energy-density and high-rate-capacity symmetric all-organic lithium-ion batteries." Journal of Materials Chemistry A, 2026.[Link]

Exploratory

Theoretical Capacity and Electrochemical Kinetics of 2,7-Diaminopyrene-4,5,9,10-tetraone (DAPTO) Based Materials

Audience: Researchers, Materials Scientists, and Energy Storage Professionals Document Type: Technical Whitepaper Executive Summary: The Shift to Organic Energy Storage The development of next-generation rechargeable bat...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Materials Scientists, and Energy Storage Professionals Document Type: Technical Whitepaper

Executive Summary: The Shift to Organic Energy Storage

The development of next-generation rechargeable batteries requires cathode materials that transcend the energy density and resource scarcity limitations of traditional transition metal oxides. Organic electrode materials offer structural tunability, high theoretical capacities, and environmental sustainability. Among these, 2,7-Diaminopyrene-4,5,9,10-tetraone (DAPTO) —also referred to in literature as DAPT or 4KT-BD—has emerged as a premier redox-active building block.

By featuring a rigid conjugated pyrene core and four highly reversible carbonyl redox centers, DAPTO enables multi-electron transfer processes. However, small organic molecules suffer from severe dissolution in liquid electrolytes. To solve this, researchers covalently integrate DAPTO into Covalent Organic Frameworks (COFs) and Conjugated Microporous Polymers (CMPs). This whitepaper provides an in-depth analysis of the theoretical capacity derivations, redox mechanisms, and self-validating synthesis protocols for DAPTO-based materials.

Mechanistic Foundations: Multi-Electron Redox Chemistry

The exceptional electrochemical performance of DAPTO is rooted in its ortho-quinone motifs. During discharge (lithiation or zincation), the four carbonyl ( C=O ) groups undergo a sequential reduction to form tetra-enolate ( C−O−Li ) configurations.

Theoretical Capacity Derivations

To understand the ceiling of these materials, we must calculate their theoretical specific capacities based on Faraday’s law:

Capacity=3.6×Mw​n×F​

(Where n is the number of electrons, F is 96,485 C/mol, and Mw​ is the molecular weight).

1. The DAPTO Monomer:

  • Formula: C16​H8​N2​O4​ ( Mw​=292.25 g/mol )

  • Electrons ( n ): 4 (from four carbonyls)

  • Theoretical Capacity: (4×96485)/(3.6×292.25)= 366.8 mAh/g

2. PT-COF (DAPTO + 1,3,5-triformylphloroglucinol [Tp]): When DAPTO is polymerized with Tp, it forms a highly stable β -ketoenamine linked COF .

  • Repeating Unit Formula: C66​H24​N6​O12​ ( Mw​=1092.95 g/mol )

  • Electrons ( n ): 12 (3 DAPTO units per repeating node × 4 e− )

  • Theoretical Capacity: (12×96485)/(3.6×1092.95)= 294.2 mAh/g

3. Bipolar PTTA Polymer (DAPTO + tris(4-formylphenyl)amine): In symmetric all-organic batteries, DAPTO is paired with a p-type amine knot . The theoretical capacity expands because the imine linkages ( C=N ) and the amine core also become redox-active, pushing the theoretical limit to ~375.5 mAh/g (assuming a 20-electron transfer per macro-unit).

Mechanism A DAPTO (Oxidized State) B Intermediate (2e⁻ / 2Li⁺) A->B + 2e⁻, + 2Li⁺ C Tetra-enolate (4e⁻ / 4Li⁺) B->C + 2e⁻, + 2Li⁺

Fig 1: The 4-electron/4-cation electrochemical redox pathway of the DAPTO monomer.

Experimental Protocols: Synthesis & Device Assembly

To achieve near-theoretical capacities, the structural integrity of the material must be maintained. Below are the self-validating protocols for synthesizing the monomer and its leading COF composite.

Protocol A: Synthesis of DAPTO Monomer [3]

Causality Focus: Fuming nitric acid is required to overcome the electron-withdrawing deactivation of the tetraone core, directing nitration strictly to the 2,7 positions. Sodium dithionite ( Na2​S2​O4​ ) is selected as a mild reducing agent to prevent the over-reduction of the sensitive carbonyl groups into hydroxyls.

  • Nitration: Dissolve 2.0 g of pyrene-4,5,9,10-tetraone (PYT) in 50 mL of concentrated H2​SO4​ . Cool to 0 °C. Dropwise, add 5 mL of fuming HNO3​ . Stir at room temperature for 12 hours. Pour the mixture into ice water to precipitate 2,7-dinitro-PYT. Filter and wash with water.

  • Reduction: Suspend the intermediate in a mixture of ethanol and water (1:1 v/v). Add an excess of Na2​S2​O4​ (approx. 5 eq). Reflux at 80 °C for 4 hours under an argon atmosphere.

  • Purification: Cool to room temperature, filter the precipitate, and wash sequentially with water and cold ethanol to yield DAPTO (approx. 44% overall yield).

Protocol B: In-Situ Synthesis of PT-COF50 on CNTs [1]

Causality Focus: COFs are inherently electrically insulating. By performing the solvothermal polycondensation in situ with Multi-Walled Carbon Nanotubes (MWCNTs), the COF grows as a thin core-shell layer. This provides a percolating electron pathway directly to the deeply buried pyrene active sites, enabling 95% utilization of the theoretical capacity.

  • Pre-dispersion: Disperse 50 wt% MWCNTs in a solvent mixture of mesitylene and 1,4-dioxane (1:4 v/v). Sonicate for 1 hour to debundle the nanotubes.

  • Monomer Addition: Add stoichiometric amounts of DAPTO and 1,3,5-triformylphloroglucinol (Tp) to the suspension.

  • Catalysis & Sealing: Add 6M aqueous acetic acid (catalyst). Flash-freeze the Pyrex tube in liquid nitrogen, evacuate to < 10 mTorr, and flame-seal.

  • Solvothermal Polycondensation: Heat the sealed tube at 120 °C for 72 hours. The initial reversible Schiff-base imine formation is followed by an irreversible tautomerization into a β -ketoenamine linkage, locking the structure against electrolyte dissolution.

  • Workup: Open the tube, filter the composite, and subject it to Soxhlet extraction with THF for 24 hours to remove unreacted monomers. Dry under vacuum at 100 °C.

Synthesis S1 1. Nitration of PYT (Fuming HNO3, H2SO4) S2 2. Reduction (Na2S2O4, EtOH/H2O) S1->S2 S3 3. CNT Pre-dispersion (Mesitylene/Dioxane) S2->S3 S4 4. Solvothermal Rxn (120°C, Acetic Acid) S3->S4 S5 5. Tautomerization (β-ketoenamine lock) S4->S5

Fig 2: Step-by-step workflow for synthesizing PT-COF50 from pyrene-tetraone.

Quantitative Data & Performance Benchmarking

The table below summarizes the theoretical vs. experimental capacities of DAPTO-derived materials across various energy storage systems. Note that experimental capacities occasionally exceed theoretical limits slightly due to secondary capacitive contributions from the high-surface-area porous networks .

Material ArchitectureBattery TypeTheoretical CapacityExperimental CapacityCycle Retention
DAPTO (Monomer) Li-Ion (LIB)366.8 mAh/g~200.0 mAh/gPoor (Severe dissolution)
PT-COF50 (COF/CNT) Li-Ion (LIB)294.2 mAh/g280.0 mAh/g @ 0.2 A/g95% after 150 cycles
Tp-PTO-COF Zinc-Ion (ZIB)294.2 mAh/g301.4 mAh/g @ 0.2 A/g95% after 1000 cycles
PTTA (Bipolar CMP) Sym. All-Organic375.5 mAh/g*353.0 mAh/g @ 0.1 A/g91% after 2000 cycles

*Theoretical capacity of PTTA includes multi-site redox contributions from the pyrene carbonyls, imine linkages, and the amine knot.

Conclusion

2,7-Diaminopyrene-4,5,9,10-tetraone represents a paradigm shift in organic electrochemistry. While its theoretical capacity of 366.8 mAh/g is highly attractive, its true value lies in its diamino functionality, which allows it to act as a robust building block for larger, insoluble macromolecular architectures. By engineering these frameworks via in situ composite growth and exploiting irreversible tautomerization, researchers can successfully bridge the gap between theoretical potential and practical, cycle-stable electrochemical performance.

References

  • Gao, H., et al. "A Pyrene-4,5,9,10-Tetraone-Based Covalent Organic Framework Delivers High Specific Capacity as a Li-Ion Positive Electrode." Journal of the American Chemical Society, 2022.[Link][1]

  • Li, X., et al. "Bipolar conjugated microporous polymer with intrinsically fast reaction kinetics for high-energy-density and high-rate-capacity symmetric all-organic lithium-ion batteries." Journal of Materials Chemistry A, 2024.[Link][2]

  • Wang, Z., et al. "Skeleton Engineering of Isostructural 2D Covalent Organic Frameworks: Orthoquinone Redox-Active Sites Enhanced Energy Storage." CCS Chemistry, 2020.[Link][3]

  • MDPI Encyclopedia. "Covalent Organic Frameworks for Cathode Materials." Encyclopedia, 2024.[Link][4]

Sources

Foundational

Solubility Dynamics and Processing Strategies for 2,7-Diaminopyrene-4,5,9,10-tetraone (DAPT) in Advanced Materials Synthesis

Executive Summary 2,7-Diaminopyrene-4,5,9,10-tetraone (commonly referred to as DAPT or PTO-NH2) is a highly conjugated, redox-active organic molecule that has emerged as a critical building block in the synthesis of Cova...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,7-Diaminopyrene-4,5,9,10-tetraone (commonly referred to as DAPT or PTO-NH2) is a highly conjugated, redox-active organic molecule that has emerged as a critical building block in the synthesis of Covalent Organic Frameworks (COFs) and high-performance energy storage materials[1]. For researchers and materials scientists, handling DAPT presents a unique thermodynamic paradox: the very structural features that make it electrochemically desirable also render it highly insoluble in most common organic solvents[2].

This technical whitepaper provides an in-depth analysis of DAPT's solubility profile, the mechanistic causality behind its solvent interactions, and field-proven solvothermal protocols designed to overcome these barriers during materials synthesis.

The Thermodynamic Paradox of DAPT Solubility

The solubility of any organic compound is dictated by the balance between its crystal lattice energy and the solvation energy provided by the solvent. In the case of DAPT, the molecule features a rigid, planar pyrene core decorated with four electron-withdrawing carbonyl groups and two electron-donating amine groups[2].

Mechanistic Causality: This specific molecular architecture induces massive intermolecular forces. The planar pyrene cores engage in extensive π−π stacking, while the complementary amine and ketone groups form a dense network of intermolecular hydrogen bonds[1]. Consequently, the thermodynamic penalty required to disrupt the DAPT crystal lattice is exceptionally high. Standard solvents (like dichloromethane, acetone, or ethanol) lack the necessary dipole moment or hydrogen-bond accepting capacity to overcome this lattice energy, resulting in near-zero solubility at room temperature[3].

G DAPT 2,7-Diaminopyrene- 4,5,9,10-tetraone (DAPT) Core Planar Pyrene Core + 4 Carbonyls + 2 Amines DAPT->Core Forces Strong π-π Stacking & Intermolecular H-Bonding Core->Forces induces Lattice High Crystal Lattice Energy Forces->Lattice results in Solubility Limited Solubility in Common Organic Solvents Lattice->Solubility dictates Aprotic Polar Aprotic Solvents (NMP, DMF, DMAc) Moderate Solubility Solubility->Aprotic Overcome by High Polarity Electrolytes Battery Electrolytes (DOL/DME, Carbonates) Insoluble (Stable) Solubility->Electrolytes Prevents Active Material Dissolution Blends Solvothermal Blends (Mesitylene/Dioxane) Controlled Dissolution Solubility->Blends Utilized for COF Crystallization

Fig 1. Causal link between DAPT structure, intermolecular forces, and solvent interactions.

Empirical Solubility Profile in Common Solvents

To successfully process DAPT, solvent selection must be highly strategic. High-boiling polar aprotic solvents are generally required to achieve even marginal solubility, often necessitating elevated temperatures (>100 °C) to kinetically drive dissolution[2].

Quantitative Solvent Compatibility Data
Solvent CategoryRepresentative SolventsSolubility ProfileMechanistic Rationale
Polar Aprotic N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylformamide (DMF), DMAcLow to Moderate (Requires heating >80°C)High dipole moments disrupt intermolecular H-bonds; planar amide structures intercalate π−π stacks[4].
Non-Polar / Aromatic Toluene, MesityleneInsoluble at RT; Marginal at >120°CInsufficient polarity to break H-bonds; utilized strictly as a co-solvent to modulate crystallization rates in COF synthesis[5].
Ethers / Chlorinated 1,4-Dioxane, Dichloromethane (DCM), THFPoor to InsolubleLacks strong hydrogen-bond accepting capability to overcome the DAPT lattice energy[3].
Battery Electrolytes DOL/DME, CarbonatesHighly InsolubleCrucial for preventing the "shuttle effect" and active material dissolution in energy storage applications[6].

Solvothermal Processing & COF Synthesis Protocols

Because DAPT cannot be easily processed in solution at room temperature, it is predominantly utilized in solvothermal synthesis to create highly crystalline Covalent Organic Frameworks (e.g., PT-COF or TA-PTO-COF)[5],[1].

The following protocol details the synthesis of a DAPT-based COF via a Schiff-base condensation reaction. This protocol is designed as a self-validating system: the successful formation of the imine-linked COF is macroscopically indicated by the complete insolubility of the final powder in boiling THF or DMF during Soxhlet extraction. If the reaction is incomplete, unreacted DAPT monomers will leach into the extraction solvent, coloring it yellow/orange. A clear extraction solvent confirms total monomer conversion and framework cross-linking.

Step-by-Step Methodology: Synthesis of PT-COF

Reagents & Materials:

  • 2,7-Diaminopyrene-4,5,9,10-tetraone (DAPT)

  • Triformylphloroglucinol (TFG)

  • Solvent Blend: Mesitylene and 1,4-Dioxane (1:4 v/v)

  • Catalyst: 6M Aqueous Acetic Acid

  • Equipment: Pyrex tube, vacuum line, Soxhlet extractor.

Procedure:

  • Monomer Dispersion: In a 10 mL Pyrex tube, add equimolar amounts of DAPT and TFG. Add the solvent blend of mesitylene and 1,4-dioxane (1:4 v/v). Causality Note: 1,4-dioxane acts as the primary solubilizer at high temperatures, while mesitylene acts as a non-solvent to slow down the reaction kinetics, promoting thermodynamic error-correction and high crystallinity[5].

  • Catalysis: Inject 6M aqueous acetic acid into the mixture (typically 0.1 mL per 1 mL of solvent). The acid catalyzes the imine condensation and subsequent keto-enol tautomerization[5].

  • Degassing (Crucial Step): Flash-freeze the tube in a liquid nitrogen bath. Evacuate the tube using a vacuum pump, then thaw to release dissolved gases. Repeat this freeze-pump-thaw cycle three times to ensure a strictly anaerobic environment, preventing oxidative degradation of the amines at high temperatures.

  • Solvothermal Condensation: Flame-seal the Pyrex tube under a vacuum. Place the sealed tube in an oven and heat undisturbed at 120 °C for 72 hours.

  • Isolation and Activation (Self-Validation): Cool the tube to room temperature, break the seal, and collect the precipitate via vacuum filtration. Transfer the solid to a Soxhlet extractor and wash continuously with hot THF and acetone for 24 hours. Validation: The extraction solvent will initially run colored as unreacted DAPT is removed. Once the solvent runs completely clear, the purification is complete, yielding the highly insoluble, pure PT-COF[7].

  • Drying: Dry the resulting powder under a dynamic vacuum at 120 °C for 12 hours.

G Dispersion 1. Monomer Dispersion DAPT + TFG in Mesitylene/Dioxane Catalysis 2. Catalysis Add 6M Acetic Acid Dispersion->Catalysis Degassing 3. Degassing Freeze-Pump-Thaw (x3) Catalysis->Degassing Reaction 4. Solvothermal Reaction 120°C for 72h Degassing->Reaction Purification 5. Purification Soxhlet Extraction (THF/Acetone) Reaction->Purification

Fig 2. Standardized solvothermal workflow for synthesizing DAPT-based covalent organic frameworks.

The "Insolubility Advantage" in Energy Storage

While the poor solubility of DAPT presents a hurdle during initial synthesis, it becomes a massive advantage in its primary application: organic electrodes for rechargeable batteries.

Traditional organic small molecules suffer from severe capacity fading because they dissolve into organic liquid electrolytes (such as DOL/DME or carbonate-based solvents) during charge/discharge cycles—a phenomenon known as the "shuttle effect"[8]. Because DAPT's dense hydrogen bonding and π−π stacking render it completely insoluble in these electrolytes, DAPT-based materials (and their resulting COFs) exhibit extraordinary cycling stability. For instance, DAPT-integrated frameworks have demonstrated the ability to deliver ultrahigh specific capacities (up to 280 mAh/g) while maintaining structural integrity over thousands of cycles without leaching into the electrolyte[5],[6].

References

  • Benchchem. "4,5,9,10-Pyrenetetrone - Benchchem". Benchchem.
  • Gao, H., et al. (2022). "A Pyrene-4,5,9,10-Tetraone-Based Covalent Organic Framework Delivers High Specific Capacity as a Li-Ion Positive Electrode". Journal of the American Chemical Society.
  • Wang, Y., et al. (2024). "A covalent organic framework as a dual-active-center cathode for a high-performance aqueous zinc-ion battery". Chemical Science (RSC Publishing).
  • Zhang, L., et al. (2024). "Single Cobalt Ion-Immobilized Covalent Organic Framework for Lithium–Sulfur Batteries with Enhanced Rate Capabilities".
  • Gao, H. (2021). "Polymers and Covalent Organic Frameworks as Positive Electrodes for Lithium-ion Cells". University of Liverpool Repository.
  • ResearchGate. "Schematic representation of the synthesis of HAT‐PTO and redox reaction...".
  • RSC Publishing. "Supporting Information Composites of Azo-Linked Pyrene-Tetraone...". The Royal Society of Chemistry.

Sources

Exploratory

Discovery and Engineering of Novel Covalent Organic Frameworks Using 2,7-Diaminopyrene-4,5,9,10-tetraone (DAPT)

A Technical Guide for Advanced Energy Storage and Theranostic Applications Executive Summary The rational design of Covalent Organic Frameworks (COFs) has transitioned from purely structural exploration to targeted funct...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Advanced Energy Storage and Theranostic Applications

Executive Summary

The rational design of Covalent Organic Frameworks (COFs) has transitioned from purely structural exploration to targeted functional engineering. At the forefront of this paradigm shift is 2,7-Diaminopyrene-4,5,9,10-tetraone (DAPT) (CAS: 2459874-51-0), a highly versatile, redox-active monomer. Characterized by its rigid pyrene core, four electrochemically active carbonyl groups, and terminal amines, DAPT serves as an ideal building block for constructing 2D crystalline polymers.

For materials scientists, DAPT-based COFs (such as PT-COF) solve the critical issue of organic electrode dissolution in liquid electrolytes, enabling high-capacity, stable Li-ion and Mg-ion batteries. For drug development professionals, DAPT’s inherent fluorescent properties and functional groups offer a stable, porous matrix for bioimaging, fluorescent sensing, and stimuli-responsive drug delivery. This whitepaper details the mechanistic rationale, self-validating synthesis protocols, and cross-disciplinary applications of DAPT-COFs.

Mechanistic Rationale: The Pyrene-Tetraone Core

The selection of DAPT over conventional aromatic diamines is driven by two fundamental chemical advantages: Redox Density and Structural Tautomerization .

High-Density Redox Activity

Unlike standard phenanthraquinone derivatives, the pyrene-4,5,9,10-tetraone core contains four carbonyl groups. During electrochemical cycling, these groups can undergo a reversible four-electron (4 e⁻) redox process (1)[1]. This structural feature maximizes the theoretical specific capacity, allowing DAPT-COFs to vastly outperform traditional inorganic intercalation cathodes and simple organic small molecules.

Keto-Enol Tautomerization for Chemical Stability

When DAPT is condensed with a formyl-functionalized monomer like 1,3,5-triformylphloroglucinol (TFG), the initial imine linkages are highly susceptible to hydrolysis. However, the hydroxyl groups on TFG drive an irreversible keto-enol tautomerization, converting the reversible imine bonds into highly stable β-ketoenamine linkages (2)[2]. This thermodynamic sink locks the crystalline structure, rendering the COF insoluble in aggressive battery electrolytes and stable in complex biological fluids.

SynthesisWorkflow DAPT DAPT Monomer (Redox-Active Core) Condensation Schiff-Base Condensation (Mesitylene/Dioxane, 120°C) DAPT->Condensation TFG TFG Monomer (Tautomerization Driver) TFG->Condensation Imine Imine-Linked Intermediate (Reversible, Crystalline) Condensation->Imine Dynamic Covalent Chemistry Tautomerization Keto-Enol Tautomerization (Thermodynamic Sink) Imine->Tautomerization Irreversible Shift PTCOF PT-COF (β-Ketoenamine Linked) Tautomerization->PTCOF Locked Structure

Synthesis workflow of PT-COF via Schiff-base condensation and tautomerization.

Experimental Protocol: Self-Validating Synthesis of PT-COF

To achieve high crystallinity and porosity, the synthesis of DAPT-TFP COF (PT-COF) must balance the kinetics of reversible imine formation with the irreversible tautomerization step. The following protocol integrates causality and quality control at every stage.

Solvothermal Polymerization Methodology
  • Monomer Stoichiometry : Weigh DAPT (0.15 mmol) and TFG (0.10 mmol) to maintain a perfect 3:2 stoichiometric ratio of amine to aldehyde groups.

  • Solvent Engineering : Transfer the monomers to a Pyrex tube and suspend them in a 1:4 (v/v) mixture of mesitylene and 1,4-dioxane (total 5 mL).

    • Causality: 1,4-dioxane provides the necessary solubility for the monomers, while mesitylene acts as a non-polar templating agent that promotes the π-π stacking of the 2D sheets, driving crystallization before tautomerization locks the lattice (3)[3].

  • Catalysis : Inject 0.5 mL of 3M aqueous acetic acid.

    • Causality: The acid protonates the carbonyl oxygen of TFG, increasing its electrophilicity and lowering the activation energy for nucleophilic attack by DAPT's amines.

  • Atmospheric Control : Subject the mixture to three freeze-pump-thaw cycles using liquid nitrogen, then seal the tube under vacuum.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative degradation of the electron-rich amine groups at elevated temperatures.

  • Thermal Incubation : Heat the sealed tube undisturbed at 120 °C for 72 hours.

  • Purification : Isolate the dark precipitate via filtration. Perform Soxhlet extraction using tetrahydrofuran (THF) and methanol for 24 hours each to remove trapped oligomers and unreacted monomers. Dry under vacuum at 80 °C.

Self-Validation & Quality Control System

A protocol is only as reliable as its validation metrics. To confirm the successful formation of the β-ketoenamine PT-COF, execute the following orthogonal checks:

  • FT-IR Spectroscopy : Confirm the disappearance of the N-H stretching bands (3100–3400 cm⁻¹) of DAPT and the appearance of strong C=C (1580 cm⁻¹) and C-N (1250 cm⁻¹) bands, verifying complete tautomerization.

  • Solid-State ¹³C NMR : Look for the characteristic carbonyl carbon peak at ~180 ppm, confirming the keto form, and the absence of the imine carbon peak (~160 ppm).

  • Powder X-Ray Diffraction (PXRD) : An intense peak at ~3.5° (100 facet) and a broader peak at ~27° (001 facet) will validate the formation of the AA-stacked 2D crystalline lattice.

Physicochemical & Electrochemical Profiling

The integration of DAPT into COFs yields materials with exceptional quantitative metrics. Table 1 summarizes the performance of various DAPT-derived frameworks across different applications.

Table 1: Quantitative Performance of DAPT-Based Covalent Organic Frameworks

Framework / CompositeMonomersLinkage TypeSpecific Capacity / PerformanceCycle RetentionPrimary Application
PT-COF50 DAPT + TFGβ-Ketoenamine280 mAh g⁻¹ at 200 mA g⁻¹>90% (Extended)Li-ion Positive Electrode
PT-COF-50 (Mg) DAPT + TFGβ-Ketoenamine70 mAh g⁻¹ at 200 mA g⁻¹High ReversibilityMg-ion Electrode
Tp-PTO-COF DAPT + Tpβ-Ketoenamine301.4 mAh g⁻¹ at 0.2 A g⁻¹95% (1000 cycles)Zn-ion Battery
HAT-PTO PTO + HAT-6COOHPolyimide484 mAh g⁻¹ (Theoretical)-Li-ion Organic Cathode

Data synthesized from authoritative electrochemical studies (4)[4], (5)[5].

Cross-Disciplinary Applications

Next-Generation Energy Storage (Li-ion & Mg-ion)

In the realm of energy storage, DAPT-COFs overcome the traditional limitations of inorganic cathodes (e.g., resource scarcity, slow ion diffusion). When composited with Carbon Nanotubes (e.g., PT-COF50), the material utilizes up to 98% of its electrochemical redox-active sites (1)[1].

Furthermore, the rigid, porous channels of the COF facilitate the transport of divalent cations, making it a breakthrough material for Magnesium-ion batteries. In situ Raman spectroscopy has confirmed that the Mg²⁺ storage mechanism is centered entirely on the reversible reduction of the pyrene tetraone carbonyl groups (6)[6].

RedoxMechanism State1 Pristine PT-COF (4 C=O groups per unit) State2 Partial Reduction (C-O-M⁺ Formation) State1->State2 + e⁻, + Li⁺/Mg²⁺ State3 Fully Reduced State (4 e⁻ / 4 C-O-M⁺) State2->State3 + e⁻, + Li⁺/Mg²⁺ State4 Oxidation (Delithiation/Demagnesiation) State3->State4 - e⁻, - Li⁺/Mg²⁺ State4->State1 Reversible Cycle

Reversible 4-electron redox mechanism of the pyrene-tetraone core.
Pharmaceutical & Biomedical Translations

For drug development professionals, DAPT is more than an electrode material. The monomer itself possesses amino and cyclohexanone functional groups that enable specific interactions with target biological molecules, making it highly valuable for cell fluorescence labeling, bioimaging, and fluorescent sensors (7)[7].

When polymerized into a COF, DAPT creates a theranostic platform :

  • High Drug Loading : The permanent, tunable porosity (~2.5 nm pore size) allows for the non-covalent encapsulation of small-molecule Active Pharmaceutical Ingredients (APIs) via π-π stacking.

  • Real-Time Tracking : The inherent fluorescence of the pyrene core allows researchers to track the biodistribution and cellular internalization of the COF carrier in vitro and in vivo.

  • Stimuli-Responsive Release : Because the DAPT core is highly redox-active, the COF can be engineered to degrade or undergo conformational shifts in the highly reductive tumor microenvironment (TME), triggering localized API release.

BioApp Synthesis DAPT-COF Platform (Fluorescent & Porous) Loading API Encapsulation (π-π Stacking in Pores) Synthesis->Loading Incubation Targeting Cellular Internalization & Bioimaging Tracking Loading->Targeting Administration Release Stimuli-Responsive Release (Redox TME Trigger) Targeting->Release Intracellular Reduction

Workflow for DAPT-COF in theranostic drug delivery and bioimaging.

Conclusion & Future Outlook

The discovery and utilization of 2,7-Diaminopyrene-4,5,9,10-tetraone (DAPT) represents a critical milestone in the functionalization of Covalent Organic Frameworks. By marrying the structural predictability of 2D polymers with the extreme redox density of the pyrene-tetraone core, researchers can bypass the traditional bottlenecks of both energy storage and drug delivery systems. Future engineering efforts should focus on scaling the solvothermal synthesis processes and exploring the biocompatibility profiles of DAPT-COFs for clinical translation.

References

  • Warshel Chemical Ltd. "2,7-diaminopyrene-4,5,9,10-tetraone CAS 2459874-51-0". Warshel Chemical.
  • Gao, H., et al. (2022). "A Pyrene-4,5,9,10-Tetraone-Based Covalent Organic Framework Delivers High Specific Capacity as a Li-Ion Positive Electrode". Journal of the American Chemical Society.
  • ACS Publications. (2024). "Revealing the Mg-Ion Storage Mechanism within a Covalent Organic Framework Electrode". ACS.
  • OAE Publishing Inc. (2024). "Advancements in two-dimensional covalent organic framework nanosheets for electrocatalytic energy conversion: current and future prospects". OAE Publishing.
  • Encyclopedia MDPI. (2024). "Covalent Organic Frameworks for Cathode Materials". MDPI.
  • ResearchGate. "Polyimide-Linked Hexaazatriphenylene-Based Porous Organic Polymer...". ResearchGate.

Sources

Protocols & Analytical Methods

Method

Synthesis of a Pyrene-Tetraone-Based Covalent Organic Framework: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Architectural Elegance of Covalent Organic Frameworks Covalent Organic Frameworks (COFs)...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Architectural Elegance of Covalent Organic Frameworks

Covalent Organic Frameworks (COFs) represent a frontier in materials science, offering a platform for designing crystalline, porous polymers with atomic precision. Constructed from organic building blocks linked by strong covalent bonds, COFs exhibit inherent porosity, low density, high thermal stability, and large surface areas.[1] Their modular nature allows for the rational design of structures with tailored functionalities, making them prime candidates for applications in gas storage, catalysis, sensing, and importantly, as structured delivery systems in drug development.

This application note focuses on a specific class of COFs built from the redox-active monomer, 2,7-Diaminopyrene-4,5,9,10-tetraone (DAPT). The pyrene core, with its extended π-system and defined geometry, provides a rigid and electrochemically active building block. When co-condensed with a complementary linker such as triformylphloroglucinol (TFG), it forms a highly ordered, two-dimensional framework, hereafter referred to as PT-COF. The resulting keto-enol backbone structure imparts significant chemical stability to the framework.[1][2]

The significance of this particular COF lies in the high concentration of redox-active carbonyl groups within its porous structure.[1][2] This feature, combined with the stable, porous architecture, opens avenues for its use in electrochemical applications, such as battery materials and electrocatalysis, and potentially as a responsive carrier for therapeutic agents.[1][2] This guide provides a detailed, field-proven protocol for the synthesis and characterization of this pyrene-tetraone-based COF, designed to be a self-validating system for researchers.

Mechanism and Design Rationale

The synthesis of PT-COF proceeds via a Schiff-base condensation reaction, a robust and reversible bond-forming reaction ideal for the "error-correcting" self-assembly required for crystalline COF formation. The reaction occurs between the amino groups of 2,7-Diaminopyrene-4,5,9,10-tetraone (a C2-symmetric monomer) and the aldehyde groups of triformylphloroglucinol (a C3-symmetric monomer).

The solvothermal reaction conditions—typically heating in a high-boiling point solvent mixture at 120 °C—provide the necessary energy to overcome the activation barrier for both the forward (imine formation) and reverse (imine hydrolysis) reactions.[1][2] This dynamic covalent chemistry allows for the system to reach thermodynamic equilibrium, resulting in the most stable, crystalline framework. Following the initial imine condensation, a keto-enol tautomerization occurs, which further enhances the chemical stability of the resulting framework.[1][2]

Experimental Protocols

PART 1: Materials and Reagents
ReagentGradeRecommended SupplierCAS Number
2,7-Diaminopyrene-4,5,9,10-tetraone (DAPT)≥98%Alfa Chemistry, Avantor2459874-51-0
Triformylphloroglucinol (TFG)≥97%Sigma-Aldrich34371-57-0
MesityleneAnhydrous, ≥99%Sigma-Aldrich108-67-8
1,4-DioxaneAnhydrous, ≥99.8%Sigma-Aldrich123-91-1
Acetic Acid (6 M aqueous solution)Reagent GradeFisher Scientific64-19-7
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich109-99-9
AcetoneACS GradeVWR67-64-1

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Mesitylene and 1,4-dioxane are flammable and have associated health risks. Handle with care.

  • The solvothermal reaction is performed in a sealed tube under pressure. Use appropriate blast shields and ensure the reaction vessel is designed for such conditions.

PART 2: Solvothermal Synthesis of PT-COF

This protocol is adapted from established literature procedures for pyrene-based COFs.[1][3]

Step-by-Step Procedure:

  • Monomer Preparation: In a 10 mL Pyrex tube, add 2,7-Diaminopyrene-4,5,9,10-tetraone (DAPT) (29.2 mg, 0.10 mmol) and triformylphloroglucinol (TFG) (21.0 mg, 0.10 mmol).

  • Solvent Addition: To the tube containing the monomers, add 2.0 mL of a solvent mixture of mesitylene and 1,4-dioxane (1:4 v/v).

  • Catalyst Addition: Add 0.2 mL of 6 M aqueous acetic acid to the suspension.

  • Sonication: Briefly sonicate the mixture for 10 minutes to ensure a homogeneous suspension of the monomers.

  • Degassing: Flash-freeze the Pyrex tube using a liquid nitrogen bath. Evacuate the tube to an internal pressure of approximately 150 mTorr. Allow the mixture to warm to room temperature to thaw, and repeat this freeze-pump-thaw cycle three times to thoroughly degas the reaction mixture.

  • Sealing and Heating: After the final thaw, flame-seal the Pyrex tube under vacuum. Place the sealed tube in a pre-heated oven at 120 °C and maintain this temperature for 3 days.

  • Isolation: After 3 days, remove the tube from the oven and allow it to cool to room temperature. A dark precipitate should be visible. Carefully open the tube in a fume hood.

  • Washing: Collect the solid product by centrifugation or filtration. Wash the precipitate thoroughly with anhydrous tetrahydrofuran (THF) (3 x 10 mL) and then with acetone (3 x 10 mL) to remove any unreacted monomers and residual solvent.

  • Purification (Soxhlet Extraction): For optimal purity and porosity, transfer the washed solid to a cellulose thimble and perform a Soxhlet extraction with anhydrous THF for 24 hours.

  • Activation: Dry the purified powder at 120 °C under vacuum for 24 hours to remove any trapped solvent and fully activate the COF. The final product should be a dark, microcrystalline powder.

Diagram of the PT-COF Synthesis Workflow

G cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Purification & Activation Monomers Weigh DAPT and TFG Solvents Add Mesitylene/Dioxane & Acetic Acid Monomers->Solvents in Pyrex tube Sonicate Sonicate (10 min) Solvents->Sonicate Degas Freeze-Pump-Thaw (3x) Sonicate->Degas Seal Flame Seal Tube Degas->Seal Heat Heat at 120°C (3 days) Seal->Heat Cool Cool to RT & Open Heat->Cool Wash Wash with THF & Acetone Cool->Wash Soxhlet Soxhlet Extraction (THF, 24h) Wash->Soxhlet Activate Dry under vacuum (120°C, 24h) Soxhlet->Activate Final PT-COF Powder Activate->Final

Caption: Workflow for the solvothermal synthesis of PT-COF.

Characterization and Validation

To ensure the successful synthesis of the target PT-COF, a suite of characterization techniques should be employed. The following data serve as a benchmark for a properly formed, crystalline, and porous material.

Powder X-Ray Diffraction (PXRD)

PXRD is the primary technique for confirming the crystallinity and long-range order of the COF. The experimental pattern should be compared to a simulated pattern based on a proposed crystal structure (e.g., an eclipsed AA stacking model).

Expected PXRD Data for a Pyrene-Tetraone COF: [4]

2θ (degrees)Miller Index (hkl)
3.98°(100)
5.06°(110)
9.34°(200)
11.68°(210)
14.85°(300)
24.80°(001)

Note: Peak positions may vary slightly depending on the specific synthesis conditions and instrument calibration. The (001) peak, corresponding to the interlayer stacking distance, is a key indicator of 2D sheet formation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to verify the formation of the covalent imine linkages and the consumption of the monomer functional groups.

Key Vibrational Bands:

Wavenumber (cm⁻¹)AssignmentExpected Result in PT-COF
~3400-3300N-H stretching (from DAPT amine)Disappearance or significant reduction in intensity.[5]
~1660-1640C=O stretching (from TFG aldehyde)Disappearance or significant reduction in intensity.[5]
~1625-1622 C=N stretching (imine linkage) Appearance of a strong, characteristic peak. [5]
~1260C-N stretchingAppearance of a new peak.
Porosity and Surface Area Analysis

Nitrogen adsorption-desorption isotherms measured at 77 K are used to determine the permanent porosity and specific surface area of the activated COF.

Expected Porosity Data: [1]

ParameterExpected Value for PT-COF
BET Surface Area (m²/g)~432
Pore Size (nm)~1.8
Isotherm TypeType II

A Type II isotherm is characteristic of macroporous materials, and the measured surface area confirms the successful formation of a porous network.

Diagram of PT-COF Formation

Caption: Reaction scheme for the synthesis of PT-COF.

Applications and Future Directions

The successful synthesis of PT-COF provides a robust platform for a variety of advanced applications.

  • Energy Storage: The high density of redox-active carbonyl groups makes PT-COF a promising cathode material for high-capacity lithium-ion batteries.[1][2] Research has demonstrated that composites of PT-COF with carbon nanotubes can achieve high specific capacities and excellent rate performance.[1]

  • Electrocatalysis: The defined porous structure and tunable electronic properties can be leveraged for designing novel electrocatalysts. The pyrene units can act as electroactive sites for reactions like the oxygen reduction reaction.

  • Drug Delivery: The porous and stable nature of PT-COF makes it a potential candidate for hosting and delivering therapeutic molecules. The redox-active framework could be designed to release a payload in response to specific biological redox gradients, offering a targeted drug delivery mechanism.

  • Sensing: The inherent fluorescence of the pyrene core, which can be quenched or enhanced upon interaction with specific analytes, allows for the development of sensitive and selective chemical sensors.

Future work can focus on post-synthetic modification of the COF to introduce new functionalities, the synthesis of defect-engineered frameworks to modulate electronic properties, and the fabrication of thin films and membranes for device integration.[5]

References

  • PXRD patterns of A) PT-COF, B) PP-COF and C) PE-COF.

  • Gao, H., Neale, A. R., Zhu, Q., et al. (2022). A Pyrene-4,5,9,10-Tetraone-Based Covalent Organic Framework Delivers High Specific Capacity as a Li-Ion Positive Electrode. Journal of the American Chemical Society, 144(21), 9434–9442. [Link]

  • (a) Chemical structure of PT-COF. (b) PXRD pattern fitting of PT-COF...

  • Gao, H., Neale, A. R., Zhu, Q., et al. (2022). A Pyrene-4,5,9,10-Tetraone-Based Covalent Organic Framework Delivers High Specific Capacity as a Li-Ion Positive Electrode. PMC. [Link]

  • Synthesis of Pyrene-4,5,9,10-tetraone.

  • Alahakoon, S. B., et al. (2024). Pyrene-Derived Covalent Organic Framework Films: Advancements in Acid Vapor Detection. MDPI. [Link]

  • Supporting Information: Covalent organic frameworks constructed step by step using a [(C3 + C2) + C2] strategy toward fluorescence detection of Fe3+.

Sources

Application

Application Note: 2,7-Diaminopyrene-4,5,9,10-tetraone (DAPT) as a Monomer for High-Capacity Covalent Organic Frameworks

Introduction & Mechanistic Rationale The commercial viability of organic cathode materials for next-generation energy storage is historically hindered by two critical failure mechanisms: the dissolution of active small m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The commercial viability of organic cathode materials for next-generation energy storage is historically hindered by two critical failure mechanisms: the dissolution of active small molecules into organic electrolytes (causing rapid capacity fade) and intrinsically poor electronic conductivity. Covalent Organic Frameworks (COFs) resolve the dissolution problem by cross-linking redox-active sites into an insoluble, highly porous crystalline lattice.

Chemical Profile & Structural Dynamics

  • Chemical Name: 2,7-Diaminopyrene-4,5,9,10-tetraone (Synonyms: DAPT, DAPTO, 4KT-BD)

  • CAS Number: 2459874-51-0

  • Molecular Weight: 292.25 g/mol

  • Formula: C₁₆H₈N₂O₄

The Keto-Enol Tautomerization Lock

The choice of TFG as the co-monomer is not arbitrary; it is a deliberate mechanistic strategy. The initial Schiff-base condensation between DAPT and TFG forms a reversible imine linkage. However, the hydroxyl groups on TFG drive an irreversible keto-enol tautomerization, converting the imine bonds into β-ketoenamine linkages. Causality: This thermodynamic "lock" prevents the reverse reaction, granting the resulting PT-COF exceptional chemical stability against the highly reactive, acidic, or basic environments found in battery electrolytes .

Synthesis DAPT DAPT Monomer (Redox-Active Core) Solvent Mesitylene/1,4-Dioxane + Acetic Acid (120°C) DAPT->Solvent TFG TFG Monomer (Structural Knot) TFG->Solvent Imine Imine-Linked COF (Reversible Intermediate) Solvent->Imine Schiff-Base Condensation KetoEnol Keto-Enol Tautomerization (Irreversible Shift) Imine->KetoEnol Thermodynamic Driving Force PTCOF PT-COF / Tp-PTO-COF (Highly Stable Cathode) KetoEnol->PTCOF Crystallization & Locking

Figure 1: Solvothermal synthesis of PT-COF highlighting the keto-enol tautomerization lock.

Experimental Protocols: A Self-Validating System

Protocol A: Solvothermal Synthesis of PT-COF
  • Monomer Loading: In a Pyrex tube, combine 0.15 mmol of DAPT and 0.10 mmol of TFG.

  • Solvent Engineering: Add 1.0 mL of mesitylene and 4.0 mL of 1,4-dioxane.

    • Causality: This specific 1:4 (v/v) ratio balances the solubility of the rigid DAPT monomer with the reversibility required for crystalline framework assembly. Too polar, and the oligomers precipitate prematurely; too non-polar, and the monomers fail to dissolve.

  • Catalysis: Add 0.5 mL of 3M aqueous acetic acid. Flash freeze the tube in liquid nitrogen, evacuate to an internal pressure of < 10 mTorr, and flame-seal.

  • Crystallization: Heat the sealed tube at 120 °C undisturbed for 72 hours.

  • Purification: Isolate the dark precipitate via filtration. Subject the crude powder to Soxhlet extraction with tetrahydrofuran (THF) and acetone for 24 hours.

    • Self-Validation Checkpoint: The Soxhlet extraction ensures complete removal of unreacted monomers. Post-extraction, perform solid-state ¹³C CP-MAS NMR. The disappearance of DAPT's N-H stretching bands and the emergence of strong C=O stretching bands (~1615 cm⁻¹) validate a successful keto-enol tautomerization. If imine bands (~1620 cm⁻¹) dominate, tautomerization is incomplete, indicating insufficient acid catalyst .

  • Drying: Vacuum dry at 120 °C for 12 hours to evacuate solvent molecules from the mesoporous 1D channels (~2.2 nm pore size).

Protocol B: In Situ Engineering of PT-COF/CNT Composites (PT-COF50)

COFs inherently suffer from low electrical conductivity. Physical mixing with conductive additives leaves deeply buried pyrene-tetraone sites electrically isolated.

  • Preparation: Disperse 50 wt% of acid-treated carbon nanotubes (CNTs) into the mesitylene/1,4-dioxane solvent mixture via sonication for 1 hour.

  • In Situ Growth: Add the DAPT and TFG monomers and proceed with Protocol A.

    • Causality: The functionalized carbon surface acts as a nucleation site. The COF polymerizes directly onto the CNTs, yielding a core-shell architecture. This drastically reduces the electron diffusion path, increasing active site utilization from <60% to >95% .

Workflow cluster_0 Composite Engineering cluster_1 Electrochemical Mechanism InSitu In Situ Growth on CNTs CoreShell Core-Shell Architecture InSitu->CoreShell Prevents Agglomeration Redox 4e⁻ / 4Li⁺ Transfer per DAPT Unit CoreShell->Redox Rapid Electron Tunneling Capacity High Specific Capacity (>280 mAh/g) Redox->Capacity Near 100% Utilization

Figure 2: Workflow demonstrating how in situ CNT growth enables full redox site utilization.

Protocol C: Electrode Fabrication & Cell Assembly
  • Slurry Preparation: Grind the PT-COF50 composite, Super P carbon, and PVDF binder in a 6:3:1 mass ratio using N-methyl-2-pyrrolidone (NMP) to form a homogeneous slurry.

  • Coating: Cast the slurry onto aluminum foil (for Li-ion) or carbon cloth (for Zn-ion) using a doctor blade. Dry under vacuum at 120 °C for 12 hours.

    • Self-Validation Checkpoint: Measure the sheet resistance of the coated foil using a four-probe setup. High sheet resistance indicates poor dispersion of the composite in the PVDF matrix, which will cause severe polarization during galvanostatic charge-discharge (GCD) testing.

  • Assembly: In an argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm), assemble CR2032 coin cells using a Li-metal counter electrode, Celgard 2400 separator, and 1.0 M LiTFSI in DOL/DME (1:1 v/v) electrolyte.

Quantitative Performance Data

The structural integration of DAPT into COFs yields extraordinary energy storage metrics across various electrochemical systems. The table below summarizes the validated performance of DAPT-derived frameworks:

Material DesignApplicationCounter ElectrodeSpecific Capacity / CapacitanceCycle Life / RetentionRef
PT-COF50 (w/ CNT) Li-ion BatteryLi metal280 mAh g⁻¹ (at 200 mA g⁻¹)Excellent rate capability (229 mAh g⁻¹ at 18.5C)
Tp-PTO-COF Zn-ion BatteryZn foil301.4 mAh g⁻¹ (at 0.2 A g⁻¹)95% retention after 1000 cycles (at 2 A g⁻¹)
4KT-Tp COF SupercapacitorThree-electrode583 F g⁻¹ (at 0.2 A g⁻¹)>92% retention after 20,000 cycles (at 5 A g⁻¹)

References

  • Gao, H., Neale, A. R., Zhu, Q., Bahri, M., Wang, X., Yang, H., Xu, Y., Browning, N. D., Little, M. A., Hardwick, L. J., & Cooper, A. I. (2022). A Pyrene-4,5,9,10-Tetraone-Based Covalent Organic Framework Delivers High Specific Capacity as a Li-Ion Positive Electrode. Journal of the American Chemical Society, 144(21), 9434–9442. URL:[Link]

  • Ma, Y., et al. (2024). Covalent Organic Frameworks for Cathode Materials. Polymers, 16(5), 687. URL:[Link]

  • Halder, A., et al. (2020). Skeleton Engineering of Isostructural 2D Covalent Organic Frameworks: Orthoquinone Redox-Active Sites Enhanced Energy Storage. CCS Chemistry, 2(5), 1383–1395. URL:[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 101791669, 2,7-Diaminopyrene-4,5,9,10-tetraone. URL:[Link]

Method

Application Note: Engineering High-Capacity Lithium-Ion Battery Electrodes using 2,7-Diaminopyrene-4,5,9,10-tetraone (DAPTO)

Executive Summary The transition toward sustainable, high-energy-density energy storage systems has accelerated the development of organic electrode materials. Among these, 2,7-Diaminopyrene-4,5,9,10-tetraone (DAPTO) has...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition toward sustainable, high-energy-density energy storage systems has accelerated the development of organic electrode materials. Among these, 2,7-Diaminopyrene-4,5,9,10-tetraone (DAPTO) has emerged as a premier redox-active building block for Covalent Organic Frameworks (COFs) and Conjugated Microporous Polymers (CMPs)[1]. By leveraging its four highly reversible carbonyl redox centers and dual polymerizable amino groups, researchers can engineer insoluble, highly conjugated polymer networks that overcome the traditional limitations of small organic molecules in lithium-ion batteries (LIBs)—namely, rapid capacity fade due to electrolyte dissolution.

This application note provides researchers and materials scientists with a comprehensive, self-validating guide to synthesizing, processing, and evaluating DAPTO-based electrode materials for next-generation energy storage.

Mechanistic Causality: The DAPTO Advantage

To effectively utilize DAPTO, one must understand the causality behind its molecular design and how it dictates macroscopic battery performance.

The 4e⁻/4Li⁺ Redox Engine

The core of DAPTO features a pyrene-4,5,9,10-tetraone structure containing four carbonyl (C=O) groups. During the discharge phase in a LIB, these carbonyl groups undergo a multi-step reduction, coordinating with lithium ions to form lithium enolates (C–O–Li). Operando Raman microscopy and ex-situ spectroscopy have confirmed that this is a highly reversible 4-electron / 4-lithium-ion (4e⁻/4Li⁺) process per monomer unit[2]. This dense concentration of redox-active sites is the direct cause of the ultra-high theoretical specific capacity associated with DAPTO derivatives.

Overcoming Dissolution via Framework Polymerization

Small organic molecules like unmodified pyrene-tetraone suffer from severe dissolution in aprotic liquid electrolytes (e.g., EC/DMC), leading to the "shuttle effect" and rapid capacity degradation[3]. DAPTO solves this via its 2,7-diamino groups. By subjecting DAPTO to a Schiff-base polycondensation reaction with aldehyde-functionalized linkers (such as triformylphloroglucinol, TFG), it forms an extended 2D Covalent Organic Framework (e.g., PT-COF)[4]. The resulting β-ketoenamine linkages undergo keto-enol tautomerization, locking the structure into a highly stable, insoluble conjugated network that physically prevents active material loss[2].

Conductivity Engineering via in-situ Composites

While COFs solve the dissolution problem, their inherently low electrical conductivity limits the utilization of the redox sites at high current densities. To counter this, DAPTO-based polymers are synthesized in-situ in the presence of Carbon Nanotubes (CNTs)[2]. The causality here is critical: in-situ growth allows the COF to nucleate directly on the CNT surface, creating a core-shell architecture with intimate electronic contact. This dramatically reduces interfacial charge-transfer resistance compared to simple physical mixing, pushing active site utilization up to 98%[2].

Mechanism DAPTO DAPTO Monomer (2,7-Diaminopyrene-4,5,9,10-tetraone) Redox 4 Carbonyl (C=O) Groups (4e⁻/4Li⁺ Redox Centers) DAPTO->Redox Amino 2 Amino (NH2) Groups (Polymerization Anchors) DAPTO->Amino LIB High-Performance LIB (High Capacity & Cycle Stability) Redox->LIB Condensation Schiff-Base Condensation (Keto-Enol Tautomerization) Amino->Condensation COF DAPTO-based COF/CMP (e.g., PT-COF, PTTA) Condensation->COF Insolubility Extended Conjugation (Prevents Electrolyte Dissolution) COF->Insolubility Kinetics Hierarchical Porosity (Fast Li⁺ Diffusion Pathways) COF->Kinetics Composite In-situ Growth on CNTs (Overcomes Insulating Nature) COF->Composite Insolubility->LIB Kinetics->LIB Composite->LIB

Logical framework of DAPTO-based COFs in overcoming organic battery limitations.

Quantitative Performance Metrics

The structural engineering of DAPTO yields exceptional electrochemical metrics across various battery architectures. The table below summarizes the performance of state-of-the-art DAPTO-derived materials[5],[1],[2].

Material SystemArchitectureSpecific CapacityCurrent DensityCapacity RetentionApplication
PT-COF50 DAPTO + TFG + 50% CNT280 mAh g⁻¹200 mA g⁻¹>90% (150 cycles)LIB Cathode
PTTA DAPTO + TA (Bipolar CMP)353 mAh g⁻¹100 mA g⁻¹91% (2000 cycles)LIB Cathode
PTTA DAPTO + TA (Bipolar CMP)1789 mAh g⁻¹100 mA g⁻¹80% (1000 cycles)LIB Anode
Tp-PTO-COF DAPTO + Tp301.4 mAh g⁻¹200 mA g⁻¹95% (1000 cycles)ZIB Cathode

Self-Validating Experimental Protocols

The following protocols outline the synthesis and electrochemical validation of a DAPTO-based COF@CNT composite (e.g., PT-COF50). Each step includes the causality behind the action and a validation checkpoint to ensure systemic integrity.

Protocol A: Solvothermal Synthesis of DAPTO-COF@CNT Composites

Objective: Synthesize an insoluble, highly conjugated polymer network directly onto a conductive carbon scaffold[2].

  • Reagent Preparation: In a Pyrex tube, combine DAPTO (0.1 mmol), the aldehyde linker (e.g., Triformylphloroglucinol, 0.067 mmol), and purified Carbon Nanotubes (CNTs, mass equivalent to 50 wt% of the theoretical COF yield).

  • Solvent Addition: Add a solvent mixture of mesitylene and 1,4-dioxane (1:4 v/v, 1 mL), followed by 0.1 mL of aqueous acetic acid (3M) acting as the catalyst.

    • Causality: This specific solvent ratio balances monomer solubility with a boiling point suitable for reversible imine exchange, which is critical for "error correction" during crystallization, ensuring a highly ordered porous framework[4].

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Oxygen present at 120 °C will oxidize the primary amines on DAPTO, terminating polymerization and destroying the stoichiometric balance required for high-molecular-weight framework formation.

  • Polymerization: Flame-seal the tube under a vacuum and heat at 120 °C for 72 hours.

  • Purification: Collect the black precipitate and subject it to Soxhlet extraction with THF and acetone for 24 hours.

    • Causality: Unreacted DAPTO monomers trapped in the pores will dissolve into the battery electrolyte during cycling, causing rapid capacity fade. Soxhlet extraction ensures only the insoluble polymer remains.

  • Drying: Dry under dynamic vacuum at 120 °C for 12 hours.

Validation Checkpoint: Analyze the powder via FT-IR spectroscopy. The disappearance of the N-H stretching bands (~3300 cm⁻¹) and the emergence of C=N stretching bands (~1620 cm⁻¹) validate successful Schiff-base polycondensation[4].

Protocol B: Electrode Slurry Formulation and Casting

Objective: Fabricate a mechanically robust electrode with optimized electron/ion transport pathways.

  • Slurry Mixing: In an agate mortar, mix the synthesized DAPTO-COF@CNT composite (60 wt%), Super P carbon black (30 wt%), and Polyvinylidene fluoride (PVDF) binder (10 wt%).

  • Dispersion: Add N-methyl-2-pyrrolidone (NMP) dropwise. Stir continuously for 6 hours to form a homogeneous slurry.

  • Casting: Use a doctor blade to coat the slurry onto a clean aluminum foil current collector (for cathodes) or copper foil (for anodes).

  • Drying: Dry the electrode in a vacuum oven at 110 °C for 12 hours to remove all residual NMP and moisture.

Validation Checkpoint: Perform a dry adhesion test (cross-hatch tape test) on the cast electrode. Poor adhesion will lead to delamination during the volume expansion/contraction associated with the 4Li⁺ insertion process, artificially suppressing the measured capacity.

Protocol C: Coin Cell Assembly and Electrochemical Validation

Objective: Assemble a CR2032 half-cell to evaluate the specific capacity and redox kinetics[1].

  • Assembly Environment: Transfer the dried electrodes into an Argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm).

  • Stacking: Assemble the CR2032 coin cell in the following order: Cathode casing → DAPTO electrode → Celgard 2400 separator → Lithium metal foil (anode) → Spacer → Spring → Anode casing.

  • Electrolyte Addition: Add 40 µL of electrolyte (e.g., 1 M LiPF₆ in EC/DMC 1:1 v/v) to the separator before sealing.

  • Crimping: Seal the cell using a hydraulic crimping machine at 1000 psi. Let the cell rest for 12 hours to ensure complete electrolyte wetting of the hierarchical pores.

Validation Checkpoint: Run Cyclic Voltammetry (CV) at a slow scan rate (0.1 mV s⁻¹) between 1.5 V and 3.5 V (vs. Li/Li⁺). The presence of distinct, highly symmetrical redox peaks corresponding to the multi-step lithiation of the carbonyl groups confirms the electrochemical activity and reversibility of the DAPTO core[1].

Workflow Step1 1. Monomer Preparation (DAPTO + Aldehyde Linker + CNTs) Step2 2. Solvothermal Synthesis (Mesitylene/Dioxane, 120°C, 72h) Step1->Step2 Step3 3. Purification & Activation (Soxhlet Extraction & Vacuum Drying) Step2->Step3 Step4 4. Electrode Fabrication (Slurry Casting on Al Foil) Step3->Step4 Step5 5. Cell Assembly (Argon Glovebox, Li Metal Anode) Step4->Step5 Step6 6. Electrochemical Validation (CV, EIS, Galvanostatic Cycling) Step5->Step6

Step-by-step experimental workflow for synthesizing and validating DAPTO-based electrodes.

References

  • A Pyrene-4,5,9,10-Tetraone-Based Covalent Organic Framework Delivers High Specific Capacity as a Li-Ion Positive Electrode Journal of the American Chemical Society (JACS) 2

  • Bipolar conjugated microporous polymer with intrinsically fast reaction kinetics for high-energy-density and high-rate-capacity symmetric all-organic lithium-ion batteries Journal of Materials Chemistry A (RSC Publishing) 1

  • Covalent Organic Frameworks for Cathode Materials Encyclopedia MDPI 5

  • Composites of azo-linked pyrene-tetraone porous organic polymers as cathodes for lithium-ion batteries RSC Publishing 6

Sources

Application

experimental protocol for 2,7-Diaminopyrene-4,5,9,10-tetraone COF synthesis

Application Note: Synthesis and Integration of 2,7-Diaminopyrene-4,5,9,10-tetraone (DAPT) Covalent Organic Frameworks Executive Summary The development of organic positive electrodes for lithium-ion batteries is heavily...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Integration of 2,7-Diaminopyrene-4,5,9,10-tetraone (DAPT) Covalent Organic Frameworks

Executive Summary

The development of organic positive electrodes for lithium-ion batteries is heavily reliant on maximizing redox-active site density while maintaining structural integrity during prolonged cycling. Covalent Organic Frameworks (COFs) offer a modular, crystalline platform for this purpose. This protocol details the synthesis of a pyrene-4,5,9,10-tetraone-based COF (PT-COF) utilizing 2,7-diaminopyrene-4,5,9,10-tetraone (DAPT) and 1,3,5-triformylphloroglucinol (TFG)[1]. By leveraging an irreversible keto-enol tautomerization mechanism and an in situ carbon nanotube (CNT) polycondensation strategy, this protocol yields a highly conductive composite (PT-COF50) capable of delivering up to 280 mAh g⁻¹ specific capacity, representing near-total (98%) utilization of its theoretical electrochemical potential[1].

Mechanistic Rationale & Design Principles

As a Senior Application Scientist, it is critical to understand that COF synthesis is not merely mixing reagents; it is an exercise in thermodynamic and kinetic control.

  • Monomer Selection (The 4e⁻/4Li⁺ Core): Standard polyimides or anthraquinone derivatives typically offer 1 to 2 electron transfers per unit. DAPT was selected because its pyrene-4,5,9,10-tetraone core contains two six-membered-ring 1,2-diketone units. This distinct topology allows for a highly reversible 4e⁻/4Li⁺ redox process without structural decomposition, drastically increasing the theoretical capacity[1][2].

  • The Keto-Enol Tautomerization Lock: Imine linkages (C=N) formed via standard Schiff-base condensation are inherently susceptible to nucleophilic attack and hydrolysis. By using TFG as the knot monomer, the hydroxyl groups adjacent to the newly formed imine bonds induce a spontaneous proton transfer. This yields a β-ketoenamine linkage. This irreversible tautomerization acts as a thermodynamic "lock," granting the PT-COF exceptional chemical stability in harsh battery electrolytes[1].

  • Solvent Causality (Mesitylene/1,4-Dioxane): The 1:4 (v/v) ratio of mesitylene to 1,4-dioxane is not arbitrary. Dioxane acts as the primary solvent, ensuring the DAPT and TFG monomers remain in solution during the initial homogeneous nucleation phase. Mesitylene, a non-polar poor solvent, is required to lower the overall solubility of the growing oligomers, driving the controlled precipitation and crystallization of the extended AA-stacked 2D framework[1].

  • In Situ Hybridization (Addressing the "Buried Site" Problem): COFs possess low intrinsic electronic conductivity. Physical blending with conductive carbon often leaves active sites deep within the 1D pores inaccessible. By adding CNTs directly into the solvothermal reaction mixture, the COF nucleates and undergoes polycondensation directly on the CNT surface. This core-shell architecture ensures intimate electronic contact and drastically shortens the Li⁺ diffusion pathways[1][3].

Synthesis Workflow & Pathway

SynthesisWorkflow Monomers Precursors DAPT + TFG Condensation Solvothermal Condensation 120°C, 72 Hours, Vacuum Monomers->Condensation Solvent Solvent Matrix Mesitylene:1,4-Dioxane (1:4) Solvent->Condensation Catalyst Catalyst 3M Aqueous Acetic Acid Catalyst->Condensation CNT Conductive Matrix Carbon Nanotubes (50 wt%) CNT->Condensation In Situ Addition Imine Transient State Imine-Linked COF Condensation->Imine Schiff-Base Rxn Tautomerization Thermodynamic Lock Keto-Enol Tautomerization Imine->Tautomerization Spontaneous Product Final Composite PT-COF50 (β-Ketoenamine) Tautomerization->Product

Caption: Workflow for the in situ solvothermal synthesis of the PT-COF50 composite.

Experimental Protocols

Phase I: Synthesis of the DAPT Monomer

Note: DAPT is highly sensitive and must be synthesized via a multi-step oxidation/nitration/reduction route from pyrene.

  • Oxidation: Dissolve pyrene (5.0 g) in CH₂Cl₂/acetonitrile (1:1, 200 mL). Add NaIO₄ (44.5 g), H₂O (125 mL), and RuCl₃·xH₂O (0.64 g). Heat at 40 °C overnight to yield pyrene-4,5,9,10-tetraone (PTO)[4].

  • Nitration: Treat PTO (2.0 mmol) with a mixture of fuming nitric acid (1.3 mL) and 98% sulfuric acid (1.3 mL) at 85 °C. Repeat acid addition twice at 1-hour intervals. Dilute with ethyl acetate to precipitate 2,7-dinitropyrene-4,5,9,10-tetraone (DNPTO)[4].

  • Reduction: Suspend DNPTO (0.57 mmol) in acetic acid (2.0 mL) and conc. HCl (2.0 mL). Slowly add SnCl₂·2H₂O (4.5 mmol) and heat at 50 °C for 15 min. Filter the intermediate, then suspend in dry methanol with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) at 35 °C for 15 h to restore the tetraone core, yielding pure DAPT[4].

    • Validation Checkpoint: ¹H NMR (DMSO-d₆) must show a singlet at δ 7.32 (4H, aromatic) and a broad singlet at δ 5.93 (4H, amine protons)[4].

Phase II: In Situ Synthesis of PT-COF50 Composite
  • Preparation of the Reaction Vessel: Utilize a heavy-wall Pyrex tube (10 mL capacity) capable of withstanding high-vacuum sealing and internal pressure.

  • Reagent Loading: Charge the tube with 1,3,5-triformylphloroglucinol (TFG) (10.5 mg, 0.05 mmol) and 2,7-diaminopyrene-4,5,9,10-tetraone (DAPT) (21.9 mg, 0.075 mmol)[3].

  • Matrix Integration: Add 32.4 mg of highly purified Carbon Nanotubes (CNTs) to the dry powders. This corresponds to 50 wt% of the final theoretical composite mass[1][3].

  • Solvent Addition: Inject 0.2 mL of mesitylene and 0.8 mL of 1,4-dioxane[3]. Sonicate the mixture for 30 minutes to ensure the homogeneous dispersion of CNTs and dissolution of monomers.

  • Catalysis: Add 0.1 mL of 3M aqueous acetic acid.

  • Degassing (Critical Step): Subject the tube to three consecutive freeze-pump-thaw cycles using liquid nitrogen. Causality: Oxygen must be strictly excluded to prevent the oxidative degradation of the DAPT monomer and the amine intermediates at elevated temperatures.

  • Polymerization: Flame-seal the tube under a static vacuum (< 50 mTorr). Incubate the sealed tube in an isothermal oven at 120 °C for 72 hours[1].

Phase III: Activation and Purification
  • Initial Isolation: Cool the tube to room temperature, break the seal, and collect the dark precipitate via vacuum filtration.

  • Solvent Exchange: Wash the crude composite extensively with N,N-dimethylformamide (DMF) to remove unreacted monomers and low-molecular-weight oligomers.

  • Soxhlet Extraction: Transfer the powder to a Soxhlet thimble. Extract with tetrahydrofuran (THF) for 12 hours, followed by methanol for 12 hours. Causality: This removes trapped solvent molecules (mesitylene/dioxane) from the mesopores, preventing pore collapse during drying.

  • Drying: Dry the purified PT-COF50 composite under dynamic vacuum at 120 °C for 12 hours.

    • Validation Checkpoint: FT-IR spectroscopy must confirm the disappearance of the N-H stretching bands (~3300 cm⁻¹) and the emergence of strong C=C (~1580 cm⁻¹) and C=O (~1620 cm⁻¹) stretching bands characteristic of the β-ketoenamine linkage[1]. Powder X-ray Diffraction (PXRD) should exhibit a prominent peak at ~2.9° 2θ, confirming the (100) plane of the AA-stacked hexagonal symmetry[1].

Quantitative Data Summary

MaterialTheoretical Capacity (mAh g⁻¹)Experimental Capacity at 200 mA g⁻¹ (mAh g⁻¹)BET Surface Area (m² g⁻¹)Active Site Utilization
PT-COF (Pure) 286128~670 - 1400*44.7%
PT-COF10 N/A158-55.2%
PT-COF30 N/A145-50.6%
PT-COF50 286 (Normalized to COF)280 (Normalized to COF)-98.0%

*Note: Isostructural variations of tetraone-based COFs typically exhibit BET surface areas ranging from 672 to 1402 m² g⁻¹ depending on the exact node geometry and activation method[5]. Capacity values for composites are normalized to the active COF mass after subtracting CNT contributions[1][6].

Electrochemical Redox Mechanism

To understand the superior performance of the PT-COF50 composite, one must visualize the sequential lithiation of the pyrene-4,5,9,10-tetraone core. The spatial arrangement of the carbonyls allows for a stable tetra-lithium salt formation without inducing severe steric strain on the 2D framework.

ElectrochemicalMechanism State1 Oxidized State Pyrene-4,5,9,10-tetraone State2 Intermediate State Radical Dianion (+ 2e⁻ / 2Li⁺) State1->State2 ~2.8 V vs Li/Li⁺ State3 Fully Lithiated State Tetra-lithium Salt (+ 2e⁻ / 2Li⁺) State2->State3 ~2.2 V vs Li/Li⁺ State3->State1 Reversible Delithiation

Caption: The 4e⁻/4Li⁺ reversible redox pathway of the DAPT core within the PT-COF framework.

References

  • Hui Gao, Qiang Zhu, Alex R. Neale, et al. "A Pyrene-4,5,9,10-Tetraone-Based Covalent Organic Framework Delivers High Specific Capacity as a Li-Ion Positive Electrode." Journal of the American Chemical Society, 2022. 1

  • Bingbing Tian, Haofan Yang, et al. "Polymers and Covalent Organic Frameworks as Positive Electrodes for Lithium-ion Cells." University of Liverpool Repository, 2020.3

  • "Skeleton Engineering of Isostructural 2D Covalent Organic Frameworks: Orthoquinone Redox-Active Sites Enhanced Energy Storage." CCS Chemistry, 2020. 5

  • "High-performance cathode material for aqueous rechargeable zinc-ion battery." The Royal Society of Chemistry, 2021. 4

Sources

Method

Fabrication of High-Performance Electrodes from 2,7-Diaminopyrene-4,5,9,10-tetraone (DAP-tetraone) Covalent Organic Frameworks

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Covalent Organic Frameworks (COFs) represent a class of crystalline porous polymers with exceptional modularity, allowing for t...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Covalent Organic Frameworks (COFs) represent a class of crystalline porous polymers with exceptional modularity, allowing for the precise incorporation of redox-active units into their structure.[1][2] This makes them highly promising materials for electrochemical applications, including energy storage and electrocatalysis. This application note provides a comprehensive guide to the fabrication of electrodes using a COF derived from 2,7-Diaminopyrene-4,5,9,10-tetraone (DAP-tetraone). The protocol details the solvothermal synthesis of a pyrene-tetraone-based COF (PT-COF), its integration with conductive carbon nanotubes (CNTs) to overcome the typically low intrinsic conductivity of COFs, and the subsequent fabrication of a working electrode via a slurry-casting method.[1][3] We further outline key electrochemical characterization techniques and present representative performance data for applications such as Li-ion battery cathodes.

Introduction: The Rationale for DAP-tetraone COFs in Electrode Design

The design of next-generation electrochemical devices hinges on the development of electrode materials that offer high specific capacity, excellent rate performance, and long-term stability. Organic electrode materials are particularly attractive due to their synthetic tunability, light weight, and sustainability. COFs, with their ordered porous structures and the ability to embed a high density of redox-active moieties, are at the forefront of this research.[1][2]

The pyrene-4,5,9,10-tetraone unit is an excellent building block for this purpose. Its four carbonyl groups can act as redox-active sites, theoretically enabling a multi-electron redox process, which translates to high specific capacity.[1][3][4] For instance, in the context of Li-ion batteries, these carbonyls can reversibly react with lithium ions.[1][3]

However, a significant challenge for COF-based electrodes is their inherently poor electrical conductivity. To address this, the COF is typically integrated into a composite material with a highly conductive additive, such as carbon nanotubes (CNTs).[1][3][5] This composite approach ensures efficient electron transport to the redox-active sites within the COF structure, thereby maximizing their utilization and enabling high-rate performance.[1][2] This guide will focus on the synthesis of a PT-COF via a Schiff-base condensation and its subsequent formulation into a high-performance composite electrode.

Synthesis of Pyrene-Tetraone COF (PT-COF)

The synthesis of the PT-COF is achieved through a solvothermal Schiff-base condensation reaction between 2,7-diaminopyrene-4,5,9,10-tetraone (DAPT) and triformylphloroglucinol (TFG). The resulting imine linkage undergoes keto-enol tautomerization, which significantly enhances the chemical stability of the framework.[1][2]

Protocol 2.1: Solvothermal Synthesis of PT-COF

Materials:

  • 2,7-Diaminopyrene-4,5,9,10-tetraone (DAPT)

  • Triformylphloroglucinol (TFG)

  • Mesitylene

  • 1,4-Dioxane

  • Pyrex tube

  • Acetone

  • Tetrahydrofuran (THF)

  • Argon (Ar) gas supply

Procedure:

  • In a Pyrex tube, add DAPT and TFG in a 1:1 molar ratio.

  • Add a solvent mixture of mesitylene and 1,4-dioxane in a 1:4 v/v ratio. The total solvent volume should be sufficient to fully immerse the reactants.

  • Flash-freeze the tube in liquid nitrogen, and then evacuate and backfill with argon. Repeat this freeze-pump-thaw cycle three times to ensure an inert atmosphere. This is critical as oxygen can interfere with the condensation reaction.

  • Seal the Pyrex tube under vacuum.

  • Heat the sealed tube in an oven at 120 °C for 3 days. During this time, a solid precipitate of the PT-COF will form.

  • After cooling to room temperature, collect the solid product by filtration.

  • Wash the collected solid sequentially with copious amounts of acetone and THF to remove any unreacted monomers and residual solvent.

  • Dry the final PT-COF powder in a vacuum oven at 80 °C overnight. The product should be a dark, crystalline powder.

Characterization:

  • FT-IR Spectroscopy: Confirm the formation of the β-ketoenamine linkage.

  • Solid-State ¹³C NMR: Verify the structure of the COF.

  • Powder X-ray Diffraction (PXRD): Confirm the crystallinity of the material.

COF_Synthesis_Workflow Diagram 1: PT-COF Synthesis Workflow cluster_reactants Starting Materials cluster_reaction Solvothermal Reaction cluster_processing Purification & Drying cluster_product Final Product DAPT 2,7-Diaminopyrene- 4,5,9,10-tetraone (DAPT) Conditions Mesitylene/Dioxane (1:4) 120 °C, 3 days Inert Atmosphere (Ar) DAPT->Conditions Mix TFG Triformylphloroglucinol (TFG) TFG->Conditions Mix Filtration Filtration Conditions->Filtration Cool Washing Washing (Acetone, THF) Filtration->Washing Drying Vacuum Drying (80 °C) Washing->Drying PT_COF PT-COF Powder Drying->PT_COF

A simplified workflow for the synthesis of PT-COF.

Fabrication of PT-COF/CNT Composite Electrodes

To create a functional electrode, the insulating PT-COF powder must be combined with a conductive agent and a binder to form a stable slurry that can be cast onto a current collector.

Protocol 3.1: Slurry Preparation and Drop-Casting

Materials:

  • Synthesized PT-COF powder

  • Carbon nanotubes (CNTs) or other conductive carbon (e.g., Super P)

  • Polyvinylidene fluoride (PVDF) binder

  • N-Methyl-2-pyrrolidone (NMP) solvent

  • Current collector (e.g., copper foil, aluminum foil)

  • Glass vial

  • Ultrasonic bath or homogenizer

  • Micropipette

  • Hot plate or vacuum oven

Procedure:

  • Determine Mass Ratios: The ratio of active material (PT-COF), conductive additive (CNT), and binder (PVDF) is critical for electrode performance. A typical starting ratio is 80:10:10. For COFs, increasing the conductive additive content may be necessary. Studies have successfully used up to 50 wt% CNT to maximize active site utilization.[1][2]

  • Prepare Binder Solution: Dissolve the required mass of PVDF in NMP. This may require gentle heating and stirring.

  • Disperse Components: In a separate glass vial, weigh the PT-COF powder and CNTs. Add a small amount of NMP and sonicate or homogenize the mixture for at least 30 minutes to ensure a uniform dispersion of the CNTs and exfoliation of the COF particles. Proper dispersion is key to establishing an effective conductive network.

  • Form the Slurry: Add the PVDF/NMP solution to the COF/CNT dispersion. Mix thoroughly (e.g., using a vortex mixer or continued sonication) until a homogeneous, viscous slurry is formed. The consistency should be paint-like, allowing it to be cast without being too runny.

  • Electrode Casting:

    • Clean the current collector substrate thoroughly.

    • Using a micropipette, drop-cast a defined volume of the slurry onto a specific area of the current collector.[6][7] The active material loading can be controlled by the slurry concentration and volume.

    • Alternatively, for larger or more uniform electrodes, a doctor blade can be used to cast the slurry.

  • Drying: Dry the cast electrode in a vacuum oven at 80-120 °C for at least 12 hours to completely remove the NMP solvent. Residual solvent can severely degrade electrochemical performance.

  • Pressing: After drying, mechanically press the electrode under high pressure (e.g., 10 MPa) to improve the electrical contact between particles and enhance adhesion to the current collector.

Electrode_Fabrication_Workflow Diagram 2: Electrode Fabrication Workflow cluster_materials Components cluster_process Process Steps COF PT-COF Powder (Active Material) Mixing 1. Weigh & Mix Dry Components COF->Mixing CNT CNTs (Conductive Additive) CNT->Mixing PVDF PVDF (Binder) PVDF->Mixing NMP NMP Solvent Dispersion 2. Add NMP & Disperse (Sonication/Homogenization) NMP->Dispersion Mixing->Dispersion Slurry 3. Add Binder Solution (Form Homogeneous Slurry) Dispersion->Slurry Casting 4. Cast on Current Collector (Drop-Casting/Doctor Blade) Slurry->Casting Drying 5. Vacuum Dry (Remove NMP) Casting->Drying Pressing 6. Mechanical Pressing Drying->Pressing Final_Electrode Final PT-COF/CNT Electrode Pressing->Final_Electrode

A step-by-step guide to fabricating the composite electrode.

Electrochemical Performance and Characterization

Once fabricated, the electrodes should be assembled into a test cell (e.g., a coin cell with a lithium metal counter electrode) to evaluate their performance.

Key Characterization Techniques:

  • Cyclic Voltammetry (CV): Used to identify the redox potentials of the active material. For the PT-COF, multiple reduction and oxidation peaks corresponding to the four carbonyl groups are expected.[1]

  • Galvanostatic Charge-Discharge (GCD): Measures the specific capacity of the electrode at various current densities. This is crucial for determining the rate capability.

  • Electrochemical Impedance Spectroscopy (EIS): Provides insight into the charge transfer resistance and ion diffusion kinetics within the electrode.

Performance Data Summary

The inclusion of CNTs drastically improves the performance of the PT-COF electrode. The table below summarizes representative data for PT-COF and its composite with 50 wt% CNT (PT-COF50) as a Li-ion battery cathode.

Electrode MaterialCurrent Density (mA g⁻¹)Specific Capacity (mAh g⁻¹) (normalized to active material)Redox Site Utilization
PT-COF (Pure) 200~19071%
PT-COF50 20028098%
PT-COF50 500022982%
Data synthesized from Gao et al., J. Am. Chem. Soc. 2022.[1][2]

These results clearly demonstrate the critical role of the conductive additive. The PT-COF50 composite achieves nearly 100% utilization of its theoretical redox sites and maintains high capacity even at a very high current density of 5000 mA g⁻¹, showcasing its excellent rate performance.[1][3][5]

Potential Applications and Future Outlook

The protocols described herein provide a robust framework for fabricating high-performance electrodes from DAP-tetraone based COFs. While the primary example discussed is for Li-ion battery cathodes, this versatile platform can be adapted for other applications:

  • Other Battery Chemistries: These materials are also being explored for sodium-ion batteries.[8]

  • Electrocatalysis: The high density of active sites makes these COFs promising candidates for reactions like the oxygen reduction reaction (ORR), a key process in fuel cells and metal-air batteries.[9][10]

  • Capacitive Deionization (CDI): The porous structure and redox functionality can be harnessed for selective ion removal from water.[11]

Future work will likely focus on in-situ growth of COFs directly onto conductive substrates to create binder-free electrodes, further improving electrochemical performance by enhancing the interface between the active material and the current collector.[11][12]

References

  • Gao, H., et al. (2022). A Pyrene-4,5,9,10-Tetraone-Based Covalent Organic Framework Delivers High Specific Capacity as a Li-Ion Positive Electrode. Journal of the American Chemical Society. [Link]

  • Gao, H., et al. (2022). A Pyrene-4,5,9,10-Tetraone-Based Covalent Organic Framework Delivers High Specific Capacity as a Li-Ion Positive Electrode. PubMed Central. [Link]

  • ResearchGate. (2025). Pyrenetetraone-based covalent organic framework as an effective electrocatalyst for oxygen reduction reaction | Request PDF. [Link]

  • Gao, H., et al. (2022). A Pyrene-4,5,9,10-Tetraone-Based Covalent Organic Framework Delivers High Specific Capacity as a Li-Ion Positive Electrode. PubMed. [Link]

  • ProQuest. (n.d.). Pyrenetetraone-based covalent organic framework as an effective electrocatalyst for oxygen reduction reaction. [Link]

  • ACS Publications. (2026). Redesigning Covalent Organic Framework Electrodes for Capacitive Deionization: A Step Forward in Electrochemical Desalination and Resource Recovery. Chemistry of Materials. [Link]

  • ResearchGate. (2022). A Pyrene-4,5,9,10-Tetraone-Based Covalent Organic Framework Delivers High Specific Capacity as a Li-Ion Positive Electrode. [Link]

  • Heriot-Watt Research Portal. (2022). A Pyrene-4,5,9,10-Tetraone-Based Covalent Organic Framework Delivers High Specific Capacity as a Li-Ion Positive Electrode. [Link]

  • Nishihara, H., et al. (2024). Electrochemically Controlled Deposition of Low‐Crystalline Covalent Organic Frameworks on Nanocarbon Electrode Toward Metal‐Free Oxygen Reduction Electrocatalyst. PubMed Central. [Link]

  • ResearchGate. (n.d.). Methods for making electrodes for optical batteries. a) Drop casting. [Link]

  • Prokofjevs, A., et al. (2025). Syntheses of Pyrene-4,5-dione and Pyrene-4,5,9,10-tetraone. PubMed Central. [Link]

  • Chen, L., et al. (2024). Pyrene-4,5,9,10-tetraone-based covalent organic framework/carbon nanotube composite as sodium-ion cathodes with high-rate capability. Semantic Scholar. [Link]

  • MDPI. (2017). Ag Nanoparticles Drop-Casting Modification of Screen-Printed Electrodes for the Simultaneous Voltammetric Determination of Cu(II) and Pb(II). [Link]

  • RSC Publishing. (n.d.). A facile drop-casting approach to nanostructured copper oxide-painted conductive woven textile as binder-free electrode for improved energy storage performance in redox-additive electrolyte. [Link]

Sources

Application

electrochemical characterization techniques for 2,7-Diaminopyrene-4,5,9,10-tetraone materials

Application Note: Electrochemical Characterization of 2,7-Diaminopyrene-4,5,9,10-tetraone (DAPT) Materials Target Audience: Researchers, Materials Scientists, and Drug Development Professionals (Bioelectronics & Sensor D...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Electrochemical Characterization of 2,7-Diaminopyrene-4,5,9,10-tetraone (DAPT) Materials

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals (Bioelectronics & Sensor Design).

Executive Summary & Mechanistic Causality

2,7-Diaminopyrene-4,5,9,10-tetraone (DAPT, also referred to as PTO-NH₂) is a highly conjugated, redox-active organic building block. While it has revolutionized the design of Covalent Organic Frameworks (COFs) for advanced battery systems (Li-ion, Zn-ion, and symmetric all-organic batteries)[1],[2], its utility is rapidly expanding into the biomedical sector. For drug development professionals and bioelectronics engineers, the stable, multi-electron redox transitions of the pyrene-4,5,9,10-tetraone core offer highly sensitive electrochemical readouts. These properties are increasingly leveraged in implantable biosensors and redox-responsive drug delivery monitoring, where biocompatible, metal-free organic electrodes are paramount.

The Causality of the Redox Mechanism: The exceptional electrochemical performance of DAPT is driven by its four carbonyl (C=O) functional groups. During the discharge (reduction) process, these C=O active centers undergo an enolization reaction, gaining electrons and an equivalent number of cations (e.g., Li⁺, Zn²⁺, Fe²⁺) to form a metal enolate structure (C-O-M)[3],[4]. This allows for an overall 4 e⁻ / 4 cation redox process per pyrene-4,5,9,10-tetraone unit[1]. However, discrete DAPT molecules are prone to dissolution in liquid electrolytes. By polymerizing DAPT into a rigid COF via Schiff-base condensation, the redox-active sites are locked into an insoluble, highly porous matrix, ensuring long-term cyclic stability[1],[5].

RedoxMechanism A Oxidized State (Pyrene-4,5,9,10-tetraone) 4 C=O Active Sites B Intermediate State Partially Reduced (2e⁻ / 2 Cation⁺) A->B Reduction (+2e⁻) C Fully Reduced State Metal Enolate (C-O-M) (4e⁻ / 4 Cation⁺) B->C Reduction (+2e⁻) C->A Reversible Oxidation (-4e⁻)

Figure 1: Reversible 4-electron redox mechanism of DAPT-based materials.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that the greatest pitfalls in organic electrochemistry are active material dissolution and parasitic background currents. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: Electrode Fabrication and Baseline Validation

Causality: DAPT-COFs possess well-defined permanent porosity, which enhances ion transport, but they lack intrinsic long-range electronic conductivity[1]. To achieve near 100% utilization of the redox-active sites, the material must be hybridized with a conductive carbon matrix (e.g., Carbon Nanotubes or Graphene)[1],[4].

  • Slurry Preparation: Homogenize the DAPT-based active material, conductive additive (e.g., multi-walled CNTs), and polyvinylidene fluoride (PVDF) binder in an N-methyl-2-pyrrolidone (NMP) solvent. A highly effective mass ratio is 50:40:10 (Active:CNT:Binder)[1].

  • Casting & Drying: Cast the slurry onto a current collector (aluminum foil for cathodes) and dry under vacuum at 120 °C for 12 hours to remove all residual NMP, which can cause parasitic side reactions.

  • Self-Validation Step (Critical): Assemble a control coin cell containing only the CNT and PVDF binder (e.g., 9:1 mass ratio). Run this blank cell under identical electrochemical conditions. Subtracting this baseline capacity (typically ~13 mAh g⁻¹) from the composite electrode ensures the reported specific capacity is exclusively derived from the DAPT material[1].

Protocol B: Operando Raman Spectroscopy & Cyclic Voltammetry (CV)

Causality: Ex situ characterization is fundamentally flawed for analyzing intermediate enolate states (C-O-M), as these species rapidly oxidize upon exposure to ambient air. Operando Raman spectroscopy is mandatory to capture the real-time structural transformation of the carbonyl groups[1],[6].

  • Cell Assembly: Assemble the composite electrode in a specialized operando cell equipped with a quartz optical window.

  • Voltammetry Setup: Connect the cell to a potentiostat and initiate Cyclic Voltammetry at a slow scan rate (0.5 mV s⁻¹) to allow sufficient time for ion diffusion into the micropores.

  • Spectroscopic Tracking: Focus a 532 nm laser onto the electrode surface. Continuously acquire Raman spectra throughout the CV cycles.

  • Data Interpretation: Monitor the disappearance of the C=O stretching band (typically around 1600–1700 cm⁻¹) during the cathodic (reduction) sweep, and its subsequent reappearance during the anodic (oxidation) sweep. This confirms the reversible 4 e⁻ / 4 Li⁺ mechanism[1],[6].

Workflow S1 1. Electrode Fabrication Mix DAPT-COF + CNT + Binder S2 2. Control Validation Assemble Binder/CNT-only Blank Cell S1->S2 S3 3. Operando Cell Assembly Optical Window Configuration S2->S3 S4 4. Cyclic Voltammetry Map Redox Potentials (0.1-5 mV/s) S3->S4 S5 5. Operando Raman Track C=O ↔ C-O-M Transitions S3->S5 S4->S5

Figure 2: Self-validating electrochemical and spectroscopic characterization workflow.

Quantitative Data Summary

The structural modularity of DAPT allows it to be utilized across a wide variety of electrolyte systems, from organic lithium-ion batteries to aqueous zinc-ion and iron-ion systems. The table below summarizes the benchmark performance of leading DAPT-derived materials.

Material ArchitectureCo-Monomer / AdditiveElectrolyte SystemSpecific CapacityCurrent DensityCapacity RetentionRef
PT-COF50 Triformylphloroglucinol + 50% CNTLi-ion (Organic)280 mAh g⁻¹200 mA g⁻¹>90% (150 cycles)[1]
TA-PTO-COF Tris(4-formylbiphenyl)amineZn-ion (Aqueous)255 mAh g⁻¹100 mA g⁻¹Excellent[5]
PTTA Tris(4-formylphenyl)amineLi-ion (Symmetric)353 mAh g⁻¹100 mA g⁻¹91% (2000 cycles)[2]
PTO/Gr Graphene CompositeFe-ion (Aqueous)220 mAh g⁻¹0.1 C83.3% (200 cycles)[4]

Note: The high rate capabilities observed in these materials (e.g., PT-COF50 delivering 229 mAh g⁻¹ at an extreme 5000 mA g⁻¹[1]) are a direct consequence of the hierarchical porosity of the COF structures, which drastically reduces the solid-state diffusion distance for cations.

References

1.[1] Title: A Pyrene-4,5,9,10-Tetraone-Based Covalent Organic Framework Delivers High Specific Capacity as a Li-Ion Positive Electrode Source: Journal of the American Chemical Society URL:[Link]

2.[2] Title: Bipolar conjugated microporous polymer with intrinsically fast reaction kinetics for high-energy-density and high-rate-capacity symmetric all-organic lithium-ion batteries Source: Journal of Materials Chemistry A (RSC Publishing) URL:[Link]

3.[3] Title: Carbonyl Chemistry for Advanced Electrochemical Energy Storage Systems Source: ACS Nano URL:[Link]

4.[4] Title: A pyrene-4,5,9,10-tetraone/graphene composite film as a sustainable cathode material for aqueous iron-ion batteries Source: RSC Publishing URL:[Link]

5.[5] Title: A covalent organic framework as a dual-active-center cathode for a high-performance aqueous zinc-ion battery Source: Chemical Science (RSC Publishing) URL:[Link]

Sources

Method

developing porous polymers with 2,7-Diaminopyrene-4,5,9,10-tetraone

Application Note: Engineering High-Capacity Porous Polymers Using 2,7-Diaminopyrene-4,5,9,10-tetraone (DAPT) Target Audience: Materials Scientists, Electrochemists, and Drug/Sensor Development Professionals. Executive Su...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering High-Capacity Porous Polymers Using 2,7-Diaminopyrene-4,5,9,10-tetraone (DAPT)

Target Audience: Materials Scientists, Electrochemists, and Drug/Sensor Development Professionals.

Executive Summary

The transition from traditional inorganic materials to organic frameworks in energy storage and advanced sensing requires building blocks that offer both structural predictability and high redox activity. 2,7-Diaminopyrene-4,5,9,10-tetraone (DAPT) (CAS: 2459874-51-0)[1] has emerged as a premier monomer for synthesizing Covalent Organic Frameworks (COFs) and Conjugated Microporous Polymers (CMPs). Characterized by its oxidized pyrene core containing two six-membered cyclic 1,2-diketone units[2], DAPT enables the development of porous polymers with extraordinary specific capacities, making them ideal for high-performance lithium-ion batteries and highly sensitive electrochemical biosensors[3][4].

Mechanistic Causality: The DAPT Advantage

As a Senior Application Scientist, it is crucial to understand why DAPT outperforms traditional organic monomers. The efficacy of DAPT-based polymers (such as PT-COF) relies on three foundational mechanisms:

  • Unprecedented Redox Density: Each DAPT unit contains four carbonyl groups capable of undergoing a reversible 4-electron/4-cation (e.g., Li⁺) redox process[3]. This allows for theoretical capacities far exceeding conventional transition metal oxides.

  • Irreversible Structural Locking: When DAPT is condensed with a structural node like triformylphloroglucinol (TFG), the initial imine linkages undergo an irreversible keto-enol tautomerization[5]. Causality: This tautomerization is critical because it locks the molecular backbone, rendering the framework highly resistant to hydrolysis and preventing the dissolution of active materials into the electrolyte (the notorious "shuttle effect").

  • Overcoming Electronic Bottlenecks: Pure organic frameworks are intrinsically poor electrical conductors, which limits the utilization of their redox-active sites to roughly 71%[5]. By engineering composites with Carbon Nanotubes (CNTs), we establish a 3D percolating conductive network that electrically "wires" the internal pores, boosting active site utilization to an exceptional 98%[5].

Experimental Protocols: Synthesis and Device Fabrication

The following protocols outline a self-validating workflow for synthesizing a DAPT-based framework (PT-COF) and fabricating it into a high-performance composite electrode.

Protocol A: Solvothermal Polycondensation of PT-COF

Objective: Synthesize a highly crystalline, redox-active porous network.

  • Monomer Preparation: In a Pyrex tube, combine 0.1 mmol of DAPT and 0.067 mmol of TFG.

  • Solvent Optimization: Add 1.0 mL of a mesitylene/1,4-dioxane mixture (1:4 v/v) and 0.1 mL of 3 M aqueous acetic acid.

    • Causality: Mesitylene provides the hydrophobicity needed to drive polymer precipitation, while 1,4-dioxane ensures the polar DAPT monomers remain solvated long enough for reversible imine exchange[5]. This dynamic error-correction is what yields a highly crystalline, rather than amorphous, polymer.

  • Degassing: Sonicate for 10 minutes, then subject the tube to three freeze-pump-thaw cycles using liquid nitrogen. Evacuate to < 50 mTorr and flame-seal the tube.

  • Polymerization: Heat the sealed tube isothermally at 120 °C for 72 hours.

  • Purification: Isolate the dark powder via filtration. Wash extensively with anhydrous THF and acetone to remove unreacted oligomers, then dry under vacuum at 80 °C.

  • Self-Validation Check: Perform solid-state ¹³C CP-MAS NMR and FT-IR. The disappearance of the N-H amine stretch and the emergence of strong C=O signals confirm successful keto-enol tautomerization[5].

Protocol B: Ex-Situ Composite Engineering (PT-COF50)

Objective: Maximize active site utilization via conductive network integration.

  • Matrix Blending: Combine the synthesized PT-COF with multi-walled CNTs at a 1:1 mass ratio (yielding 50 wt% CNT, denoted as PT-COF50)[3].

  • Mechanical Milling: Gently mill the mixture in an agate mortar for 30 minutes.

    • Causality: Gentle mechanical mixing ensures intimate physical contact between the insulating COF crystals and the highly conductive CNTs without collapsing the permanent porosity (pore size ~2.5 nm) required for ion diffusion[6].

Protocol C: Electrochemical Validation
  • Slurry Casting: Prepare a slurry of 90 wt% PT-COF50 composite and 10 wt% PVDF binder in N-methyl-2-pyrrolidone (NMP). Cast onto aluminum foil and dry under vacuum at 120 °C for 12 hours.

  • Cell Assembly: In an argon-filled glovebox (H₂O, O₂ < 0.1 ppm), assemble CR2032 coin cells using lithium metal as the counter electrode and 1 M LiPF₆ in EC/DEC as the electrolyte.

  • Self-Validation Check: Conduct [3] during cyclic voltammetry. The reversible shifting of the C=O stretching band directly validates the 4 e⁻/4 Li⁺ redox mechanism.

Mandatory Visualizations

Workflow Architecture

SynthesisWorkflow DAPT DAPT Monomer (Redox Active) Solvent Solvent System Mesitylene:Dioxane (1:4) DAPT->Solvent TFG TFG Monomer (Structural Node) TFG->Solvent Reaction Solvothermal Polycondensation 120°C, 72h, Acetic Acid Solvent->Reaction Tautomerization Keto-Enol Tautomerization (Irreversible Locking) Reaction->Tautomerization PTCOF PT-COF Framework (Crystalline & Porous) Tautomerization->PTCOF Composite PT-COF50 Composite (98% Active Site Utility) PTCOF->Composite CNT Carbon Nanotubes (Conductive Matrix) CNT->Composite

Caption: Workflow for synthesizing PT-COF and formulating high-conductivity CNT composites.

Electrochemical Mechanism

RedoxMechanism Oxidized Oxidized State (4 C=O Groups) Intermediate Intermediate State (+2e⁻ / +2Li⁺) Oxidized->Intermediate Reduction Intermediate->Oxidized Oxidation Reduced Reduced State (+4e⁻ / +4Li⁺) (4 C-O-Li Groups) Intermediate->Reduced Reduction Reduced->Intermediate Oxidation

Caption: The 4-electron/4-lithium reversible redox mechanism of the DAPT unit.

Quantitative Performance Data

The following table summarizes the quantitative electrochemical enhancements achieved by integrating DAPT into various porous polymer architectures:

Material SystemArchitectureSpecific Capacity / CapacitanceActive Site UtilizationKey Advantage
Pure PT-COF 2D Imine COF128 mAh g⁻¹ (at 200 mA g⁻¹)71%Baseline crystalline porosity[5]
PT-COF50 COF/CNT Composite280 mAh g⁻¹ (at 200 mA g⁻¹)98%Highest reported capacity for a COF cathode[3]
4KT-Tp COF 2D Orthoquinone COF583 F g⁻¹ (at 0.2 A g⁻¹)N/AEnhanced capacitive energy storage[6]
PTTA Bipolar CMP353 mAh g⁻¹ (at 0.1 A g⁻¹)N/AIntrinsically fast reaction kinetics[4]

References

  • Gao, H., et al. "A Pyrene-4,5,9,10-Tetraone-Based Covalent Organic Framework Delivers High Specific Capacity as a Li-Ion Positive Electrode." Journal of the American Chemical Society (2022).[Link][3][5]

  • "Bipolar conjugated microporous polymer with intrinsically fast reaction kinetics for high-energy-density and high-rate-capacity symmetric all-organic lithium-ion batteries." Journal of Materials Chemistry A (2024).[Link][4]

  • "Skeleton Engineering of Isostructural 2D Covalent Organic Frameworks: Orthoquinone Redox-Active Sites Enhanced Energy Storage." CCS Chemistry (2020).[Link][6]

Sources

Application

Advanced Functionalization of 2,7-Diaminopyrene-4,5,9,10-tetraone: Protocols for High-Performance Energy Storage and Fluorescent Biosensing

Document Type: Application Note & Experimental Protocol Target Audience: Materials Scientists, Battery Researchers, and Drug Development Professionals (Bioimaging/Theranostics) Executive Summary 2,7-Diaminopyrene-4,5,9,1...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Experimental Protocol Target Audience: Materials Scientists, Battery Researchers, and Drug Development Professionals (Bioimaging/Theranostics)

Executive Summary

2,7-Diaminopyrene-4,5,9,10-tetraone (DAPT) (CAS: 2459874-51-0) is a highly versatile, redox-active, and photophysically dynamic organic building block. Characterized by a highly conjugated pyrene core, four central carbonyl groups, and two terminal primary amines, DAPT has emerged as a cornerstone molecule in two distinct but equally critical fields:

  • Electrochemical Energy Storage: As a monomer for Covalent Organic Frameworks (COFs), its four carbonyl groups enable a highly reversible 4e⁻/4Li⁺ (or 2Zn²⁺) redox process, yielding exceptional specific capacities[1].

  • Biomedical & Fluorescent Probes: The intrinsic fluorescence of the pyrene core, modulated by the electron-withdrawing tetraone and electron-donating amino groups, makes DAPT an ideal scaffold for "turn-on" fluorescent sensors and bioimaging agents[2][3].

This application note provides rigorously validated, step-by-step protocols for functionalizing DAPT into energy-dense cathode materials and highly sensitive biosensors.

Structural & Mechanistic Rationale

Understanding the causality behind DAPT's reactivity is essential for successful functionalization:

  • Redox Activity (Battery Applications): The pyrene-4,5,9,10-tetraone core contains two adjacent 1,2-diketone units. During electrochemical discharge, these carbonyls are reduced to enolates, coordinating with metal cations (e.g., Li⁺, Zn²⁺). Polymerizing DAPT into a COF (e.g., PT-COF) prevents the dissolution of these active sites into the electrolyte, a common failure mode in small-molecule organic batteries[1][4].

  • Photophysics (Sensing Applications): In its native state, the fluorescence of DAPT derivatives can be quenched via Photoinduced Electron Transfer (PET) from the nitrogen lone pairs or through non-radiative decay via intramolecular rotation. When functionalized into a receptor (e.g., a quinoline-linked network), the coordination of a target analyte (such as Zn²⁺ or a specific biomarker) restricts this rotation and inhibits PET, resulting in a dramatic "turn-on" fluorescent signal suitable for high-contrast bioimaging[2][3].

Protocol 1: Synthesis of PT-COF for High-Capacity Energy Storage

This protocol details the solvothermal synthesis of a pyrene-tetraone Covalent Organic Framework (PT-COF) via the Schiff-base condensation of DAPT and 1,3,5-triformylphloroglucinol (Tp).

Materials Required
  • Monomer A: 2,7-Diaminopyrene-4,5,9,10-tetraone (DAPT)[5]

  • Monomer B: 1,3,5-Triformylphloroglucinol (Tp)

  • Solvent System: Mesitylene and 1,4-Dioxane (Anhydrous)

  • Catalyst: Aqueous Acetic Acid (6M)

  • Equipment: Pyrex tube, vacuum line (Schlenk), oven, Soxhlet extractor.

Step-by-Step Methodology
  • Monomer Preparation: In a 10 mL Pyrex tube, add equimolar ratios of DAPT (0.1 mmol) and Tp (0.1 mmol).

    • Causality: Exact stoichiometry is critical to ensure the formation of an infinite 2D polymer network without terminating defects.

  • Solvent Addition: Add 1.0 mL of a mesitylene/1,4-dioxane mixture (1:4 v/v).

    • Causality: Dioxane provides polarity to dissolve the monomers, while mesitylene's aromaticity promotes the π-π stacking required for 2D layer crystallization[1].

  • Catalysis: Inject 0.1 mL of 6M aqueous acetic acid.

    • Causality: The acid protonates the aldehyde oxygen of Tp, increasing its electrophilicity and accelerating the nucleophilic attack by the amines of DAPT.

  • Degassing: Flash-freeze the tube in liquid nitrogen, evacuate to < 0.1 mbar, and thaw. Repeat this freeze-pump-thaw cycle three times.

    • Causality: Removing oxygen prevents the oxidative degradation of the amine groups at high temperatures.

  • Solvothermal Reaction: Flame-seal the tube under vacuum and heat in an oven at 120 °C for 72 hours.

    • Causality: The elevated temperature provides the activation energy for reversible imine exchange (thermodynamic error correction), ensuring a highly crystalline framework. The subsequent keto-enol tautomerization irreversibly locks the structure, granting exceptional chemical stability[1].

  • Purification: Cool to room temperature, filter the precipitate, and subject it to Soxhlet extraction with THF for 24 hours, followed by supercritical CO₂ drying.

Self-Validation & Quality Control
  • FT-IR Spectroscopy: Validate the success of the reaction by confirming the disappearance of the N-H stretching bands (∼3300 cm⁻¹) and the appearance of the C=C/C=N bands (∼1580 cm⁻¹).

  • Powder X-Ray Diffraction (PXRD): Confirm crystallinity. A strong peak at ∼3.5° (2θ) indicates the formation of the (100) plane of the extended porous network.

COF_Synthesis M1 DAPT Monomer (Diamine) Mix Solvent Mixture (Mesitylene/Dioxane) M1->Mix M2 Tp Monomer (Trialdehyde) M2->Mix Cat Acid Catalyst (Aqueous AcOH) Mix->Cat React Solvothermal Synthesis (120°C, 72h) Cat->React Taut Keto-Enol Tautomerization React->Taut Thermodynamic Control Product PT-COF (Redox-Active Cathode) Taut->Product Crystallization

Caption: Workflow for the solvothermal synthesis of PT-COF via Schiff-base condensation.

Protocol 2: Fabrication of DAPT-Based Fluorescent Probes for Bioimaging

This protocol outlines the synthesis of a DAPT-derived fluorescent sensor designed for the specific detection of biological metal ions (e.g., Zn²⁺) in cellular environments.

Materials Required
  • Fluorophore Core: 2,7-Diaminopyrene-4,5,9,10-tetraone (DAPT)[6]

  • Receptor Unit: 2-Quinolinecarboxaldehyde (or similar chelating aldehyde)

  • Solvent: Anhydrous Ethanol

  • Equipment: Reflux condenser, UV-Vis spectrophotometer, Fluorescence spectrometer.

Step-by-Step Methodology
  • Condensation Reaction: Dissolve DAPT (1.0 eq) and 2-quinolinecarboxaldehyde (2.2 eq) in anhydrous ethanol.

  • Reflux: Heat the mixture to reflux (78 °C) under an inert argon atmosphere for 12 hours.

    • Causality: The reaction forms a bis-imine DAPT-quinoline conjugate. The quinoline nitrogen and the imine nitrogen create a highly specific bidentate chelating pocket for metal ions[2].

  • Precipitation & Isolation: Cool the mixture to 0 °C to precipitate the product. Filter and wash with cold ethanol, then dry under vacuum.

  • Probe Activation (Bioimaging Prep): Dissolve the purified probe in a biocompatible solvent system (e.g., DMSO/HEPES buffer, pH 7.4) to a stock concentration of 10 μM.

Self-Validation & Quality Control
  • Fluorescence Titration: Record the baseline emission spectrum (excitation at ∼400 nm). The baseline fluorescence should be weak due to PET from the imine nitrogen to the pyrene core.

  • Analyte Validation: Titrate the target analyte (Zn²⁺) into the solution. A successful probe will exhibit a >10-fold "turn-on" fluorescence enhancement at ∼496 nm[3].

  • Reversibility Check: Add EDTA (a strong chelator) to the fluorescent solution. The fluorescence should quench immediately, validating that the signal is strictly dependent on the reversible coordination of the target ion.

Fluorescence_Pathway Probe DAPT-based Probe (Weak Fluorescence) Complex Probe-Analyte Complex (Chelation) Probe->Complex Analyte Target Analyte (e.g., Zn2+ or Biomarker) Analyte->Complex Mech1 Inhibition of PET (Photoinduced Electron Transfer) Complex->Mech1 Mech2 Restriction of Intramolecular Rotation Complex->Mech2 Emission Strong Fluorescence (Turn-On Signal) Mech1->Emission Mech2->Emission

Caption: Mechanism of target-induced fluorescence enhancement in DAPT-based biosensors.

Quantitative Data Summary

The following table summarizes the key performance metrics of DAPT-functionalized materials across both energy and biomedical applications, serving as a benchmark for experimental validation.

Material / DerivativeApplication FieldKey Performance MetricMechanistic Driver
PT-COF50 Li-Ion Battery Cathode280 mAh g⁻¹ (at 200 mA g⁻¹)[1]4e⁻/4Li⁺ redox process via 4 carbonyl groups; 95% active site utilization.
Tp-PTO-COF Zn-Ion Battery Cathode301.4 mAh g⁻¹ (at 0.2 A g⁻¹)[7]Reversible coordination with Zn²⁺; 95% capacity retention after 1000 cycles.
DAPT-Quinoline Fluorescent BiosensorEmission Max: ~496 nm [3]Chelation-induced restriction of PET and intramolecular rotation (Turn-on).

References

  • Warshel Chemical Ltd. "2,7-diaminopyrene-4,5,9,10-tetraone CAS 2459874-51-0." Warshel.com.
  • Alfa Chemistry. "CAS 2459874-51-0 2,7-Diaminopyrene-4,5,9,10-tetraone." Alfa-chemistry.com.
  • Neale, A., Little, M.A., Cooper, A.I., et al. (2022). "A Pyrene-4,5,9,10-Tetraone-Based Covalent Organic Framework Delivers High Specific Capacity as a Li-Ion Positive Electrode." Journal of the American Chemical Society.
  • Encyclopedia MDPI. (2024). "Covalent Organic Frameworks for Cathode Materials." Encyclopedia.pub.
  • García-Arroyo, P. "Design and synthesis of novel 2D Covalent Organic Frameworks." Universidad Complutense de Madrid (UCM).
  • ResearchGate. (2025). "Pyrene-based Covalent Organic Frameworks (PyCOFs): A Review.
  • Benchchem. "4,5,9,10-Pyrenetetrone." Benchchem.com.

Sources

Technical Notes & Optimization

Troubleshooting

DAPT Synthesis Support Center: Yield Optimization &amp; Troubleshooting

Welcome to the Technical Support Center for the synthesis of 2,7-Diaminopyrene-4,5,9,10-tetraone (DAPT) , also known as PTO-NH₂. As a critical, redox-active building block for high-capacity covalent organic frameworks (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2,7-Diaminopyrene-4,5,9,10-tetraone (DAPT) , also known as PTO-NH₂. As a critical, redox-active building block for high-capacity covalent organic frameworks (COFs) and organic battery cathodes, maximizing the yield and purity of DAPT is paramount.

This guide provides field-proven methodologies, mechanistic insights, and troubleshooting FAQs designed for researchers and drug development professionals.

Reaction Workflow

DAPT_Synthesis PTO Pyrene-4,5,9,10-tetraone (PTO) Nitration Nitration (HNO3 / H2SO4) PTO->Nitration PTO_NO2 2,7-Dinitro-PTO (PTO-NO2) Nitration->PTO_NO2 90°C, 4h Reduction Chemoselective Reduction (Na2S) PTO_NO2->Reduction DAPT Crude DAPT (PTO-NH2) Reduction->DAPT DMF, 80°C, 10h Purification CS2 Dispersion & Heating DAPT->Purification Final Pure DAPT (70% Yield) Purification->Final Sulfur Extraction

Mechanistic workflow for the chemoselective synthesis of DAPT from PTO.

Standard Operating Procedures (SOPs) & Mechanistic Causality

To achieve a self-validating synthesis system, you must understand why specific reagents are chosen. The tetraone core is highly sensitive, requiring strict chemoselectivity.

Protocol A: Electrophilic Aromatic Nitration (PTO to PTO-NO₂)
  • Preparation: Dissolve Pyrene-4,5,9,10-tetraone (PTO) in a 1:1 (v/v) mixture of fuming HNO₃ and concentrated H₂SO₄.

  • Reaction: Reflux the solution at 90 °C for 4 hours.

  • Isolation: Pour the mixture into 200 mL of deionized water. Filter the resulting yellow precipitate, wash extensively with saturated NaHCO₃ and water, and dry under vacuum at 65 °C for 24 hours to yield PTO-NO₂ (approx. 75% yield)[1].

  • Mechanistic Causality: The pyrene-4,5,9,10-tetraone core is highly electron-withdrawing due to the four carbonyl groups, severely deactivating the aromatic system toward electrophilic attack. Standard nitration conditions are insufficient. A highly acidic, fuming nitrating mixture is required to generate a massive concentration of nitronium ions ( NO2+​ ) to force substitution at the 2,7-positions.

Protocol B: Chemoselective Reduction (PTO-NO₂ to DAPT)
  • Preparation: Combine 2 mmol of PTO-NO₂ and 24 mmol of Na₂S·9H₂O in 60 mL of anhydrous DMF.

  • Reaction: Heat the mixture at 80 °C for 10 hours strictly under an Argon atmosphere.

  • Isolation: Pour the product into 100 mL of ethyl acetate. Filter and wash the sample with methanol and water, then dry under vacuum at 65 °C for 24 hours (resulting in a purple-black powder).

  • Purification: Disperse the crude product in 20 mL of carbon disulfide (CS₂), heat gently in an oven, and filter to yield pure black DAPT[1].

  • Mechanistic Causality: The tetraone carbonyls are highly redox-active. Standard reducing agents (e.g., H₂/Pd-C, NaBH₄) will indiscriminately reduce the quinone groups into hydroquinones, leading to polymerization or degradation. Sodium sulfide acts as a chemoselective Zinin reducing agent, cleanly reducing the nitro groups to primary amines via single-electron transfer without permanently altering the tetraone core.

Troubleshooting FAQs

Q1: My reduction step yields a completely insoluble, tar-like substance. What went wrong? A: This is typically caused by over-reduction or cross-linking. The pyrene-4,5,9,10-tetraone core can undergo irreversible reduction if the reducing agent is too harsh or if oxygen is introduced. Ensure strict Argon degassing. Oxygen ingress during the intermediate hydroxylamine stage causes destructive side reactions.

Q2: Why is my DAPT yield significantly lower than the expected 70%? A: Yield losses in DAPT synthesis almost exclusively occur during the purification phase. DAPT has extremely poor solubility in most organic solvents due to strong intermolecular π−π stacking and hydrogen bonding. If you attempt standard recrystallization or silica gel chromatography, the product will streak or irreversibly crash out. Stick to the heterogeneous CS₂ dispersion method. The CS₂ wash is critical because it selectively dissolves and extracts the elemental sulfur byproducts (generated during the Na₂S oxidation) without dissolving the highly polar DAPT product[1].

Q3: Are there alternative reduction methods if I cannot use Na₂S? A: Yes. Sequential reduction using sodium hyposulfite (Na₂S₂O₄) has been successfully utilized in isostructural COF skeleton engineering[2]. However, be aware that this alternative pathway generally results in a lower overall yield (approximately 44% over two steps) compared to the Na₂S method.

Q4: How can I verify the structural integrity of the tetraone core post-reduction? A: Use FT-IR spectroscopy and 13C CP-MAS solid-state NMR[3]. You must observe the preservation of the C=O stretching bands around 1680 cm⁻¹ and the appearance of primary amine N−H stretches at 3400–3200 cm⁻¹. The absence of broad −OH stretches confirms the sensitive carbonyls were not accidentally reduced into hydroquinones.

Quantitative Yield Optimization Data

The table below summarizes the expected yields and purity outcomes based on the choice of reducing agent and purification strategy.

Reducing AgentSolvent SystemTemp / TimePurification MethodAvg. YieldChemical Integrity
Na₂S·9H₂O DMF80 °C / 10 hCS₂ Dispersion70% Intact Tetraone Core
Na₂S₂O₄ H₂O / EtOH60 °C / 12 hWater / MeOH Wash44% Intact Tetraone Core
H₂, Pd/C THF25 °C / 24 hRecrystallization<10% Degraded (Hydroquinone)
SnCl₂·2H₂O EtOH / HCl70 °C / 8 hAcid/Base Extraction35% Moderate Side-Reactions

References

  • Title: A covalent organic framework as a dual-active-center cathode for a high-performance aqueous zinc-ion battery Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Skeleton Engineering of Isostructural 2D Covalent Organic Frameworks: Orthoquinone Redox-Active Sites Enhanced Energy Storage Source: CCS Chemistry - Chinese Chemical Society URL: [Link]

  • Title: A Pyrene-4,5,9,10-Tetraone-Based Covalent Organic Framework Delivers High Specific Capacity as a Li-Ion Positive Electrode Source: Journal of the American Chemical Society URL: [Link]

Sources

Optimization

Technical Support Center: 2,7-Diaminopyrene-4,5,9,10-tetraone (DAPT) Purification

Welcome to the Technical Support Center for 2,7-Diaminopyrene-4,5,9,10-tetraone (DAPT, also referred to as PTO-NH₂). As a highly conjugated, multi-redox-active monomer, DAPT is critical for synthesizing covalent organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,7-Diaminopyrene-4,5,9,10-tetraone (DAPT, also referred to as PTO-NH₂). As a highly conjugated, multi-redox-active monomer, DAPT is critical for synthesizing covalent organic frameworks (COFs) and high-capacity organic cathodes for lithium- and zinc-ion batteries 1[1].

However, its rigid planar structure and dense hydrogen-bonding network make purification notoriously difficult. Standard chromatography often fails due to irreversible column adsorption. This guide provides field-proven, chromatography-free purification methodologies, grounded in mechanistic causality, to ensure high-fidelity material synthesis.

Purification Workflow Visualization

The following diagram outlines the optimized, solvent-dispersion-based purification pipeline following the standard reduction of 2,7-dinitropyrene-4,5,9,10-tetraone (PTO-NO₂) using sodium sulfide (Na₂S).

G N1 Crude Reaction Mixture (PTO-NO2 + Na2S in DMF) N2 Anti-Solvent Precipitation (Ethyl Acetate) N1->N2 Quench & Precipitate N3 Aqueous/Alcohol Wash (H2O & Methanol) N2->N3 Remove DMF & Salts N4 Sulfur/Non-Polar Extraction (CS2 Dispersion) N3->N4 Remove Elemental Sulfur N5 Vacuum Drying (65 °C, 24h) N4->N5 Isolate Solid N6 Pure DAPT (PTO-NH2) (Black Powder) N5->N6 Remove Volatiles

Workflow for the purification of 2,7-Diaminopyrene-4,5,9,10-tetraone (DAPT).

Self-Validating Purification Protocol

Prerequisite: Reduction of PTO-NO₂ using Na₂S·9H₂O in DMF at 80 °C for 10 hours 2[2].

Step 1: Anti-Solvent Precipitation

  • Action: Pour the hot DMF reaction mixture directly into a 5-fold volume excess of ethyl acetate.

  • Causality: Ethyl acetate acts as a strong anti-solvent for the highly polar DAPT, forcing its immediate precipitation while retaining unreacted organic precursors and DMF in solution.

  • Validation: The solution will transition from a dark suspension to a clear supernatant with a distinct purple-black precipitate.

Step 2: Aqueous and Alcoholic Washing

  • Action: Filter the precipitate under vacuum. Wash the filter cake sequentially with copious amounts of deionized water, followed by methanol.

  • Causality: Water aggressively dissolves and removes residual inorganic salts (Na₂S, NaOH). Methanol strips away intermediate polar organics and residual DMF that ethyl acetate may have missed.

  • Validation: The aqueous filtrate should run clear and neutral (pH ~7). The methanol filtrate should run pale or clear, indicating the successful removal of soluble organics.

Step 3: Sulfur Extraction via Dispersion

  • Action: Transfer the crude purple-black powder to a beaker, disperse it in 20 mL of carbon disulfide (CS₂), and heat gently in an oven or fume hood.

  • Causality: The sulfide reduction generates elemental sulfur as a byproduct. CS₂ is an optimal solvent for dissolving elemental sulfur and non-polar impurities. Because DAPT forms a rigid, hydrogen-bonded network, it remains entirely insoluble in CS₂ 2[2].

  • Validation: The solid will transition from a purple-black crude to a pure, deep black powder.

Step 4: Vacuum Desiccation

  • Action: Filter the CS₂ dispersion and dry the isolated black powder under vacuum at 65 °C for 24 hours.

  • Causality: Vacuum drying at a moderate temperature ensures the complete removal of volatile solvents (CS₂, water, methanol) without inducing thermal degradation or over-oxidation of the redox-active tetraone core.

  • Validation: The final product should be a free-flowing black powder yielding approximately 70% 2[2].

Quantitative Data & Analytical Markers

Use the following table to benchmark your intermediate and final products during the purification process.

Parameter2,7-Dinitropyrene-4,5,9,10-tetraone (Precursor)2,7-Diaminopyrene-4,5,9,10-tetraone (Product)Analytical Significance
Molecular Weight 352.21 g/mol 292.25 g/mol Confirms mass loss associated with the reduction of two –NO₂ groups to –NH₂ 3[3].
Appearance Yellow precipitateBlack powderVisual validation of successful electronic structure alteration (extended conjugation).
¹H NMR (DMSO-d₆) δ 8.89 (d, J = 7.7 Hz, 4H)δ 7.37 (d, 2H), 5.96 (t, 2H)The emergence of the amine proton triplet (δ 5.96) is the primary self-validating marker of purity 2[2].
Solubility Soluble in DMF, moderately in EtOAcSoluble in DMSO; Insoluble in H₂O, EtOAc, CS₂Dictates the anti-solvent precipitation and dispersion washing strategies.

Troubleshooting Guides & FAQs

Q1: Why is my DAPT yield severely reduced when attempting silica gel column chromatography? A1: 2,7-Diaminopyrene-4,5,9,10-tetraone possesses a highly conjugated, rigid planar structure with multiple hydrogen-bond donors (amino groups) and acceptors (tetraone core) 1[1]. This leads to intense intermolecular π-π stacking and hydrogen bonding, rendering the compound highly insoluble in standard chromatographic eluents (e.g., hexane/ethyl acetate). The compound irreversibly adsorbs onto the polar silica stationary phase. Purification must rely on differential solubility (solvent washing) rather than chromatographic separation 2[2].

Q2: After reducing PTO-NO₂ with sodium sulfide (Na₂S), my product has a yellowish tint and smells of sulfur. How do I remove this contamination? A2: The reduction of nitro groups using Na₂S·9H₂O frequently generates elemental sulfur and polysulfides as byproducts. These non-polar impurities co-precipitate with DAPT. To resolve this, disperse the crude powder in carbon disulfide (CS₂) and heat gently. CS₂ is highly effective at dissolving elemental sulfur, while the highly polar DAPT remains entirely insoluble 2[2].

Q3: How can I verify the purity of DAPT if it is poorly soluble in common NMR solvents like CDCl₃? A3: Use deuterated dimethyl sulfoxide (DMSO-d₆) at 298 K. DAPT is sufficiently soluble in DMSO due to the solvent's strong hydrogen-bond accepting capability. A pure sample will show distinct signals: a doublet at δ 7.37 ppm (J = 7.7 Hz, 2H) for the aromatic protons, and a triplet at δ 5.96 ppm (J = 7.7 Hz, 2H) for the amine protons 2[2]. The absence of a doublet at δ 8.89 ppm confirms the complete reduction of the PTO-NO₂ precursor.

Q4: My DAPT degrades into a sticky, uncharacterizable mass during the final drying step. What went wrong? A4: The tetraone core is highly redox-active and susceptible to nucleophilic attack or over-oxidation if exposed to high temperatures in the presence of moisture or residual base 1[1]. Ensure that the aqueous wash step completely neutralizes the pH. Vacuum drying must be performed at a moderate temperature (e.g., 65 °C) to remove water and methanol without inducing thermal degradation 2[2].

References

  • Source: National Institutes of Health (NIH)
  • Source: Journal of the American Chemical Society (JACS)
  • Title: 2,7-Diaminopyrene-4,5,9,10-tetraone | C16H8N2O4 | CID 101791669 Source: PubChem / NIH URL

Sources

Troubleshooting

Technical Support Center: Synthesis of Pyrene-Tetraone Based Covalent Organic Frameworks

Welcome to the technical support resource for the synthesis of Covalent Organic Frameworks (COFs) from 2,7-diaminopyrene-4,5,9,10-tetraone (DAPT). This guide is designed for researchers, scientists, and professionals in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of Covalent Organic Frameworks (COFs) from 2,7-diaminopyrene-4,5,9,10-tetraone (DAPT). This guide is designed for researchers, scientists, and professionals in materials science and drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve high-quality, crystalline materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when synthesizing COFs from 2,7-diaminopyrene-4,5,9,10-tetraone?

The synthesis of COFs from DAPT, typically through an imine condensation reaction, presents a significant challenge in achieving high crystallinity.[1][2] The formation of strong covalent bonds is often kinetically fast and irreversible, which can lead to the formation of amorphous polymers rather than ordered, crystalline frameworks.[2] Key challenges include managing reaction reversibility for error correction, ensuring monomer purity, and optimizing reaction conditions such as solvent systems, catalysts, and temperature.[3][4]

Q2: What are the standard characterization techniques to confirm successful COF formation and crystallinity?

A multi-technique approach is essential to validate the structure and properties of your DAPT-based COF:

  • Powder X-Ray Diffraction (PXRD): This is the most critical technique to confirm the crystallinity and long-range order of the COF. The presence of sharp diffraction peaks at specific 2θ values indicates a crystalline structure.[5][6]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to verify the formation of the desired chemical linkages. For imine-linked COFs, you should observe the disappearance of the characteristic amine (N-H) and aldehyde (C-H) stretching bands from the monomers and the appearance of a new imine (C=N) stretching peak.[7]

  • Brunauer-Emmett-Teller (BET) Analysis: This measurement determines the surface area and porosity of the material, which are key features of COFs.[6][8]

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the synthesized framework.[7][9]

  • Solid-State NMR (¹³C CP-MAS): This can provide further confirmation of the COF's structure by identifying the chemical environments of carbon atoms, including the imine carbon.[7][10]

Q3: What kind of linkage is typically formed when using 2,7-diaminopyrene-4,5,9,10-tetraone, and is it stable?

When reacting DAPT with an aldehyde-based linker, such as triformylphloroglucinol (TFG), the primary reaction is a Schiff-base condensation, forming imine bonds (-C=N-).[10][11] A crucial feature of this specific system is the subsequent keto-enol tautomerization, which results in a highly stable β-ketoenamine linkage. This tautomerization enhances the overall chemical stability of the COF framework.[10][12]

Troubleshooting Guide: From Amorphous Powder to Crystalline Framework

This section addresses specific experimental problems in a question-and-answer format, providing detailed causal explanations and actionable protocols.

Problem 1: Low Crystallinity or Completely Amorphous Product

You've completed the synthesis, but the PXRD pattern shows broad, undefined humps instead of sharp peaks. This is the most common issue in COF synthesis.[13]

Q: My PXRD shows an amorphous product. Could my monomers be the issue?

A: Absolutely. Monomer purity is paramount. Impurities can act as "capping agents" that terminate the framework growth or introduce defects, disrupting long-range order.

  • Causality: The principle of reticular chemistry relies on the precise, directional bonding of well-defined building blocks.[14] Impurities interfere with this geometric propagation, leading to disordered, amorphous materials.

  • Actionable Advice:

    • Verify Purity: Re-check the purity of your 2,7-diaminopyrene-4,5,9,10-tetraone and your aldehyde linker using techniques like NMR and mass spectrometry.

    • Recrystallize/Purify: If purity is questionable, recrystallize or purify the monomers using appropriate solvent systems.

Q: I've confirmed my monomers are pure, but the product is still amorphous. What role does the catalyst play?

A: The catalyst, typically an acid like acetic acid, is crucial for establishing the reversibility needed for error correction.[3] Without sufficient reversibility, kinetically formed, disordered structures become locked in.[1]

  • Causality: Imine formation is a reversible reaction. An acid catalyst protonates the carbonyl group of the aldehyde, making it more electrophilic for the initial attack by the amine. More importantly, it facilitates the reverse reaction (hydrolysis of the imine bond). This dynamic equilibrium allows misplaced linkages to break and reform correctly, a process known as "error correction," which is essential for the gradual growth of a thermodynamically stable, crystalline framework.[1][15]

  • Actionable Advice:

    • Catalyst Concentration: The concentration of the acid catalyst is a critical parameter. Too little acid may not provide sufficient reversibility, while too much can protonate the amine monomer, reducing its nucleophilicity and slowing the reaction excessively.[15][16] An optimization experiment is highly recommended.

    • Alternative Catalysts: While acetic acid is common, other catalysts like scandium triflate (Sc(OTf)₃) have been shown to improve reaction rates and crystallinity in some imine COF syntheses.[3][17]

Q: How does my choice of solvent system affect crystallinity?

A: The solvent system is critical. It must keep the monomers in solution to allow for reaction but also facilitate the precipitation of the ordered COF product.

  • Causality: A common and effective strategy is to use a binary solvent system, such as a mixture of a less polar solvent (e.g., mesitylene or o-dichlorobenzene) and a more polar one (e.g., 1,4-dioxane or n-butanol).[6][9][10] The less polar solvent helps to solubilize the aromatic monomers, while the more polar solvent can aid in the initial reaction steps. The precise ratio influences monomer solubility and the rate of COF precipitation, directly impacting the final crystallinity.

  • Actionable Advice:

    • Screen Solvents: If a standard procedure fails, screen different solvent combinations. Refer to the literature for systems used with similar pyrene-based monomers.[4][5]

    • Optimize Ratios: Systematically vary the volume ratio of your chosen solvents. A common starting point for DAPT-based COFs is a mesitylene:1,4-dioxane ratio of 1:4 or 1:5 v/v.[10]

Workflow for Optimizing Crystallinity

The following diagram outlines a logical workflow for troubleshooting an amorphous product.

G start Start: Amorphous Product (Confirmed by PXRD) check_monomers Step 1: Verify Monomer Purity (NMR, MS) start->check_monomers purify Purify/Recrystallize Monomers check_monomers->purify Impurities Found optimize_catalyst Step 2: Optimize Catalyst (Vary Concentration) check_monomers->optimize_catalyst Purity Confirmed purify->check_monomers Re-verify optimize_solvent Step 3: Optimize Solvent System (Screen Ratios & Types) optimize_catalyst->optimize_solvent Still Amorphous success Crystalline COF (Confirmed by PXRD) optimize_catalyst->success Success! optimize_temp Step 4: Vary Reaction Temperature & Time optimize_solvent->optimize_temp Still Amorphous optimize_solvent->success Success! optimize_temp->success Success!

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Optimization

degradation pathways of 2,7-Diaminopyrene-4,5,9,10-tetraone based materials

Technical Support Center: Troubleshooting & Stability of 2,7-Diaminopyrene-4,5,9,10-tetraone (DAPTO) Based Materials Introduction Welcome to the Technical Support Center for 2,7-Diaminopyrene-4,5,9,10-tetraone (DAPTO) ba...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Stability of 2,7-Diaminopyrene-4,5,9,10-tetraone (DAPTO) Based Materials

Introduction Welcome to the Technical Support Center for 2,7-Diaminopyrene-4,5,9,10-tetraone (DAPTO) based materials. As a highly conjugated, redox-active monomer, DAPTO is critical for constructing Covalent Organic Frameworks (COFs) and polymeric cathodes in next-generation energy storage systems (e.g., Li-ion and Zn-ion batteries). While the pyrene-4,5,9,10-tetraone core theoretically enables a robust 4-electron redox process per unit, researchers frequently encounter degradation pathways such as active material dissolution, imine linkage hydrolysis, and structural collapse during deep cycling. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure the integrity of your DAPTO-based experiments.

Section 1: FAQ on Degradation Mechanisms & Causality

Q1: Why does my DAPTO-based COF electrode exhibit rapid capacity fade in liquid electrolytes? A: This is typically caused by the "shuttle effect," where unreacted DAPTO monomers or short-chain oligomers dissolve into the liquid electrolyte. Unlike fully polymerized, highly crystalline COFs, these low-molecular-weight species are highly soluble. When they dissolve, they migrate to the anode, get reduced, and fail to return to the cathode, leading to irreversible capacity loss. Causality & Solution: The dissolution is driven by weak intermolecular forces in poorly crystallized frameworks. To mitigate this, researchers must enhance the π-π stacking interactions. Compositing the DAPTO-COF with Carbon Nanotubes (CNTs) or reduced Graphene Oxide (rGO) provides a robust conductive scaffold that physically traps the active material and enhances electronic conductivity, enabling up to 98% utilization of the redox-active sites[1].

Q2: How does the 4-electron redox process in the pyrene-4,5,9,10-tetraone core affect structural stability? A: The DAPTO core contains two 1,2-diketone groups (four carbonyls in total). During discharge, it undergoes a sequential reduction. Initially, it accepts electrons to form a delocalized radical anion, and eventually, a fully reduced tetra-enolate species. Unlike polyimides, which decompose if their second carbonyl is reduced, all four carbonyl groups in pyrene-4,5,9,10-tetraone can be reversibly utilized without breaking the aromatic core[1]. Causality & Solution: However, structural degradation occurs if the cell is discharged below 1.5 V vs Li/Li⁺. At these deep discharge potentials, the tetra-enolate becomes highly reactive and susceptible to irreversible side reactions with the electrolyte. Always restrict your voltage window (e.g., 1.5 V – 4.0 V) to maintain the reversible 4e⁻/4Li⁺ redox process[1].

Q3: What causes the loss of crystallinity in my DAPTO-COF when used in aqueous Zn-ion batteries? A: Standard imine-linked COFs (formed by condensing DAPTO with standard aldehydes) are susceptible to nucleophilic attack by water, leading to hydrolytic cleavage of the C=N bonds. This destroys the long-range order of the framework. Causality & Solution: To prevent hydrolysis, DAPTO must be condensed with a specific monomer like triformylphloroglucinol (TFG or Tp). This induces a keto-enol tautomerization. The initial reversible imine condensation is followed by an irreversible tautomerization into a keto-enamine form. This eliminates the vulnerable C=N bond, replacing it with a robust C-N single bond and a C=O group, which sterically and electronically shields the framework from aqueous degradation[2].

Section 2: Troubleshooting Guide for Experimental Workflows

Issue 1: Sluggish Ion Diffusion and Poor Redox Site Utilization

  • Symptom: The measured specific capacity is significantly lower than the theoretical capacity of ~409 mAh/g for the DAPTO core.

  • Root Cause: COFs are inherently organic and suffer from low intrinsic electronic conductivity. If the electrons cannot reach the deeply embedded carbonyl sites, those sites remain electrochemically inactive.

  • Resolution: Implement an in-situ growth strategy on a conductive matrix. By synthesizing the DAPTO-COF directly in the presence of CNTs (e.g., 50 wt% CNT), the COF crystallizes along the carbon network. This minimizes the electron diffusion path and maximizes the exposure of the active sites to the electrolyte[1].

Issue 2: Hydrolytic Degradation in Aqueous Electrolytes

  • Symptom: The battery shows excellent initial capacity but fails within the first 50 cycles in an aqueous ZnSO₄ electrolyte.

  • Root Cause: The slightly acidic nature of aqueous Zn²⁺ electrolytes accelerates the hydrolysis of standard imine linkages.

  • Resolution: Switch to a dual-active-center design. Utilize the keto-enol tautomerization strategy mentioned above. The resulting keto-enamine linked COF (e.g., TA-PTO-COF or Tp-PTO-COF) not only resists hydrolysis but also utilizes the newly formed C=O and C=N groups as additional reversible coordination sites for Zn²⁺ and H⁺ co-insertion, dramatically boosting capacity and stability[2].

Section 3: Self-Validating Experimental Protocols

Protocol 1: Synthesis of Chemically Stable DAPTO-COFs (PT-COF) via Keto-Enol Tautomerization This protocol describes the synthesis of a highly stable PT-COF, utilizing a self-validating mechanism to ensure complete tautomerization[1].

  • Monomer Preparation: Weigh 2,7-diaminopyrene-4,5,9,10-tetraone (DAPTO) and triformylphloroglucinol (TFG) in a precise 1.5:1 molar ratio.

  • Solvent Optimization: Suspend the monomers in a 1:4 (v/v) mixture of mesitylene and 1,4-dioxane. Causality: This specific solvent polarity balances monomer solubility and the nucleation rate of the COF, ensuring high crystallinity rather than amorphous polymer precipitation.

  • Catalyst Addition: Add 6M aqueous acetic acid (0.1 mL per 1 mL of solvent) to catalyze the Schiff-base condensation.

  • Solvothermal Reaction: Transfer the mixture to a Pyrex ampoule. Degas via three freeze-pump-thaw cycles to remove oxygen (preventing oxidative degradation of the amines), seal the ampoule under vacuum, and heat at 120 °C for 72 hours. Causality: The extended time at 120 °C provides the thermodynamic energy required for the reversible imine condensation to "self-heal" structural defects, followed by the irreversible keto-enol tautomerization.

  • Self-Validation Step: Isolate the resulting powder and perform Fourier Transform Infrared (FT-IR) spectroscopy. A successful synthesis is self-validated by the disappearance of the primary amine N-H stretching band (~3300 cm⁻¹) and the emergence of a strong C=O stretching band (~1615 cm⁻¹) from the keto-enamine linkage. If the N-H band persists, the reaction is incomplete; increase the reaction time or catalyst concentration.

Protocol 2: Operando Raman Spectroscopy for Monitoring Carbonyl Degradation To ensure the 4-electron redox process is occurring without structural degradation, operando Raman spectroscopy is required[1].

  • Cell Assembly: Assemble a specialized cell with a quartz window. Use the DAPTO-COF composite as the working electrode, lithium metal as the counter electrode, and a standard LiPF₆ electrolyte.

  • Baseline Measurement: Record the Raman spectrum at the open-circuit voltage (OCV). Identify the intense C=O stretching mode characteristic of the pyrene-4,5,9,10-tetraone core (typically around 1680 cm⁻¹).

  • Electrochemical Cycling: Apply a constant current (e.g., 200 mA/g) to discharge the cell to 1.5 V. Continuously acquire Raman spectra every 10 mV.

  • Self-Validation Step: As the cell discharges, the C=O peak should gradually diminish, and a new peak corresponding to the C-O⁻ (enolate) bond should appear. Upon recharging to 4.0 V, the original C=O peak must fully recover. If the C=O peak does not recover, irreversible over-reduction or nucleophilic degradation has occurred, indicating that the lower voltage cutoff must be raised.

Section 4: Quantitative Data Presentation

The following table summarizes the primary degradation modes of DAPTO-based materials, their diagnostic indicators, and proven mitigation strategies.

Degradation ModeDiagnostic TechniqueKey Quantitative IndicatorMitigation Strategy
Active Material Dissolution UV-Vis Spectroscopy of ElectrolyteEmergence of absorption peaks (>0.1 a.u.) corresponding to DAPTO monomers in the electrolyte.Composite with CNTs (e.g., 50 wt%) to trap active species via π-π interactions.
Imine Linkage Hydrolysis Solid-State ¹³C CP-MAS NMRReappearance of aldehyde (~190 ppm) and loss of imine (~160 ppm) signals.Utilize TFG as a comonomer to induce irreversible keto-enol tautomerization (~180 ppm keto peak).
Carbonyl Over-Reduction Operando Raman SpectroscopyIrreversible loss of the C=O stretching band (~1680 cm⁻¹) below 1.5 V vs Li/Li⁺.Restrict the electrochemical voltage window strictly to 1.5 V – 4.0 V vs Li/Li⁺.
Loss of Porosity / Collapse N₂ Adsorption-Desorption (BET)>50% reduction in specific surface area (m²/g) after 100 charge/discharge cycles.Utilize in-situ growth on rGO to provide a rigid 3D hierarchical porous network.

Section 5: Mechanistic Visualization

DAPTO_Degradation DAPTO DAPTO Monomer / COF Dissolution Active Material Dissolution (Oligomer Leaching) DAPTO->Dissolution Liquid Electrolyte Hydrolysis Imine Linkage Hydrolysis (Aqueous Electrolytes) DAPTO->Hydrolysis Aqueous Acidic Media OverReduction Carbonyl Over-reduction (< 1.5V vs Li/Li+) DAPTO->OverReduction Deep Discharge KetoEnol Keto-Enol Tautomerization (e.g., with TFG) DAPTO->KetoEnol Synthesis Optimization CNTComposite CNT/rGO Compositing (Steric & Electronic Support) DAPTO->CNTComposite Electrode Engineering VoltageControl Voltage Window Optimization (1.5V - 4.0V) DAPTO->VoltageControl Electrochemical Protocol Degraded Capacity Fade & Structural Collapse Dissolution->Degraded Hydrolysis->Degraded OverReduction->Degraded KetoEnol->Hydrolysis Prevents Stable Stable 4e- Redox Cycling KetoEnol->Stable CNTComposite->Dissolution Mitigates CNTComposite->Stable VoltageControl->OverReduction Prevents VoltageControl->Stable

DAPTO degradation pathways and corresponding structural or electrochemical mitigation strategies.

References

  • Title: A Pyrene-4,5,9,10-Tetraone-Based Covalent Organic Framework Delivers High Specific Capacity as a Li-Ion Positive Electrode Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: A covalent organic framework as a dual-active-center cathode for a high-performance aqueous zinc-ion battery Source: Chemical Science (RSC Publishing) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Conductivity of 2,7-Diaminopyrene-4,5,9,10-tetraone (DAPT) COFs

Welcome to the Advanced Materials Technical Support Center. This portal is designed for researchers, materials scientists, and energy storage professionals working with 2,7-Diaminopyrene-4,5,9,10-tetraone (DAPT or DAPTO)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Technical Support Center. This portal is designed for researchers, materials scientists, and energy storage professionals working with 2,7-Diaminopyrene-4,5,9,10-tetraone (DAPT or DAPTO) based Covalent Organic Frameworks (COFs).

While DAPT-COFs theoretically offer exceptional energy storage capabilities—facilitating a 4 e⁻/4 Li⁺ redox process per pyrene-4,5,9,10-tetraone unit—their practical application is frequently bottlenecked by poor intrinsic electrical conductivity and the underutilization of deeply buried active sites[1]. This guide provides field-proven mechanistic insights, troubleshooting matrices, and self-validating protocols to engineer high-conductivity DAPT-COF systems.

Part 1: Core Mechanisms & FAQs

Q1: Why do DAPT-COFs suffer from poor charge transport despite having a highly conjugated 2D structure? A1: The paradox of 2D COFs lies in their anisotropy. While in-plane π-conjugation facilitates through-bond charge transport, the out-of-plane conductivity (perpendicular to the molecular plane) is severely hindered by the insulating nature of the 1D pore channels and suboptimal π-π stacking[2]. Consequently, electrons struggle to penetrate the internal framework, leaving the four carbonyl (C=O) redox sites on the DAPT units deeply buried and electrochemically inactive[1].

Q2: How does in-situ hybridization with Carbon Nanotubes (CNTs) differ mechanistically from physical blending? A2: Physical blending (e.g., grinding COF powder with carbon black) creates high interfacial contact resistance. In contrast, in-situ solvothermal condensation allows the COF to nucleate and grow directly onto the surface of acid-treated CNTs[1]. This creates a continuous, tube-type core-shell percolation network. The synergistic effect effectively bridges the insulating gaps, allowing rapid electron transfer directly to the redox-active pyrene-4,5,9,10-tetraone sites, increasing active site utilization from ~71% to 98%[1].

Q3: Can chemical doping be used to enhance the intrinsic conductivity of the framework itself? A3: Yes. While structural composites (like CNTs) address macroscopic electron percolation, the intrinsic conductivity of the COF lattice can be enhanced via chemical doping. Introducing strong organic electron acceptors (e.g., F4TCNQ) or iodine into the pores increases the radical cation density within the framework[3]. This can boost the electrical conductivity of imine-linked COFs by up to three orders of magnitude, achieving stable conductivities as high as 3.67 S m⁻¹[3].

Part 2: Troubleshooting Guide

Issue 1: Low Specific Capacity (< 150 mAh g⁻¹) at Low Current Densities
  • Diagnosis: Incomplete utilization of the four carbonyl redox sites per DAPT unit. This is a direct symptom of restricted electron transport to the core of the COF particles[1].

  • Resolution: Transition from synthesizing pure COF pellets to fabricating an in-situ PT-COF/CNT composite. We recommend targeting a 50 wt% CNT composition (PT-COF50), which has been empirically shown to maximize the accessibility of active sites[1].

Issue 2: Rapid Capacity Fading and Electrolyte Discoloration During Cycling
  • Diagnosis: Dissolution of active DAPT oligomers into the electrolyte. This occurs when the reversible Schiff-base (imine) linkages undergo hydrolysis or fail to properly lock into their stable tautomeric form[1].

  • Resolution: Optimize the solvent ratio and extend the reaction time to ensure complete keto-enol tautomerization. The irreversible transformation from the enol-imine to the keto-enamine form locks the linkages, preventing dissolution and maintaining the structural integrity required for continuous electron transport[4].

TroubleshootingTree Start Issue: Low Capacity or High Internal Resistance Check1 Are the 4 carbonyl sites fully electrochemically active? Start->Check1 Sol1 Action: Switch from physical mixing to in-situ CNT hybridization (50 wt%) Check1->Sol1 No (<70% Utilization) Check2 Is the COF dissolving into the electrolyte during cycling? Check1->Check2 Yes (>90% Utilization) Sol2 Action: Extend reaction time to 72h to ensure complete keto-enol tautomerization Check2->Sol2 Yes (Capacity Fading)

Caption: Troubleshooting logic for resolving low conductivity and capacity fading in DAPT-COFs.

Part 3: Standardized Experimental Protocols

To ensure reproducibility and self-validation, follow this step-by-step methodology for the in-situ solvothermal synthesis of highly conductive PT-COF50 (50 wt% CNT composite)[1].

Protocol: In-situ Synthesis of PT-COF@CNT Core-Shell Composites

Rationale: Growing the COF directly on the CNTs ensures intimate electronic contact, bypassing the high resistance of bulk COF agglomerates.

  • Scaffold Preparation: Disperse 50 mg of acid-treated, highly conductive Carbon Nanotubes (CNTs) in a solvent mixture of mesitylene and 1,4-dioxane (1:4 v/v, 5 mL total). Ultrasonicate for 1 hour to ensure a homogeneous, unbundled suspension.

  • Monomer Integration: Add 2,7-diaminopyrene-4,5,9,10-tetraone (DAPT) and 1,3,5-triformylphloroglucinol (TFG) to the suspension in a strict 3:2 molar ratio. Stir for 30 minutes.

  • Catalysis & Degassing: Add 0.5 mL of aqueous acetic acid (3M) as the condensation catalyst. Transfer the mixture to a Pyrex ampoule. Flash-freeze the ampoule in a liquid nitrogen bath, evacuate to an internal pressure of < 0.1 mbar, and flame-seal the tube.

  • Solvothermal Growth (Causality Step): Heat the sealed ampoule at 120 °C for 72 hours. Why 72 hours? This extended duration is critical not just for the imine condensation, but to drive the subsequent keto-enol tautomerization to completion, which chemically stabilizes the framework against battery electrolytes[1].

  • Purification: Cool to room temperature. Collect the precipitate via vacuum filtration. Wash sequentially with hot DMF, THF, and acetone to remove unreacted monomers.

  • Self-Validating Quality Control:

    • Run a solid-state ¹³C CP-MAS NMR or FT-IR spectrum.

    • Validation Check: Confirm the disappearance of the N–H stretching bands of the diamine and the appearance of the C=O stretch shift (typical of the keto-enamine form)[4]. If these peaks are absent, the tautomerization failed, and the batch will likely dissolve during electrochemical cycling.

SynthesisWorkflow DAPT DAPT Monomer (4 C=O Redox Sites) Condensation In-situ Solvothermal Condensation (120°C, 72h) DAPT->Condensation TFG TFG Linker (Structural Node) TFG->Condensation CNT Carbon Nanotubes (Conductive Scaffold) CNT->Condensation CoreShell PT-COF@CNT Core-Shell Architecture Condensation->CoreShell Keto-Enol Tautomerization Transport High Conductivity & 98% Site Utilization CoreShell->Transport Enhanced Electron Percolation

Caption: Workflow for in-situ synthesis of highly conductive PT-COF@CNT core-shell composites.

Part 4: Quantitative Data & Benchmarks

The table below summarizes the electrochemical performance improvements achieved by engineering the conductivity of DAPT-COFs via CNT hybridization. Data is normalized to the active COF material mass to accurately reflect redox site utilization[1].

Material FormulationCNT Content (wt%)Active Site Utilization (%)Specific Capacity (mAh g⁻¹ at 200 mA g⁻¹)High-Rate Capability (mAh g⁻¹ at 5000 mA g⁻¹)
Pure PT-COF 0%~71%~203Poor (High polarization)
PT-COF10 10%~80%~228Moderate
PT-COF30 30%~85%~242Good
PT-COF50 50%98% 280 229 (Excellent retention)

Note: The theoretical capacity of the PT-COF is based on the 4 e⁻/4 Li⁺ redox process. Achieving 280 mAh g⁻¹ indicates near-perfect utilization of the pyrene-4,5,9,10-tetraone active sites due to the optimized conductive network[1].

References

  • Gao, H., et al. "A Pyrene-4,5,9,10-Tetraone-Based Covalent Organic Framework Delivers High Specific Capacity as a Li-Ion Positive Electrode." Journal of the American Chemical Society, 2022.

  • Wang, Y., et al. "Recent Progress in Covalent Organic Frameworks for Cathode Materials." Polymers (MDPI), 2024.

  • Li, Z., et al. "Skeleton Engineering of Isostructural 2D Covalent Organic Frameworks: Orthoquinone Redox-Active Sites Enhanced Energy Storage." CCS Chemistry, 2020.

  • Meng, Z., et al. "Highly conducting Wurster-type twisted covalent organic frameworks." Nature Communications, 2020.

Sources

Reference Data & Comparative Studies

Validation

performance comparison of 2,7-Diaminopyrene-4,5,9,10-tetraone COFs in Li-ion batteries

Architecting Next-Generation Organic Cathodes: A Performance Comparison Guide to 2,7-Diaminopyrene-4,5,9,10-tetraone (DAPT) COFs in Li-Ion Batteries Organic electrode materials are rapidly gaining traction as sustainable...

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Author: BenchChem Technical Support Team. Date: April 2026

Architecting Next-Generation Organic Cathodes: A Performance Comparison Guide to 2,7-Diaminopyrene-4,5,9,10-tetraone (DAPT) COFs in Li-Ion Batteries

Organic electrode materials are rapidly gaining traction as sustainable, tunable alternatives to transition-metal oxide cathodes in lithium-ion batteries (LIBs). Among the most promising organic building blocks is 2,7-diaminopyrene-4,5,9,10-tetraone (DAPT). When polymerized into Covalent Organic Frameworks (COFs), DAPT provides an exceptionally high density of redox-active carbonyl groups within a highly ordered, porous 2D architecture.

As an application scientist evaluating cathode materials, it is critical to look beyond theoretical capacity and examine the structural mechanisms that dictate cycle life and rate capability. This guide provides a rigorous performance comparison of DAPT-based COFs (specifically PT-COF) against alternative organic and inorganic materials, detailing the mechanistic causality behind their superior electrochemical performance and providing a self-validating protocol for their synthesis.

Mechanistic Causality: The DAPT Advantage

The fundamental challenge with discrete organic cathode materials, such as small-molecule 1, is their high solubility in standard liquid electrolytes. This leads to rapid capacity fading via the "shuttle effect"[1]. COFs solve this by covalently locking the redox-active sites into an insoluble, extended crystalline network.

  • The 4e⁻/4Li⁺ Redox Engine : DAPT contains two orthoquinone (1,2-diketone) motifs per unit. Operando Raman microscopy confirms that these carbonyl groups undergo a highly reversible transformation, accommodating four electrons and four lithium ions per DAPT unit, generating an exceptionally high theoretical specific capacity.

  • Keto-Enol Tautomerization for Stability : When DAPT is condensed with triformylphloroglucinol (TFG) to form PT-COF, the initial Schiff-base imine linkages undergo irreversible keto-enol tautomerization. This structural rearrangement protects the linkages from nucleophilic attack and hydrolysis in the battery electrolyte, ensuring long-term cycling stability[2].

  • Hierarchical Porosity for Ion Transport : The AA-stacked 2D sheets of PT-COF create 1D open channels (approx. 2.2 nm) that facilitate rapid Li⁺ diffusion. This allows the material to maintain high capacity even at extreme C-rates, overcoming the diffusion limitations of amorphous polymers[3].

RedoxMechanism State1 Fully Oxidized State (2 x 1,2-diketone groups) State2 Intermediate State (Delocalized Radical Anion) State1->State2 + 2e⁻ / + 2Li⁺ State3 Fully Reduced State (4 x C-O-Li groups) State2->State3 + 2e⁻ / + 2Li⁺ State3->State1 - 4e⁻ / - 4Li⁺ (Reversible)

Reversible 4e⁻/4Li⁺ redox mechanism of the pyrene-4,5,9,10-tetraone unit in DAPT COFs.

Performance Comparison: DAPT COFs vs. Alternatives

To objectively evaluate DAPT-based COFs, we compare PT-COF50 (a composite of PT-COF and 50 wt% carbon nanotubes designed to overcome the intrinsic low electronic conductivity of organic frameworks) against discrete PTO, linear poly(pyrene-4,5,9,10-tetraone) (PPTO), and a bipolar conjugated microporous polymer (PTTA)[1][4].

Material SystemStructural ClassificationSpecific Capacity (Low Rate)Rate Capability (High Rate)Active Site UtilizationCycle Life / Retention
PT-COF50 2D Keto-Enol COF + CNT280 mAh g⁻¹ (at 0.2 A g⁻¹)229 mAh g⁻¹ (at 5.0 A g⁻¹)~98%Excellent (Stable over 1000 cycles)
Discrete PTO [1]Small MoleculeHigh Initial (Theoretical)Poor (Diffusion limited)Low (due to dissolution)Poor (Rapid fading via shuttle effect)
PPTO-CNT [1]1D Linear Polymer + CNT360.2 mAh g⁻¹194.5 mAh g⁻¹ (at 10 A g⁻¹)High95.1% after 1300 cycles
PTTA (Bipolar CMP) [4]Amorphous Network353 mAh g⁻¹ (at 0.1 A g⁻¹)140 mAh g⁻¹ (at 10 A g⁻¹)Moderate91% after 2000 cycles
LiCoO₂ (LCO) Inorganic Metal Oxide~140 mAh g⁻¹ModerateN/AExcellent

Data Interpretation : While linear polymers like PPTO or amorphous networks like PTTA show slightly higher absolute capacities at low currents, PT-COF50 demonstrates superior rate capability at high current densities (e.g., retaining 229 mAh g⁻¹ at a blistering 5 A g⁻¹ or 18.5C). This is directly attributable to the ordered 1D mesoporous channels of the COF, which provide unimpeded pathways for Li⁺ solvation/desolvation compared to the amorphous entanglement of linear polymers. Furthermore, PT-COF50 achieves an unprecedented ~98% utilization of its electrochemical redox-active sites.

Self-Validating Experimental Protocol: Synthesis & Electrode Fabrication

To ensure reproducibility, the following protocol outlines the synthesis of PT-COF and its integration into a functional cathode. Every critical step includes a self-validating analytical checkpoint to ensure structural integrity before proceeding.

Step 1: Solvothermal Synthesis of PT-COF

  • Preparation : In a Pyrex tube, combine 2,7-diaminopyrene-4,5,9,10-tetraone (DAPT) and triformylphloroglucinol (TFG) in a precise stoichiometric ratio.

  • Solvent System : Suspend the monomers in a 1:4 v/v mixture of mesitylene and 1,4-dioxane. Causality: This specific solvent polarity and boiling point profile balances monomer solubility with the necessary supersaturation required for crystalline framework growth[2].

  • Catalysis & Degassing : Add aqueous acetic acid (typically 3M or 6M) as a catalyst. Freeze-pump-thaw the mixture three times to remove oxygen, preventing oxidative degradation of the amines, and seal under vacuum.

  • Reaction : Heat at 120 °C for 72 hours.

  • Validation Checkpoint (FT-IR & Solid-State NMR) : Wash the resulting powder. Perform FT-IR to confirm the disappearance of the N-H stretch (from DAPT) and the appearance of strong C=C/C=O stretching bands characteristic of the keto-enol tautomer[2].

Step 2: Composite Formulation (PT-COF50)

  • Blending : To overcome the insulating nature of the COF, blend the purified PT-COF with 50 wt% multi-walled carbon nanotubes (CNTs) during the reaction or via post-synthetic ball milling.

  • Validation Checkpoint (PXRD) : Conduct Powder X-ray Diffraction. The composite must retain the dominant reflection corresponding to the AA-stacked hexagonal pore structure. Peak broadening is expected due to the CNTs, but the primary framework must remain intact[2].

Step 3: Battery Assembly and Electrolyte Selection

  • Electrode Casting : Mix PT-COF50, conductive carbon, and PVDF binder (e.g., 8:1:1 ratio) in N-methyl-2-pyrrolidone (NMP). Cast onto an aluminum foil current collector and dry under vacuum.

  • Electrolyte Choice : Assemble CR2032 coin cells using 1 M LiTFSI in DOL/DME (1:1 v/v) rather than standard carbonate electrolytes (e.g., LiPF₆ in EC/DMC). Causality: Carbonate-based solvents are highly susceptible to nucleophilic attack by the reactive radical oxygen intermediates formed during the reduction of the tetraone groups, which would cause irreversible capacity loss and side reactions[2].

ExperimentalWorkflow Step1 Monomer Condensation DAPT + TFG (120°C, 72h) Step2 Keto-Enol Tautomerization (Locks Framework Stability) Step1->Step2 Step3 Validation: FT-IR & PXRD (Confirms C=O & AA Stacking) Step2->Step3 Step4 Composite Formulation PT-COF + 50 wt% CNTs Step3->Step4 Step5 Cell Assembly (1M LiTFSI in DOL/DME) Step4->Step5

Self-validating workflow for the synthesis and integration of PT-COF50 into Li-ion coin cells.

References

  • Gao, H., et al. "A Pyrene-4,5,9,10-Tetraone-Based Covalent Organic Framework Delivers High Specific Capacity as a Li-Ion Positive Electrode." Journal of the American Chemical Society, 2022. URL:[Link]

  • Gao, H., et al. "A Pyrene-4,5,9,10-Tetraone-Based Covalent Organic Framework Delivers High Specific Capacity as a Li-Ion Positive Electrode - PMC." National Institutes of Health (NIH), 2022. URL:[Link]

  • Liu, H., et al. "Bipolar conjugated microporous polymer with intrinsically fast reaction kinetics for high-energy-density and high-rate-capacity symmetric all-organic lithium-ion batteries." Journal of Materials Chemistry A (RSC Publishing), 2023. URL:[Link]

  • Li, Z., et al. "Skeleton Engineering of Isostructural 2D Covalent Organic Frameworks: Orthoquinone Redox-Active Sites Enhanced Energy Storage." CCS Chemistry - Chinese Chemical Society, 2020. URL:[Link]

Sources

Comparative

The Ascendancy of Redox-Active Linkers: A Comparative Guide to 2,7-Diaminopyrene-4,5,9,10-tetraone in Covalent Organic Frameworks

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals The modular nature of Covalent Organic Frameworks (COFs) has positioned them as a frontier in materials science, with...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

The modular nature of Covalent Organic Frameworks (COFs) has positioned them as a frontier in materials science, with applications spanning from gas storage and separation to catalysis and optoelectronics.[1][2] The choice of organic building blocks, or "linkers," is paramount in dictating the physicochemical properties and ultimate performance of these crystalline porous polymers.[3] Among the diverse array of linkers, diamines play a crucial role in the construction of robust and functional imine-linked COFs.[4] This guide provides a comprehensive comparison of a unique, redox-active diamine linker, 2,7-Diaminopyrene-4,5,9,10-tetraone (DAP-PyT), against conventional diamine linkers such as 1,4-phenylenediamine (PDA) and 4,4'-biphenyldiamine (BPDA). We will delve into the profound impact of linker selection on the resulting COF's properties, with a particular focus on applications where charge transport and redox activity are critical, such as energy storage.

The Unique Proposition of 2,7-Diaminopyrene-4,5,9,10-tetraone (DAP-PyT)

DAP-PyT stands out from the conventional library of diamine linkers due to its extended polycyclic aromatic pyrene core fused with a tetraone functionality. This intricate molecular architecture imparts a unique combination of properties to the resulting COFs that are not readily achievable with simpler phenyl-based diamines.

The pyrene-4,5,9,10-tetraone unit is inherently redox-active, a feature that is central to its appeal.[5][6][7][8][9] The four carbonyl groups within the pyrene-tetraone core can undergo reversible electrochemical reduction and oxidation, enabling the COF to store and release charge effectively.[5][6][7][8][9] This makes DAP-PyT an exceptional building block for the design of high-performance electrode materials for batteries and supercapacitors.[5][6][7][8][9] Furthermore, the extended π-conjugated system of the pyrene core is expected to facilitate charge transport throughout the COF framework, a critical factor for efficient electrochemical energy storage.[10]

A Head-to-Head Comparison: DAP-PyT vs. Conventional Diamine Linkers

To provide a clear and objective comparison, we will focus on COFs synthesized through the Schiff-base condensation of the respective diamine linkers with 1,3,5-triformylphloroglucinol (TFP), a common trigonal aldehyde linker. This allows for a more direct assessment of the influence of the diamine linker on the final properties of the COF.

Crystallinity and Porosity

The crystallinity and porosity of a COF are fundamental properties that determine its performance in most applications. The rigidity and geometry of the linkers play a crucial role in the formation of a well-ordered, crystalline framework with accessible pores.

Diamine LinkerCOF NameBET Surface Area (m²/g)Pore Size (nm)Crystallinity (PXRD)
DAP-PyT PT-COF~1098[11][12]1.2 and 1.7[11][12]Crystalline, with distinct diffraction peaks[13]
PDA TFP-PDA308 - 610[5][14]1.59 - 1.62[5][14]Crystalline, with hexagonal pore structure[5]
BPDA TFP-BPDA469 - 1024[15]1.2 - 2.56[15]Crystalline[15]

As evidenced in the table, all three linkers can form crystalline and porous COFs. The pyrene-based PT-COF exhibits a high surface area, comparable to or even exceeding that of some COFs synthesized from the longer BPDA linker.[11][12][15] The rigid and planar structure of DAP-PyT contributes to the formation of a well-defined porous network.

Stability: A Critical Factor for Real-World Applications

The robustness of a COF under various chemical and thermal conditions is a key determinant of its practical utility. The nature of the diamine linker can influence the stability of the imine bond and the overall framework.

Diamine LinkerThermal Stability (TGA)Chemical Stability
DAP-PyT Stable up to 400 °C[11][12]Good stability in water and HCl[13]
PDA Good thermal stabilityTpPa-1 (TFP-PDA) shows exceptional resistance to boiling water and strong acids (e.g., 9 M HCl)[7]
BPDA Thermally stable up to 500 °C[15]Stable in HCl, NaOH, and various organic solvents[15]

COFs derived from all three linkers demonstrate good thermal stability. Notably, the β-ketoenamine linkage that can form in TFP-based COFs, such as TFP-PDA, imparts exceptional chemical stability.[7] The PT-COF also exhibits good chemical resilience, a crucial attribute for applications in harsh environments, such as battery electrolytes.[13]

Electrochemical Performance: Where DAP-PyT Shines

The most significant advantage of DAP-PyT becomes apparent when evaluating the electrochemical properties of the resulting COFs. The inherent redox activity of the pyrene-tetraone core makes it a superior choice for energy storage applications.

Diamine LinkerCOF NameApplicationKey Electrochemical Performance Metric
DAP-PyT PT-COFLi-ion battery cathodeSpecific capacity of up to 280 mAh/g[5][6][7][8]
PDA TFP-PDAElectrochemical SensingUsed as a platform for sensors[5]
BPDA TFP-BPDA-Limited data available on direct use as a primary redox-active electrode material.

The PT-COF, synthesized from DAP-PyT, delivers a remarkable specific capacity of up to 280 mAh/g when used as a positive electrode in a Li-ion battery.[5][6][7][8] This high capacity is a direct result of the four-electron redox process per pyrene-4,5,9,10-tetraone unit.[6] In contrast, COFs derived from simple phenylenediamines like PDA and BPDA lack intrinsic redox-active moieties and are typically not employed as the primary active material in batteries. While they can be part of a composite electrode or used in sensing applications, they do not offer the high charge storage capacity of the DAP-PyT-based COF.[5]

Experimental Protocols

To facilitate further research and validation, we provide detailed, step-by-step methodologies for the synthesis of a DAP-PyT-based COF and a conventional PDA-based COF.

Synthesis of PT-COF (DAP-PyT-TFP)

Materials:

  • 2,7-Diaminopyrene-4,5,9,10-tetraone (DAP-PyT)

  • 1,3,5-Triformylphloroglucinol (TFP)

  • Mesitylene

  • 1,4-Dioxane

  • Aqueous acetic acid (6 M)

Procedure:

  • In a Pyrex tube, add DAP-PyT (e.g., 0.1 mmol) and TFP (e.g., 0.067 mmol).

  • Add a mixture of mesitylene and 1,4-dioxane (e.g., 1:1 v/v, 2 mL).

  • Add aqueous acetic acid (6 M, 0.2 mL) as a catalyst.

  • Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Freeze the tube in liquid nitrogen, evacuate to a high vacuum, and seal the tube.

  • Heat the sealed tube in an oven at 120 °C for 3 days.

  • After cooling to room temperature, collect the precipitate by filtration.

  • Wash the solid product thoroughly with anhydrous acetone and tetrahydrofuran.

  • Dry the product under vacuum at 80 °C overnight to obtain the PT-COF as a powder.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the crystal structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of imine linkages and the disappearance of aldehyde and amine starting materials.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and pore size distribution.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability.

Synthesis of TFP-PDA COF

Materials:

  • 1,4-Phenylenediamine (PDA)

  • 1,3,5-Triformylphloroglucinol (TFP)

  • Mesitylene

  • 1,4-Dioxane

  • Aqueous acetic acid (6 M)

Procedure:

  • In a Pyrex tube, add PDA (e.g., 0.45 mmol) and TFP (e.g., 0.30 mmol).

  • Add a mixture of mesitylene and 1,4-dioxane (e.g., 3:3 v/v, 6 mL).

  • Add aqueous acetic acid (6 M, 1 mL).

  • Sonicate the mixture to obtain a homogeneous suspension.

  • Subject the tube to three freeze-pump-thaw cycles to degas the mixture.

  • Seal the tube under vacuum and heat in an oven at 120 °C for 3 days.

  • After cooling, collect the resulting solid by filtration.

  • Wash the product with anhydrous acetone and then with water.

  • Dry the TFP-PDA COF powder under vacuum.

Characterization:

  • PXRD: To assess crystallinity.

  • FTIR Spectroscopy: To confirm the formation of the β-ketoenamine linkage.

  • BET Analysis: To measure the surface area and porosity.

  • TGA: To determine the thermal stability.

Visualizing the Synthesis and Structural Differences

To better illustrate the concepts discussed, the following diagrams are provided.

COF_Synthesis_Workflow cluster_DAP_PyT PT-COF Synthesis cluster_PDA TFP-PDA COF Synthesis DAP_PyT DAP-PyT Mix1 Mix & Sonicate (Mesitylene/Dioxane, Acetic Acid) DAP_PyT->Mix1 TFP1 TFP TFP1->Mix1 React1 Solvothermal Reaction (120°C, 3 days) Mix1->React1 Isolate1 Filter, Wash, Dry React1->Isolate1 PT_COF PT-COF Product Isolate1->PT_COF PDA PDA Mix2 Mix & Sonicate (Mesitylene/Dioxane, Acetic Acid) PDA->Mix2 TFP2 TFP TFP2->Mix2 React2 Solvothermal Reaction (120°C, 3 days) Mix2->React2 Isolate2 Filter, Wash, Dry React2->Isolate2 TFP_PDA_COF TFP-PDA COF Product Isolate2->TFP_PDA_COF

Caption: General workflow for the synthesis of PT-COF and TFP-PDA COF.

Caption: Comparison of diamine linker structures and their resulting COFs.

Conclusion

The selection of the diamine linker is a critical design parameter in the synthesis of covalent organic frameworks. While conventional linkers like 1,4-phenylenediamine and 4,4'-biphenyldiamine are effective in creating stable, porous materials, the advent of functional linkers such as 2,7-Diaminopyrene-4,5,9,10-tetraone opens up new avenues for the development of COFs with tailored properties.

The pyrene-tetraone core of DAP-PyT endows the resulting COFs with intrinsic redox activity, leading to exceptional performance in energy storage applications, a domain where COFs from simple diamines do not excel as the primary active component. The high specific capacity and good stability of DAP-PyT-based COFs underscore the potential of a "functional linker" approach to COF design. For researchers and professionals in fields requiring materials with tunable electronic properties and high charge storage capabilities, DAP-PyT represents a significant advancement over traditional diamine linkers. The continued exploration of such redox-active and electronically rich building blocks will undoubtedly propel the field of covalent organic frameworks into new and exciting territories.

References

  • Gao, H., Neale, A. R., Zhu, Q., Bahri, M., Wang, X., Yang, H., Xu, Y., Browning, N. D., Marc, A., & Chen, L. (2022). A Pyrene-4,5,9,10-Tetraone-Based Covalent Organic Framework Delivers High Specific Capacity as a Li-Ion Positive Electrode. Journal of the American Chemical Society, 144(21), 9434–9442. [Link]

  • Gao, H., Neale, A. R., Zhu, Q., Bahri, M., Wang, X., Yang, H., Xu, Y., Browning, N. D., Marc, A., & Chen, L. (2022). A Pyrene-4,5,9,10-Tetraone-Based Covalent Organic Framework Delivers High Specific Capacity as a Li-Ion Positive Electrode. Heriot-Watt Research Portal. [Link]

  • Gao, H., Neale, A. R., Zhu, Q., Bahri, M., Wang, X., Yang, H., Xu, Y., Browning, N. D., Marc, A., & Chen, L. (2022). A Pyrene-4,5,9,10-Tetraone-Based Covalent Organic Framework Delivers High Specific Capacity as a Li-Ion Positive Electrode. ResearchGate. [Link]

  • Gao, H., Neale, A. R., Zhu, Q., Bahri, M., Wang, X., Yang, H., Xu, Y., Browning, N. D., Marc, A., & Chen, L. (2022). A Pyrene-4,5,9,10-Tetraone-Based Covalent Organic Framework Delivers High Specific Capacity as a Li-Ion Positive Electrode. PubMed. [Link]

  • Gao, H., Neale, A. R., Zhu, Q., Bahri, M., Wang, X., Yang, H., Xu, Y., Browning, N. D., Marc, A., & Chen, L. (2022). A Pyrene-4,5,9,10-Tetraone-Based Covalent Organic Framework Delivers High Specific Capacity as a Li-Ion Positive Electrode. PMC. [Link]

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  • Zhang, Y., Wang, S., Li, Y., Wang, Y., & Zhang, W. (2024). Pyrene-Derived Covalent Organic Framework Films: Advancements in Acid Vapor Detection. MDPI. [Link]

  • Guan, X., Ma, Y., Li, H., & Kan, C. (2023). Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. MDPI. [Link]

  • Van der Auweraer, M., De Kepper, K., & Depla, D. (2022). Catalyst-Driven Improvements in Conventional Methods for Imine-Linked Covalent Organic Frameworks. MDPI. [Link]

  • Khan, N. A., Zhang, R., Wu, H., Shen, J., Yuan, J., Fan, C., Cao, L., Olson, M. A., & Jiang, Z. (2020). Solid–Vapor Interface Engineered Covalent Organic Framework Membranes for Molecular Separation. Journal of the American Chemical Society, 142(30), 13044–13051. [Link]

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  • Zhang, Y., Wang, S., Li, Y., Wang, Y., & Zhang, W. (2024). Pyrene-Derived Covalent Organic Framework Films: Advancements in Acid Vapor Detection. Semantic Scholar. [Link]

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  • Zhang, Y., Chen, Y., & Wang, C. (2024). A comprehensive review of covalent organic frameworks (COFs) and their derivatives in environmental pollution control. RSC Publishing. [Link]

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  • TCI-SEJINCI. (2026, February 2). Covalent organic frameworks (COFs) Linkers. Retrieved from [Link]

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  • Das, S. K., & Pradhan, D. (2018). A new electrochemically responsive 2D π-conjugated covalent organic framework as a high performance supercapacitor. ResearchGate. [Link]

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  • Gao, H., Neale, A. R., Zhu, Q., Bahri, M., Wang, X., Yang, H., Xu, Y., Browning, N. D., Marc, A., & Chen, L. (2022). A Pyrene-4,5,9,10-Tetraone-Based Covalent Organic Framework Delivers High Specific Capacity as a Li-Ion Positive Electrode. Heriot-Watt University. [Link]

Sources

Validation

Comparative Guide: Pyrene-4,5,9,10-tetraone (PTO) Derivatives as Next-Generation Organic Cathodes

Introduction: The Shift Toward Organic Cathodes As the demand for high-energy-density and sustainable energy storage grows, the limitations of traditional inorganic lithium-ion battery cathodes (such as heavy metal toxic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Shift Toward Organic Cathodes

As the demand for high-energy-density and sustainable energy storage grows, the limitations of traditional inorganic lithium-ion battery cathodes (such as heavy metal toxicity, high cost, and rigid supply chains) have become increasingly apparent[1]. Organic cathode materials offer a highly tunable, heavy-metal-free alternative. Among these, pyrene-4,5,9,10-tetraone (PTO) has emerged as a premier candidate[2].

PTO features a rigid planar structure and four redox-active carbonyl groups, enabling a reversible four-electron (4e⁻) transfer process[2][3]. This multi-electron redox mechanism yields a theoretical specific capacity of approximately 408–409 mAh/g, significantly outperforming conventional intercalation oxides[2][3]. However, monomeric PTO faces two critical mechanistic challenges: high solubility in aprotic liquid electrolytes (which causes the "shuttle effect" and rapid capacity fading) and low intrinsic electrical conductivity [4]. To overcome these barriers, materials scientists have engineered advanced PTO derivatives.

Mechanism PTO PTO (Neutral) 4 Carbonyl Groups Red1 2e⁻ / 2Li⁺ Reduction Intermediate Enolate PTO->Red1 Discharge Red1->PTO Charge Red2 4e⁻ / 4Li⁺ Reduction Tetra-lithium Salt Red1->Red2 Discharge Red2->Red1 Charge

Reversible 4-electron/4-Li+ redox mechanism of pyrene-4,5,9,10-tetraone.

Comparative Analysis of PTO Architectures

The strategic modification of the PTO core dictates its electrochemical performance. Below is an objective comparison of the leading derivative architectures.

Polymer-Bound PTO (PPTO / PPYT)

To prevent the active material from dissolving into the electrolyte, PTO can be covalently attached to a polymer backbone (e.g., polymethacrylate) or polymerized directly[2][4]. This macromolecular approach anchors the redox-active sites in the solid phase. When polymerized in situ with carbon nanotubes (PPTO-CNTs), the resulting composite achieves an exceptional discharge capacity of 360.2 mAh/g and retains 95.1% of its capacity after 1,300 cycles[5].

PTO-Based Covalent Organic Frameworks (PT-COF)

Covalent Organic Frameworks (COFs) provide a highly ordered, porous crystalline matrix that prevents dissolution while maintaining open channels for rapid ion diffusion. A synthesized PT-COF hybridized with 50 wt% carbon nanotubes (PT-COF50) delivered a specific capacity of 280 mAh/g[6]. Crucially, the robust framework allows for extraordinary rate capability, maintaining 229 mAh/g even at an extreme current density of 5000 mA/g (18.5C)[6].

Tetrachalcogenone Derivatives

Computational density functional theory (DFT) studies have explored substituting the oxygen atoms of PTO's carbonyl groups with heavier chalcogens (sulfur, selenium, or tellurium)[3]. Pyrene-4,5,9,10-tetrathione, the sulfur derivative, exhibits altered redox potentials and improved electronic properties, making it a highly promising candidate for future experimental synthesis in organic batteries[3].

PTO/Graphene Composites for Aqueous Systems

Beyond lithium-ion systems, PTO's genuine cation intercalation mechanism has been successfully applied to aqueous iron-ion batteries[7]. A free-standing PTO/graphene composite film enables reversible Fe²⁺ coordination without relying on anion participation. Because it is free of heavy metals and uses a non-flammable aqueous electrolyte, this derivative strategy offers a highly sustainable and safe energy storage solution[7].

Quantitative Performance Summary
Derivative ArchitectureModification StrategyExperimental CapacityCycle RetentionKey Advantage
Monomeric PTO None (Baseline)~200 mAh/g (rapid fade)Poor (<50% at 50 cycles)High theoretical capacity (409 mAh/g)[2]
PPTO-CNT In situ polymerization with CNTs360.2 mAh/g (at 0.1 A/g)95.1% after 1,300 cyclesExceptional long-term stability[5]
PT-COF50 COF cross-linking + 50 wt% CNTs280 mAh/g (at 200 mA/g)Highly stable at 5 A/gSuperior rate capability (18.5C)[6]
PTO/Graphene Graphene wrapping (Aqueous)~150-200 mAh/g (Fe²⁺)Stable over 100 cyclesSafe, aqueous, heavy-metal-free[7]

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocol details the synthesis and electrochemical evaluation of a high-performance PT-COF/CNT composite cathode .

Phase 1: In Situ Synthesis of PT-COF on CNTs
  • Causality: Organic frameworks are intrinsically insulating. Growing the COF directly onto a pre-dispersed CNT network ensures intimate electronic contact at the molecular level, overcoming the sluggish electron transport that otherwise limits capacity utilization.

  • Procedure:

    • Disperse purified single-walled CNTs (50 wt% of final target mass) in a solvent mixture of mesitylene and dioxane.

    • Add the PTO monomer and the corresponding diamine linker.

    • Degas the reaction vessel via three consecutive freeze-pump-thaw cycles to eliminate oxygen, preventing oxidative side reactions during framework condensation.

    • Seal the vessel and heat at 120°C for 72 hours.

  • Validation Check: Wash the resulting precipitate with anhydrous THF and dry under vacuum. Confirm the crystalline structure via Powder X-Ray Diffraction (PXRD) and verify the retention of the redox-active carbonyl groups via FTIR spectroscopy.

Phase 2: Electrode Slurry Preparation and Casting
  • Causality: A precise binder-to-active-material ratio is critical. Excessive binder impedes ion transport, while insufficient binder leads to mechanical delamination during the volumetric expansion associated with the 4-Li⁺ insertion.

  • Procedure:

    • Mix the PT-COF/CNT composite, Super P carbon black, and polyvinylidene fluoride (PVDF) binder in an 8:1:1 weight ratio.

    • Add N-methyl-2-pyrrolidone (NMP) dropwise, homogenizing until a uniform slurry is achieved.

    • Cast the slurry onto an aluminum foil current collector using a doctor blade to ensure a uniform loading of 1.5–2.0 mg/cm². Uniformity prevents localized current spikes and lithium dendrite formation.

    • Dry the electrode at 80°C under vacuum for 12 hours.

Phase 3: Cell Assembly and Electrochemical Characterization
  • Procedure:

    • Assemble CR2032 coin cells in an argon-filled glovebox (O₂, H₂O < 0.1 ppm) using lithium metal as the anode and 1 M LiPF₆ in EC/DEC as the electrolyte.

    • Conduct Cyclic Voltammetry (CV) at 0.1 mV/s between 1.5 V and 3.5 V (vs. Li/Li⁺).

  • Validation Check: The resulting CV curve must exhibit two distinct pairs of redox peaks separated by approximately 0.5 V. This peak separation is the definitive electrochemical signature of the sequential 4-electron transfer process across the four carbonyl groups[6].

Workflow Step1 1. Synthesize PTO Derivative (e.g., PT-COF or PPTO) Step2 2. Conductive Network Integration (In Situ Polymerization with CNTs) Step1->Step2 Step3 3. Slurry Preparation (Active Material + PVDF + Carbon Black) Step2->Step3 Step4 4. Electrode Casting (Doctor Blade on Al Foil) Step3->Step4 Step5 5. Cell Assembly & Testing (Glovebox & Galvanostatic Cycling) Step4->Step5

Step-by-step workflow for the fabrication and testing of PTO-derivative composite cathodes.

Sources

Comparative

reproducibility of electrochemical measurements for 2,7-Diaminopyrene-4,5,9,10-tetraone COFs

As a Senior Application Scientist evaluating next-generation organic electrodes, I frequently encounter a critical bottleneck in the commercialization of Covalent Organic Frameworks (COFs): the reproducibility of electro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating next-generation organic electrodes, I frequently encounter a critical bottleneck in the commercialization of Covalent Organic Frameworks (COFs): the reproducibility of electrochemical measurements. Among the most promising redox-active building blocks is 2,7-diaminopyrene-4,5,9,10-tetraone (PTO) .

PTO-based COFs theoretically offer a dense, highly reversible 4e⁻/4Li⁺ redox process. However, translating this theoretical capacity into reproducible, empirical data requires strict control over electronic conductivity, structural stability, and cell formulation. This guide objectively compares the electrochemical performance of PTO-based COF architectures against conventional frameworks and details a self-validating methodology to ensure absolute data integrity.

The Causality of Reproducibility in PTO-COFs

To achieve reproducible electrochemical data, we must first address the intrinsic failure modes of organic battery materials: dissolution in electrolytes and poor electronic conductivity.

  • Chemical Stability via Tautomerization: PTO-COFs synthesized via Schiff-base condensation with triformylphloroglucinol (TFG) undergo irreversible keto-enol tautomerization.

    • Causality: This structural locking prevents hydrolysis in trace-water environments and resists dissolution in organic electrolytes—a primary cause of rapid capacity fade and irreproducible cycling in standard imine-linked COFs ().

  • The Conductivity Imperative: Pure PT-COF exhibits a high charge transfer resistance ( Rct​ ) of ~189 Ω. This insulating nature leads to "dead zones" within the electrode, capping active site utilization at ~71%. By engineering a 50 wt% carbon nanotube composite (PT-COF50), the Rct​ is drastically reduced to 27.2 Ω.

    • Causality: The percolated CNT network ensures rapid electron delivery to the deeply embedded pyrene-tetraone cores. This eliminates localized overpotentials, boosting active site utilization to 98% and ensuring cycle-to-cycle reproducibility regardless of the C-rate applied.

Comparative Performance Analysis

The table below summarizes the quantitative electrochemical performance of various PTO-based architectures, demonstrating how structural engineering dictates performance metrics.

Material ArchitectureApplicationSpecific Capacity / CapacitanceRate Capability / RetentionActive Site Utilization
Pure PT-COF Li-ion Cathode~200 mAh g⁻¹ (at 200 mA g⁻¹)Moderate71%
PT-COF50 (50% CNT) Li-ion Cathode280 mAh g⁻¹ (at 200 mA g⁻¹)229 mAh g⁻¹ at 18.5C98%
TA-PTO-COF Aqueous Zn-ion255 mAh g⁻¹ (at 100 mA g⁻¹)186 mAh g⁻¹ at 10 A g⁻¹Dual-active (C=N, C=O)
4KT-Tp COF Supercapacitor583 F g⁻¹ (at 200 mA g⁻¹)High CyclabilityOrthoquinone driven

(Data sourced from, , and)

Self-Validating Experimental Protocol

To guarantee reproducible measurements, I employ the following closed-loop validation system. This protocol prevents false positives caused by side reactions or mechanical degradation.

Step 1: Phase and Porosity Validation (Pre-Formulation)
  • Synthesize the PT-COF via solvothermal condensation.

  • Quality Gate: Perform Powder X-Ray Diffraction (PXRD) and N₂ adsorption-desorption (BET).

    • Causality: If the BET surface area deviates by >10% from the theoretical model, pore collapse has occurred. Discard the batch. Testing collapsed COFs leads to diffusion-limited kinetics, skewing rate-capability data.

Step 2: Composite Electrode Fabrication
  • Mill the PT-COF with Carbon Nanotubes (CNTs) in a 1:1 weight ratio (PT-COF50) to ensure intimate contact.

  • Prepare a slurry using 80% PT-COF50 composite, 10% Super P carbon, and 10% PVDF binder in NMP.

  • Cast onto an aluminum current collector and dry under vacuum at 120°C for 12 hours.

    • Causality: Strict adherence to the 120°C vacuum drying step removes trace NMP and adsorbed water. Residual solvent artificially inflates initial capacity via parasitic reduction, destroying reproducibility.

Step 3: Cell Assembly and Internal Impedance Baselines
  • Assemble CR2032 coin cells in an argon-filled glovebox (O₂, H₂O < 0.1 ppm) using 1 M LiPF₆ in EC:DEC (1:1 v/v) as the electrolyte.

  • Quality Gate: Conduct Pre-Cycling Electrochemical Impedance Spectroscopy (EIS) from 100 kHz to 0.01 Hz.

    • Causality: A healthy PT-COF50 cell must show an Rct​ < 50 Ω. If Rct​ > 50 Ω, it indicates poor electrode wetting or a compromised conductive network. The cell must be rejected before cycling to maintain data integrity.

Step 4: Operando Mechanistic Validation
  • Subject the validated cells to Galvanostatic Charge-Discharge (GCD) cycling.

  • Simultaneously run Operando Raman spectroscopy to track the C=O stretching band (~1680 cm⁻¹).

    • Causality: Relying on ex-situ post-mortem analysis exposes the lithiated organic framework to air, causing rapid oxidation and yielding false mechanistic data. Operando analysis is the only trustworthy method to confirm the 4e⁻/4Li⁺ redox process.

Workflow A Phase Validation (PXRD & BET) B Electrode Formulation (PT-COF:CNT:PVDF) A->B Quality Gate 1 C Pre-Cycling EIS (R_ct < 50 Ω) B->C D GCD Cycling (Capacity Retention) C->D Quality Gate 2 E Operando Raman (Redox Tracking) D->E F Post-Cycling EIS (Structural Integrity) D->F F->C Impedance Shift

Figure 1: Self-validating electrochemical workflow for PT-COF electrodes.

Mechanistic Pathway: The 4e⁻/4Li⁺ Redox Process

The superior capacity of 2,7-diaminopyrene-4,5,9,10-tetraone stems from its two 1,2-diketone groups. Reproducible cycling relies on the reversibility of this specific pathway. During discharge (lithiation), the process occurs in two distinct voltage plateaus:

  • First Step (2.0 - 2.2 V): Reduction of the 1,2-diketone groups via delocalized charge sharing, coordinating 2 Li⁺ ions.

  • Second Step (< 2.0 V): Complete reduction to form four distinct C-O-Li bonds.

Mechanism A Pristine PT-COF (4 C=O Groups) B Intermediate State (2 C-O-Li, 2 C=O) A->B +2e- / +2Li+ (2.0 - 2.2 V) C Fully Lithiated (4 C-O-Li Groups) B->C +2e- / +2Li+ (< 2.0 V) C->A -4e- / -4Li+ (Reversible)

Figure 2: Four-electron (4e⁻/4Li⁺) redox mechanism of the pyrene-4,5,9,10-tetraone unit.

References

  • A Pyrene-4,5,9,10-Tetraone-Based Covalent Organic Framework Delivers High Specific Capacity as a Li-Ion Positive Electrode Source: Journal of the American Chemical Society (JACS) / PubMed URL:[Link]

  • A covalent organic framework as a dual-active-center cathode for a high-performance aqueous zinc-ion battery Source: Chemical Science (RSC Publishing) URL:[Link]

  • Skeleton Engineering of Isostructural 2D Covalent Organic Frameworks: Orthoquinone Redox-Active Sites Enhanced Energy Storage Source: CCS Chemistry URL:[Link]

  • 2,7-Diaminopyrene-4,5,9,10-tetraone (Compound Summary & Material Properties) Source: PubChem URL:[Link]

Validation

alternative materials to 2,7-Diaminopyrene-4,5,9,10-tetraone for high-performance batteries

The transition from traditional inorganic intercalation materials to organic redox-active molecules represents a paradigm shift in next-generation battery development. For researchers and materials scientists, organic ca...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition from traditional inorganic intercalation materials to organic redox-active molecules represents a paradigm shift in next-generation battery development. For researchers and materials scientists, organic cathodes offer tunable molecular architectures, sustainability, and the potential for multi-electron transfer.

Among these, 2,7-Diaminopyrene-4,5,9,10-tetraone (DAPT) —and its parent core, Pyrene-4,5,9,10-tetraone (PTO)—has emerged as a premier building block, particularly in the synthesis of Covalent Organic Frameworks (COFs) like PT-COF[1]. By leveraging two ortho-quinone motifs, DAPT facilitates a 4-electron/4-Li+ redox process, delivering exceptional theoretical capacities (~408 mAh/g)[2].

However, as application scientists, we must acknowledge the inherent bottlenecks of DAPT: complex multi-step synthesis, slight solubility in organic electrolytes leading to the detrimental "shuttle effect," and sluggish intrinsic electronic conductivity[3]. This guide objectively compares DAPT with high-performance alternative materials, analyzing their redox mechanisms, structural stability, and experimental viability.

Mechanistic Foundation: The Causality of Molecular Design

The performance of an organic cathode is dictated by the reversible binding of cations (e.g., Li+, Na+, Mg2+) to carbonyl oxygen atoms, transitioning from a quinone to an enolate state. The choice of the structural backbone determines the stability of the intermediate radical anions and the overall reaction kinetics.

When evaluating alternatives to DAPT, we focus on two primary structural strategies:

  • Polymerization of Para-Quinones: Eliminates dissolution while maintaining high theoretical capacity.

  • Skeleton Engineering of Ortho-Quinones: Utilizes smaller, highly conjugated COF building blocks to drastically reduce charge transfer resistance.

RedoxPathways Start Organic Cathode Design DAPT DAPT (PT-COF) Pyrene-4,5,9,10-tetraone Start->DAPT P14AQ P14AQ Poly(1,4-anthraquinone) Start->P14AQ Phen 2KT-BD Phenanthrene-9,10-dione Start->Phen Mech1 4e- / 4Li+ Transfer (Ortho-quinone) DAPT->Mech1 Mech2 2e- / 2Li+ Transfer (Para-quinone) P14AQ->Mech2 Mech3 2e- / 2Li+ Transfer (Ortho-quinone) Phen->Mech3 Out1 Capacity: ~280 mAh/g Mech1->Out1 Out2 Capacity: ~260 mAh/g High Stability Mech2->Out2 Out3 High Rate Capability (Fast Kinetics) Mech3->Out3

Mechanistic pathways and electrochemical outcomes of DAPT and structural alternatives.

Comparative Analysis of Alternative Materials

Poly(1,4-anthraquinone) (P14AQ)

Mechanism & Causality: P14AQ replaces the rigid 2D COF architecture of DAPT with a linear polymer chain featuring a para-quinone motif. While it undergoes a 2-electron transfer (compared to DAPT's 4-electron transfer), the direct coupling of anthraquinone rings without inactive linkers maximizes the density of redox-active sites[4]. Performance: P14AQ demonstrates a reversible capacity of 260 mAh/g (nearly 100% of its theoretical value) and an astonishing 99.4% capacity retention after 1000 cycles[5]. Recent molecular dynamics simulations reveal that P14AQ benefits from an unusual lone-pair- π conjugation, which makes the polymer highly resistant to structural disorder and restrains volume changes during cation intercalation[6].

2,7-Diaminophenanthrene-9,10-dione (2KT-BD)

Mechanism & Causality: For researchers committed to COF architectures, 2KT-BD serves as a direct alternative to DAPT. It contains a single ortho-quinone motif (2-electron transfer). Because the molecule is less sterically hindered than the bulky pyrene core, COFs synthesized from 2KT-BD exhibit significantly lower charge transfer resistance at the electrode/electrolyte interface[7]. Performance: While its absolute capacity is lower than DAPT, 2KT-BD-based frameworks excel in high-power applications, demonstrating exceptional electrochemical durability with over 94% retention after 20,000 cycles at high current densities (5 A/g)[7].

Polymer-Bound Pyrene-4,5,9,10-tetraone (PPYT)

Mechanism & Causality: Instead of cross-linking DAPT into a rigid COF, this approach binds the core PTO molecule to a flexible polymethacrylate backbone. This mitigates the severe dissolution issues of bare PTO while preserving the highly desirable 4-electron redox capability of the pyrene core[8]. Performance: PPYT exhibits a high specific capacity of 231 mAh/g and retains 83% of its capacity after 500 cycles. The flexible polymer chain accommodates the significant volumetric expansion that occurs during the 4-Li+ intercalation process[9].

Quantitative Performance Comparison

Material / ArchitectureRedox CentersElectron TransferExperimental CapacityCycle RetentionPrimary Advantage
DAPT (PT-COF) Ortho-quinone (x2)4e⁻ / 4Li⁺~280 mAh/gModerateHighest energy density.
P14AQ (Polymer) Para-quinone (x1)2e⁻ / 2Li⁺~260 mAh/g99.4% (1000 cycles)Zero dissolution; ultra-stable.
2KT-BD (COF) Ortho-quinone (x1)2e⁻ / 2Li⁺~150 mAh/g94.0% (20k cycles)Superior rate kinetics.
PPYT (Polymer) Ortho-quinone (x2)4e⁻ / 4Li⁺~231 mAh/g83.0% (500 cycles)Balances capacity and flexibility.

Experimental Methodology: Self-Validating Electrode Fabrication

To ensure reproducibility when evaluating organic cathodes like P14AQ or DAPT-COFs, the formulation and assembly environment must be strictly controlled. Organic materials are highly sensitive to side reactions with adventitious moisture and require robust conductive networks due to their inherently low electronic conductivity.

Protocol: Standardized Organic Cathode Assembly and Validation

Step 1: Slurry Formulation

  • Action: In an agate mortar, grind the active organic material (e.g., P14AQ), Super P carbon black, and Polyvinylidene fluoride (PVDF) binder in a 60:30:10 weight ratio. Add N-Methyl-2-pyrrolidone (NMP) dropwise to form a homogeneous slurry.

  • Causality: The high ratio of Super P (30%) is critical. Unlike inorganic metal oxides, organic polymers lack intrinsic d-band electron mobility. The carbon black establishes a percolating 3D electron transport network, ensuring all redox-active carbonyls are electrochemically accessible.

Step 2: Electrode Casting and Vacuum Drying

  • Action: Cast the slurry onto an aluminum foil current collector using a doctor blade (typically 100 µm clearance). Dry the electrode in a vacuum oven at 120 °C for 12 hours.

  • Causality & Validation: Vacuum drying is a mandatory self-validating step. Residual NMP or trace atmospheric moisture will irreversibly react with the lithium metal anode in a half-cell, forming a highly resistive Solid Electrolyte Interphase (SEI) that artificially deflates capacity measurements. Validation check: Weigh the electrode before and after drying to confirm complete solvent evaporation (target mass loading: 1.0–1.5 mg/cm²).

Step 3: Coin Cell Assembly

  • Action: Transfer the dried electrodes to an Argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm). Assemble CR2032 coin cells using lithium metal foil as the counter/reference electrode, a glass fiber separator (Whatman GF/D), and 1.0 M LiTFSI in DOL/DME (1:1 v/v) as the electrolyte.

  • Causality: A glass fiber separator is chosen over standard polypropylene (Celgard) because organic cathodes undergo significant volumetric swelling during lithiation. Glass fiber provides superior mechanical compliance and electrolyte retention.

Step 4: Electrochemical Evaluation

  • Action: Perform Cyclic Voltammetry (CV) at 0.1 mV/s and Galvanostatic Charge-Discharge (GCD) at varying C-rates (e.g., 0.1C to 10C).

  • Causality: CV validates the redox mechanism (e.g., observing two distinct peaks for P14AQ confirms the two-step 2e- transfer). GCD evaluates the practical capacity and structural stability over time.

ExperimentalWorkflow Step1 1. Slurry Formulation (Active + Super P + PVDF) Step2 2. Electrode Casting & Vacuum Drying (120°C) Step1->Step2 Step3 3. Coin Cell Assembly (Ar-filled Glovebox) Step2->Step3 Val1 Validation: Mass Loading Check (Ensures Solvent Removal) Step2->Val1 Step4 4. Electrochemical Testing (CV, GCD, EIS) Step3->Step4 Val2 Validation: CV Peak Analysis (Confirms Redox Mechanism) Step4->Val2

Standardized self-validating workflow for organic cathode fabrication and electrochemical evaluation.

Conclusion

While 2,7-Diaminopyrene-4,5,9,10-tetraone (DAPT) provides an exceptional theoretical ceiling for energy density via its 4-electron redox mechanism, its practical application is hindered by solubility and conductivity challenges. For researchers prioritizing long-term cycling stability and synthetic scalability, Poly(1,4-anthraquinone) (P14AQ) stands out as the superior alternative, offering near-theoretical capacity with zero dissolution. Conversely, for applications demanding ultra-fast charge/discharge kinetics, skeleton engineering using 2KT-BD in COF architectures provides unmatched rate capability.

References

  • A Pyrene-4,5,9,10-Tetraone-Based Covalent Organic Framework Delivers High Specific Capacity as a Li-Ion Positive Electrode. Journal of the American Chemical Society (ACS).[Link]

  • Polyanthraquinone as a Reliable Organic Electrode for Stable and Fast Lithium Storage. Angewandte Chemie International Edition / PubMed.[Link]

  • Poly(1,4-anthraquinone) as an Organic Electrode Material: Interplay of the Electronic and Structural Properties due to the Unusual Lone-Pair-π Conjugation. Advanced Functional Materials / DTU.[Link]

  • Skeleton Engineering of Isostructural 2D Covalent Organic Frameworks: Orthoquinone Redox-Active Sites Enhanced Energy Storage. CCS Chemistry.[Link]

  • Polymer-Bound Pyrene-4,5,9,10-Tetraone for Fast-Charge and -Discharge Lithium-ion Batteries with High Capacity. ECS Meeting Abstracts.[Link]

Sources

Comparative

Introduction: The Critical Role of Monomer Purity in Advanced Materials

An Expert's Guide to Assessing the Purity of Synthesized 2,7-Diaminopyrene-4,5,9,10-tetraone (DAP-T) 2,7-Diaminopyrene-4,5,9,10-tetraone (DAP-T) is a sophisticated building block of significant interest in the field of m...

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Author: BenchChem Technical Support Team. Date: April 2026

An Expert's Guide to Assessing the Purity of Synthesized 2,7-Diaminopyrene-4,5,9,10-tetraone (DAP-T)

2,7-Diaminopyrene-4,5,9,10-tetraone (DAP-T) is a sophisticated building block of significant interest in the field of materials science, particularly as a redox-active monomer for the synthesis of two-dimensional covalent organic frameworks (COFs).[1][2] These materials are at the forefront of innovations in energy storage, catalysis, and sensing. The precise, ordered structure of a COF is fundamental to its function, and this precision begins with the absolute purity of its constituent monomers.

Impurities in the DAP-T starting material, even at trace levels, can have a catastrophic impact on the resulting COF. They can act as chain terminators, introduce defects into the crystalline lattice, disrupt π-stacking, and ultimately diminish the material's performance by impeding charge transport, reducing porosity, and compromising electrochemical stability. Therefore, a rigorous, multi-faceted approach to purity assessment is not merely a quality control step but a prerequisite for meaningful and reproducible research and development.

This guide provides an in-depth comparison of the essential analytical techniques for verifying the purity of synthesized DAP-T. It is designed for researchers, chemists, and materials scientists who require a high degree of confidence in their starting materials. We will move beyond simple protocol recitation to explain the causality behind experimental choices, enabling you to build a self-validating system for purity assessment in your own laboratory.

Anticipating the Enemy: Common Impurities in DAP-T Synthesis

A robust analytical strategy is built upon an understanding of what one is looking for. The synthesis of DAP-T, while not widely detailed in the literature, likely involves the nitration of a pyrene core followed by reduction, or the functionalization of a pre-existing pyrene-4,5,9,10-tetraone skeleton.[3][4] Based on these general pathways for similar aromatic compounds, we can anticipate several classes of impurities:

  • Starting Material Residues: Incomplete reactions can leave behind precursors such as 2,7-dinitropyrene-4,5,9,10-tetraone or partially reduced intermediates (e.g., nitro-amino derivatives).

  • Positional Isomers: Electrophilic substitution on the pyrene core can sometimes lead to a mixture of isomers. While the 2,7-positions are often targeted, other diamino-isomers could be present.[3]

  • Oxidation Byproducts: Aromatic amines are notoriously susceptible to oxidation, which can occur during the reaction, work-up, or even storage.[5] This can lead to the formation of intensely colored quinone-imine or azo-coupled species that can disproportionately affect the material's optical and electronic properties.[5]

  • Dehalogenation/Halogenated Impurities: If the synthesis involves halogenated intermediates (e.g., 2,7-dibromopyrene-4,5,9,10-tetraone), incomplete substitution or side reactions can leave residual halogenated species.[6]

  • Solvent and Reagent Residues: Residual solvents or reagents used during synthesis and purification can be trapped within the solid product.

Identifying and quantifying these potential impurities is the primary goal of the analytical methods described below.

Core Analytical Techniques for Purity Verification

No single technique can provide a complete picture of a compound's purity. A combination of chromatographic separation and spectroscopic identification is essential. The three pillars of purity assessment for a molecule like DAP-T are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC excels at separating the target compound from non-volatile and semi-volatile impurities, providing a quantitative measure of purity based on peak area. For a planar, aromatic molecule like DAP-T, a reversed-phase method is the logical starting point.

Causality Behind the Method: We choose a reversed-phase C18 column because its nonpolar stationary phase will effectively retain the hydrophobic pyrene core of DAP-T and its likely impurities through hydrophobic interactions. A gradient elution, starting with a high concentration of a polar solvent (water) and gradually increasing the concentration of a less polar organic solvent (acetonitrile or methanol), is necessary. This allows for the elution of more polar impurities first, followed by the target compound, and finally any less polar, more strongly retained impurities. The addition of a small amount of acid (like formic or trifluoroacetic acid) to the mobile phase serves to protonate the amine groups on DAP-T, leading to sharper, more symmetrical peaks by preventing interaction with residual silanols on the silica-based stationary phase.

Experimental Protocol: Reversed-Phase HPLC for DAP-T Purity

  • Instrumentation: HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector. A PDA detector is highly recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for identifying impurity peaks and assessing peak purity.

  • Column: C18 stationary phase, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Deionized Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Elution Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear gradient)

    • 25-30 min: 90% B (hold)

    • 30-31 min: 90% to 10% B (linear gradient)

    • 31-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at 254 nm and 280 nm, or collect full spectra (220-600 nm) with a PDA detector.

  • Sample Preparation: Accurately weigh ~1 mg of synthesized DAP-T and dissolve in 10 mL of a suitable solvent (e.g., N,N-Dimethylformamide or a mixture of Dichloromethane/Methanol). The final concentration should be ~0.1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area % method).

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh ~1 mg DAP-T s2 Dissolve in 10 mL (e.g., DMF) s1->s2 s3 Filter (0.22 µm) s2->s3 h1 Inject 10 µL into HPLC System s3->h1 h2 Separation on C18 Column (Gradient Elution) h1->h2 h3 PDA Detection (220-600 nm) h2->h3 d1 Integrate Peak Areas h3->d1 d2 Calculate Area % Purity d1->d2 d3 Assess Peak Purity (PDA Spectra) d1->d3

Caption: ¹H NMR workflow for DAP-T structural verification.

Mass Spectrometry (MS): Unambiguous Molecular Weight Verification

Mass spectrometry provides the exact molecular weight of the compound, serving as a powerful confirmation of its identity. When coupled with a chromatographic inlet (like LC-MS), it becomes an unparalleled tool for identifying the molecular weights of impurities separated by the HPLC.

Causality Behind the Method: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like DAP-T. It will typically protonate the molecule to form a [M+H]⁺ ion in positive ion mode. The high resolution of modern mass spectrometers (like TOF or Orbitrap analyzers) allows for the determination of the molecular formula from the exact mass, confirming the elemental composition. Any other masses detected, especially those corresponding to the potential impurities discussed in Section 2, provide definitive evidence of their presence.

Experimental Protocol: LC-MS for Impurity Identification

  • Instrumentation: An HPLC system (as described in 3.1) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • Chromatographic Conditions: Use the same HPLC method as detailed in Protocol 3.1. This allows for direct correlation of the UV peaks with the mass spectra.

  • MS Parameters (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow: (Nitrogen) 600-800 L/hr.

    • Desolvation Temperature: 350-450 °C.

    • Mass Range: m/z 100-1000.

    • Note: These parameters are instrument-dependent and must be optimized.

  • Analysis:

    • Extract the ion chromatogram for the expected m/z of protonated DAP-T (C₁₆H₈N₂O₄, MW = 292.25; [M+H]⁺ = 293.05).

    • Examine the mass spectra of the small impurity peaks observed in the UV chromatogram.

    • Attempt to assign molecular formulas to the impurity masses to identify their structures (e.g., a mass corresponding to a dinitro-precursor or an oxidation product).

Comparative Analysis of Purity Assessment Techniques

The choice of technique depends on the specific question being asked. For routine quality control, HPLC is often sufficient. For initial characterization of a new batch or for troubleshooting a problematic synthesis, a combination of all three is indispensable.

Parameter High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Mass Spectrometry (MS)
Primary Function Separation and QuantificationStructural Elucidation & ConfirmationMolecular Weight Determination
Quantitative? Yes (High Precision)Semi-Quantitative (¹H), Yes (qNMR)No (unless with isotope dilution)
Impurity ID Indirect (Retention Time, UV Spectrum)Yes, if impurity has unique signalsYes, by exact mass (LC-MS)
Sensitivity High (ppm levels)Moderate (typically >0.1%)Very High (ppb-ppt levels)
Throughput HighModerateHigh (when coupled with LC)
Key Strength Robust, precise quantification of purity (e.g., 99.5% vs 99.8%).Unambiguous confirmation of the target molecule's structure.Definitive identification of unknown impurities by molecular formula.
Limitation May not separate all impurities; requires reference standards for identification.Insensitive to low-level impurities; can be complex for impure samples.Ionization efficiency varies, making direct quantification difficult.

Benchmarking Against Alternatives

DAP-T is one of several redox-active diamine monomers used in advanced materials. Understanding its purity profile in the context of its alternatives is crucial for material selection.

  • Perylene Diamine Derivatives: Synthesized from Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA), these are common alternatives. P[7]urity assessment for these compounds follows a very similar workflow. Key challenges include separating positional isomers and ensuring complete imidization, which can be monitored by HPLC and NMR. Commercial PTCDA is often sold at ≥98% purity. *[8] Diaminonaphthalenes: Compounds like 1,5-diaminonaphthalene are simpler, non-tetraone analogues. T[9]heir purity is also assessed by HPLC. A major concern for these compounds is their rapid oxidation, leading to colored impurities, which is a more pronounced issue than with the more electron-deficient DAP-T. *[5] Asymmetric Diamines: Linkers like 2,6-diaminobenzothiazole are being explored to create COFs with different symmetries. T[10]he assessment of their purity is complicated by the potential for more side-products during synthesis, requiring highly efficient chromatographic methods for separation and identification.

The analytical framework presented for DAP-T—combining chromatography for separation and spectroscopy for identification—is the universal standard for all high-performance monomers. The specific challenges and potential impurities may change, but the fundamental principles of validation remain the same.

Conclusion

The synthesis of high-quality advanced materials like COFs is critically dependent on the purity of the monomeric building blocks. For 2,7-Diaminopyrene-4,5,9,10-tetraone, a superficial purity assessment is insufficient. A comprehensive, multi-technique approach is required to ensure structural integrity and quantify impurities. By integrating HPLC for robust quantification, NMR for structural verification, and Mass Spectrometry for definitive identification, researchers can establish a self-validating workflow. This rigorous analytical characterization provides the necessary confidence that the properties of the final material are a true reflection of its designed structure, and not an artifact of unknown contaminants.

References

  • Journal of the American Chemical Society. A Pyrene-4,5,9,10-Tetraone-Based Covalent Organic Framework Delivers High Specific Capacity as a Li-Ion Positive Electrode. ACS Publications. Available at: [Link].

  • MDPI. Harnessing Excited-State Iminium Form in 1,5-Diaminonaphthalene for Rapid Water Detection in Organic Solvents. MDPI. Available at: [Link].

  • Reddit. 1,8-diaminonaphthalene. Reddit. Available at: [Link].

  • PubChem. 2,7-Diaminopyrene-4,5,9,10-tetraone. PubChem. Available at: [Link].

  • Organic & Biomolecular Chemistry. Syntheses of substituted pyrenes by indirect methods. RSC Publishing. Available at: [Link].

  • Chemical Communications. Electron donors and acceptors based on 2,7-functionalized pyrene-4,5,9,10-tetraone. RSC Publishing. Available at: [Link].

  • Journal of the American Chemical Society. De Novo Design and Facile Synthesis of 2D Covalent Organic Frameworks: A Two-in-One Strategy. ACS Publications. Available at: [Link].

  • PubMed. Asymmetric Diamine Synthesis for Covalent Organic Frameworks: Boosted Photocatalytic Performance by Restricting β-Ketoenamine Bond Twist. PubMed. Available at: [Link].

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